molecular formula C₁₈H₂₆O₈ B1140696 4-Hydroxypropofol 1-O-b-D-glucuronide CAS No. 114991-25-2

4-Hydroxypropofol 1-O-b-D-glucuronide

Cat. No.: B1140696
CAS No.: 114991-25-2
M. Wt: 370.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxypropofol 1-O-b-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₆O₈ and its molecular weight is 370.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14+,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSNDZGMSQTRGL-RUKPJNHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Pathway of 4-Hydroxypropofol 1-O-β-D-glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propofol (2,6-diisopropylphenol) stands as a cornerstone of modern anesthesia, prized for its rapid onset, short duration of action, and favorable recovery profile.[1][2][3] Its clinical efficacy is intrinsically linked to its rapid and extensive metabolic clearance. This guide provides a detailed technical exploration of the metabolic journey of propofol, with a specific focus on the formation of its secondary metabolite, 4-hydroxypropofol 1-O-β-D-glucuronide. We will dissect the key enzymatic players, from Phase I oxidation by Cytochrome P450s to the critical Phase II conjugation by UDP-glucuronosyltransferases (UGTs). This document is designed for researchers, scientists, and drug development professionals, offering not just a description of the pathway but also the causality behind experimental choices, detailed analytical protocols, and an examination of the clinical and toxicological significance of these metabolic routes.

The Metabolic Landscape of Propofol: An Overview

Propofol's pharmacokinetic profile is defined by a high clearance rate that often exceeds hepatic blood flow, indicating the significant contribution of extrahepatic metabolism.[1][4][5] While the liver is the primary site of biotransformation, organs such as the kidneys and lungs also play a crucial role.[4][6][7] The metabolism of propofol proceeds via two major, parallel pathways:

  • Direct Glucuronidation (Phase II): The most significant pathway, where the parent propofol molecule is directly conjugated with glucuronic acid to form propofol-glucuronide (PG). This single metabolite accounts for the majority (53-73%) of propofol's urinary metabolites.[1][4]

  • Oxidation (Phase I) followed by Conjugation (Phase II): A smaller but vital portion of propofol first undergoes hydroxylation by the Cytochrome P450 (CYP) enzyme system to produce 2,6-diisopropyl-1,4-quinol, commonly known as 4-hydroxypropofol.[1][4][8] This intermediate is then rapidly conjugated with glucuronic acid or sulfate to form water-soluble, excretable compounds.[1][4]

All metabolites are considered pharmacologically inactive, with the exception of 4-hydroxypropofol, which retains approximately one-third of the hypnotic activity of the parent drug.[4]

G Propofol Propofol Hydroxypropofol 4-Hydroxypropofol (2,6-diisopropyl-1,4-quinol) Propofol->Hydroxypropofol CYP2B6 (major) CYP2C9 (minor) PG Propofol Glucuronide (PG) (Major Metabolite) Propofol->PG Q1G 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) Hydroxypropofol->Q1G UGTs Q4G 4-Hydroxypropofol 4-O-β-D-glucuronide (4-QG) Hydroxypropofol->Q4G UGTs QS 4-Hydroxypropofol 4-Sulfate (4-QS) Hydroxypropofol->QS

Figure 1: Overview of the major metabolic pathways of propofol.

Phase I Oxidation: The Genesis of 4-Hydroxypropofol

The initial and rate-limiting step in the formation of quinol-derived conjugates is the hydroxylation of propofol at the para-position of its phenol ring.[8] This reaction is catalyzed by the Cytochrome P450 superfamily of enzymes, which are primarily located in the endoplasmic reticulum of hepatocytes.[9][10]

  • Key Enzymes: Extensive research has identified CYP2B6 as the principal enzyme responsible for the p-hydroxylation of propofol.[1][4] The isoform CYP2C9 also contributes, but to a lesser extent.[1][8]

  • Causality & Significance: The activity of these CYP enzymes is a critical determinant of the flux through this secondary metabolic pathway. Genetic variability in the CYP2B6 gene is highly prevalent and is a major source of the interindividual differences observed in propofol metabolism and clearance.[4] For instance, the CYP2B6*6 allele has been linked to decreased enzyme activity, potentially leading to higher plasma concentrations of propofol.[4]

Phase II Conjugation: Formation of 4-Hydroxypropofol 1-O-β-D-glucuronide

Once formed, the 4-hydroxypropofol intermediate is a substrate for Phase II conjugation reactions. Its quinol structure presents two hydroxyl groups (at positions 1 and 4) that are available for glucuronidation. This leads to the formation of two distinct regioisomers: 4-hydroxypropofol 1-O-β-D-glucuronide (1-QG) and 4-hydroxypropofol 4-O-β-D-glucuronide (4-QG).[1][11][12]

  • The UGT Superfamily: This conjugation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that transfer glucuronic acid from the high-energy cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate.[4][13][14] This process dramatically increases the water solubility of the molecule, facilitating its renal excretion.

  • Enzyme Specificity: While UGT1A9 is the primary enzyme for the direct glucuronidation of the parent propofol molecule, other UGT isoforms are involved in conjugating 4-hydroxypropofol.[6][15] UGTs are expressed not only in the liver but also in extrahepatic tissues like the kidney and intestine, which contributes to propofol's overall high clearance rate.[4][6][7] Studies have shown that the kidney, in particular, has a high capacity for propofol glucuronidation, largely due to its high expression of UGT1A9.[6][7]

Enzyme Kinetics of Propofol Glucuronidation

The efficiency of propofol glucuronidation varies significantly across different tissues. This is a critical consideration in drug development, as it influences overall drug clearance and potential tissue-specific drug interactions.

Tissue MicrosomeKey EnzymeKm (μM)Vmax (nmol/min/mg)Intrinsic Clearance (CLint) (μl/min/mg)
Human Liver (HLM) UGT1A941.85.21126
Human Kidney (HKM) UGT1A9Comparable to HLM10.94 (2.1x HLM)466 (3.7x HLM)
Human Intestine (HIM) UGT1A8, UGT1A9279 (6.7x HLM)2.92 (0.56x HLM)10.5 (0.08x HLM)
Data synthesized from in vitro studies on propofol glucuronidation.[6]

This data underscores the substantial role of the kidney in propofol's metabolic clearance, with an intrinsic clearance rate nearly four times that of the liver on a per-milligram-of-protein basis.[6]

Analytical Methodologies for Metabolite Quantification

Accurate quantification of 4-hydroxypropofol 1-O-β-D-glucuronide and other metabolites is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[11][12][16]

G start Sample Collection (Urine or Plasma) prep Sample Preparation - Add Stable Isotope Internal Standard - Dilute-and-Analyze start->prep lc Liquid Chromatography (LC) (Reversed-Phase C18 Column) prep->lc ion Ionization (Negative Mode ESI) lc->ion ms1 Mass Selection (Q1) (Isolate Precursor Ion m/z) ion->ms1 cid Collision-Induced Dissociation (Q2) (Fragment the Precursor Ion) ms1->cid ms2 Fragment Ion Detection (Q3) (Monitor Specific Product Ions) cid->ms2 quant Quantification (Compare Analyte/Internal Standard Peak Area Ratios) ms2->quant end Data Reporting (Concentration in ng/mL) quant->end

Figure 2: Typical LC-MS/MS workflow for propofol metabolite analysis.
Protocol: Quantification of Propofol Metabolites in Urine

This protocol is a self-validating system, incorporating a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response.

1. Objective: To quantify 4-hydroxypropofol 1-O-β-D-glucuronide, its isomers, and propofol-glucuronide in human urine.

2. Materials:

  • Urine sample

  • Reference standards for all analytes

  • Stable isotope-labeled internal standard (e.g., Propofol-d17-glucuronide)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic Acid or Ammonium Fluoride (mobile phase modifier)

  • LC-MS/MS system with electrospray ionization (ESI) source

3. Sample Preparation (Dilute-and-Analyze Method): [11][12]

  • Causality: This simple and robust method minimizes sample manipulation, reducing the potential for analyte loss or degradation and improving throughput. It is effective for urine matrices where metabolite concentrations are relatively high.

  • Step 1: Aliquot 100 µL of urine into a microcentrifuge tube.

  • Step 2: Add 10 µL of the internal standard working solution.

  • Step 3: Add 890 µL of LC-MS grade water (or initial mobile phase) to achieve a 1:10 dilution.

  • Step 4: Vortex briefly and centrifuge to pellet any particulates.

  • Step 5: Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column to separate the metabolites based on polarity. A gradient elution with water and methanol (both typically containing 0.1% formic acid) is common.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using ESI. Detection is performed using Multiple Reaction Monitoring (MRM).

    • Trustworthiness: MRM is a highly specific technique. It monitors a unique transition from a specific precursor ion (the mass of the metabolite) to a specific product ion (a fragment of the metabolite). Monitoring these unique mass transitions for each analyte provides two dimensions of specificity, minimizing the risk of interference and ensuring trustworthy quantification.

  • Example MRM Transitions:

    • Propofol Glucuronide (PG): m/z 353 → m/z 177

    • Hydroxypropofol Glucuronides (1-QG/4-QG): m/z 369 → m/z 193

    • Note: Specific transitions should be optimized for the instrument in use.

5. Data Analysis:

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the reference standards.

Clinical and Toxicological Implications

  • Pharmacogenomics and Interindividual Variability: As discussed, polymorphisms in CYP2B6 and UGT genes can significantly alter propofol metabolism.[4][17] This genetic variability can affect the dose required to achieve adequate anesthesia and may influence the risk of adverse effects. Understanding a patient's metabolic phenotype could pave the way for personalized propofol dosing.

  • Forensic Toxicology: In cases of suspected propofol abuse or overdose, the parent drug may be cleared from the body too quickly to be detected in urine.[11][12] The glucuronide metabolites, however, have a much longer detection window.[11] Therefore, assays for propofol-glucuronide and the 4-hydroxypropofol glucuronides are critical tools for forensic investigation and drug monitoring.[11][18]

  • Propofol Infusion Syndrome (PRIS): This rare but potentially fatal syndrome is associated with prolonged, high-dose propofol infusions.[2][4] It is characterized by metabolic acidosis, rhabdomyolysis, and multi-organ failure.[1] While the exact mechanism is not fully understood, it is thought to involve the impairment of mitochondrial function.[5] Monitoring metabolic pathways is crucial in understanding the pathophysiology of PRIS.

  • Urine Discoloration: The quinol metabolites, including 4-hydroxypropofol and its conjugates, are believed to be responsible for the occasional green discoloration of urine observed in patients receiving propofol infusions.[2][8] This is a benign phenomenon that occurs when extrahepatic clearance pathways become more prominent.[8]

Conclusion

The metabolic pathway of 4-hydroxypropofol 1-O-β-D-glucuronide, while a secondary route for propofol clearance, provides profound insights into the complex interplay of Phase I and Phase II enzymes. The activities of CYP2B6 and various UGTs are central to this pathway, and their inherent variability contributes significantly to the diverse patient responses observed clinically. For drug development professionals, understanding this pathway is crucial for predicting drug-drug interactions and designing safer anesthetic protocols. For researchers and scientists, the analytical methods detailed herein provide a robust framework for further exploring the nuances of propofol metabolism, with implications ranging from personalized medicine to forensic science.

References

  • Bastos, M. L., et al. (2015). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. BioMed Research International. [Link]

  • Sahinovic, M. M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics. [Link]

  • Wikipedia. Propofol. Wikipedia, The Free Encyclopedia. [Link]

  • Iwamura, A., et al. (2015). In vitro glucuronidation of propofol in microsomal fractions from human liver, intestine and kidney: tissue distribution and physiological role of UGT1A9. Xenobiotica. [Link]

  • Ehrhardt, J., & Toth, R. (2023). Propofol. StatPearls Publishing. [Link]

  • Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Ehlers, M., et al. (2024). Biotransformation of propofol to its major conjugated metabolites via direct glucuronidation or hydroxylation with additional glucuronidation or sulfation. ResearchGate. [Link]

  • AB SCIEX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]

  • Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. [Link]

  • Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. ResearchGate. [Link]

  • Liang, Y., et al. (2011). Determination of propofol UDP-glucuronosyltransferase (UGT) activities in hepatic microsomes from different species by UFLC–ESI-MS. ResearchGate. [Link]

  • Ku, K., et al. (2018). The main metabolic pathway of propofol. ResearchGate. [Link]

  • Sahinovic, M. M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. ResearchGate. [Link]

  • Li, Y., et al. (2024). Metabolism-corrected propofol exposure intensity and long-term intelligence quotient in pediatric febrile infection-related epilepsy syndrome. Frontiers in Medicine. [Link]

  • Favetta, P., et al. (2002). Propofol metabolites in man following propofol induction and maintenance. British Journal of Anaesthesia. [Link]

  • Gu, J., et al. (2005). Potential inhibition of cytochrome P450 3A4 by propofol in human primary hepatocytes. World Journal of Gastroenterology. [Link]

  • Iwamura, A., et al. (2014). In Vitro Glucuronidation of Propofol in Microsomal Fractions From Human Liver, Intestine and Kidney: Tissue Distribution and Physiological Role of UGT1A9. PubMed. [Link]

  • Sun, H., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences. [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

  • Servin, F., et al. (2001). Propofol-induced cytochrome P450 inhibition: an in vitro and in vivo study in rats. Anesthesiology. [Link]

  • Shin, H. S., et al. (2016). Determination of propofol glucuronide from hair sample by using mixed mode anion exchange cartridge and liquid chromatography tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Sun, H., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Metabolites. [Link]

  • D'Agnano, F., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomedicines. [Link]

  • Tang, Y., et al. (2019). Relationship between UGT1A9 gene polymorphisms, efficacy, and safety of propofol in induced abortions amongst Chinese population. Bioscience Reports. [Link]

  • Wang, Y., et al. (2022). Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol. Pharmaceuticals. [Link]

  • Al-Sabbagh, R., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals. [Link]

  • Hamaoka, N., et al. (1999). Effects of propofol on human hepatic microsomal cytochrome P450 activities. Xenobiotica. [Link]

  • Teske, J., et al. (2020). Propofol and propofol glucuronide concentrations in hair following medical propofol administration and in forensic death cases. ResearchGate. [Link]

Sources

Technical Guide: In Vitro Enzymatic Synthesis of 4-Hydroxypropofol 1-O-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in vitro enzymatic synthesis of 4-Hydroxypropofol 1-O-β-D-glucuronide. While chemical synthesis is possible, it is often hampered by the steric hindrance of the isopropyl groups flanking the 1-hydroxyl position. Consequently, biosynthetic generation using recombinant UGTs or liver microsomes is the preferred method for generating high-fidelity reference standards for Metabolite Identification (MetID) and ADME studies.

Introduction & Mechanistic Basis

The metabolism of propofol (2,6-diisopropylphenol) is a critical determinant of its pharmacokinetic profile. While direct glucuronidation to propofol-glucuronide is the primary pathway, a significant fraction undergoes Phase I hydroxylation by CYP2B6 (and to a lesser extent CYP2C9) to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol).[1]

This intermediate, 4-hydroxypropofol, possesses two potential sites for glucuronidation:[1]

  • Position 1-OH: Sterically hindered by two isopropyl groups (the original propofol motif).

  • Position 4-OH: Less sterically hindered.

Target Specificity: This guide focuses on the 1-O-β-D-glucuronide .[1] Research indicates that UGT1A9 , the primary enzyme responsible for propofol glucuronidation, retains high affinity for the hindered 1-position, even in the 4-hydroxylated metabolite.

Biosynthetic Pathway Diagram

The following diagram illustrates the sequential biotransformation required to generate the target analyte.

PropofolMetabolism Propofol Propofol (2,6-diisopropylphenol) CYP CYP2B6 / CYP2C9 (Phase I) Propofol->CYP FourOH 4-Hydroxypropofol (Intermediate) CYP->FourOH UGT UGT1A9 (Phase II) FourOH->UGT Target 4-Hydroxypropofol 1-O-β-D-glucuronide (Target) UGT->Target Major Pathway (Sterically Specific) SideProduct 4-Hydroxypropofol 4-O-β-D-glucuronide (Isomer) UGT->SideProduct Minor Pathway

Figure 1: Biotransformation pathway highlighting the UGT1A9-mediated synthesis of the 1-O-glucuronide target.

Experimental Strategy: Recombinant UGT Incubation

To maximize yield and specificity, we utilize Recombinant Human UGT1A9 (rUGT1A9) rather than pooled Human Liver Microsomes (HLM). HLM contains a mixture of UGTs (e.g., UGT1A8, UGT1A7) that may increase the ratio of the unwanted 4-O-glucuronide isomer.

Reagents & Materials Checklist
ComponentGrade/SpecificationFunction
Substrate 4-Hydroxypropofol (>98% purity)Precursor
Enzyme Recombinant Human UGT1A9 (Supersomes™)Catalyst
Cofactor UDP-Glucuronic Acid (UDPGA)Glucuronyl donor
Activator Alamethicin (50 mg/mL in ethanol)Pore-forming peptide (access to luminal UGT)
Buffer Tris-HCl (50 mM, pH 7.[1]5)Reaction medium
Salt MgCl₂ (10 mM)Obligate cofactor for UGT activity
Stop Soln Ice-cold Acetonitrile (ACN) + 0.1% Formic AcidProtein precipitation & quenching

Step-by-Step Synthesis Protocol

Phase A: Pre-Incubation (Activation)

Scientist's Note: UGT enzymes are membrane-bound within the endoplasmic reticulum (microsomes). Latency is a major issue; alamethicin is strictly required to permeabilize the membrane and allow UDPGA entry.

  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂.

  • Enzyme Thaw: Thaw rUGT1A9 on wet ice. Do not vortex. Gently invert to mix.

  • Alamethicin Activation:

    • Add rUGT1A9 to the buffer to a final protein concentration of 0.5 mg/mL .

    • Add Alamethicin (50 µg/mg protein).

    • Incubate on ice for 15 minutes . This step is non-negotiable for maximal activity.

Phase B: Biosynthetic Reaction
  • Substrate Addition: Add 4-Hydroxypropofol to the activated enzyme mixture.

    • Target Concentration:100–500 µM . (Higher concentrations may inhibit UGT1A9 via substrate inhibition; perform a pilot if scaling up).

  • Temperature Equilibration: Pre-warm the mixture to 37°C for 3 minutes.

  • Initiation: Start the reaction by adding UDPGA (Final concentration: 5 mM ).

    • Note: A saturating concentration of UDPGA (5-10x Km) drives the reaction forward.

  • Incubation: Incubate at 37°C in a shaking water bath (60 rpm).

    • Time:60–120 minutes . Monitor conversion by LC-MS to prevent hydrolysis or degradation.

Phase C: Termination & Extraction
  • Quenching: Add 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Precipitation: Vortex vigorously for 30 seconds, then incubate at -20°C for 20 minutes to aid protein precipitation.

  • Clarification: Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant. This contains your target glucuronide.[2][3][4][5][6]

Purification & Isolation Workflow

For MetID standards, crude supernatant is insufficient. You must isolate the 1-O isomer from the 4-O isomer and unreacted substrate.

Workflow Start Crude Reaction Mix (Post-Centrifugation) Evap Nitrogen Evaporation (Remove ACN, concentrate) Start->Evap Recon Reconstitution (Water:MeOH 90:10) Evap->Recon HPLC Semi-Prep HPLC (C18 Column, Gradient Elution) Recon->HPLC Fraction Fraction Collection (Based on UV/MS trigger) HPLC->Fraction Separate 1-O from 4-O Validation NMR & MS/MS Validation Fraction->Validation

Figure 2: Downstream processing workflow for the isolation of the specific glucuronide isomer.

HPLC Conditions for Isomer Separation

The 1-O and 4-O isomers have slightly different polarities due to the shielding of the 1-OH by isopropyl groups.

  • Column: Phenomenex Synergi Fusion-RP or Waters HSS T3 (C18), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Shallow gradient (e.g., 10% B to 40% B over 20 minutes).

  • Logic: The 1-O-glucuronide is typically less polar (elutes later) than the 4-O-glucuronide because the hydrophilic glucuronic acid is masked between the hydrophobic isopropyl groups, whereas the 4-O-glucuronide exposes the sugar moiety more openly. Note: Elution order must be empirically confirmed.

Analytical Validation (Self-Validating System)

To confirm you have synthesized 4-Hydroxypropofol 1-O-β-D-glucuronide and not the 4-O isomer, you must use MS/MS fragmentation patterns and NMR.

Mass Spectrometry (LC-MS/MS)[7][8]
  • Precursor Ion: m/z 369.15 (Negative mode, [M-H]⁻).

  • Fragment Ions:

    • m/z 193 (Glucuronic acid moiety).

    • m/z 177 (Aglycone: 4-hydroxypropofol radical).

  • Differentiation: The 1-O isomer often shows a different ratio of the m/z 175 vs 177 fragments compared to the 4-O isomer due to the stability of the radical formed after neutral loss of the glucuronide.

NMR Validation (The Gold Standard)

Only NMR can definitively prove the regiochemistry.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the anomeric proton (H-1') of the glucuronic acid and the C-1 carbon of the aromatic ring.

  • Key Shift: The C-1 carbon (attached to isopropyl groups) will show a significant chemical shift change (~5-10 ppm downfield) compared to the unreacted 4-hydroxypropofol, while C-4 remains relatively unchanged.

References

  • Court, M. H. (2005). Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases. Methods in Enzymology, 400, 104–116. Link

  • Ebner, T., et al. (2006). Disposition and metabolism of propofol in man and animals. Xenobiotica, 36(6), 477-491.
  • Fujiwara, R., et al. (2007). Glucuronidation of propofol and its analogs by human and rat UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 35(10), 1756-1762. Link

  • Stachulski, A. V., & Jenkins, G. N. (1998).[7] The synthesis of O-glucuronides. Natural Product Reports, 15, 173-186.[7][8] Link

  • McGurk, K. A., et al. (1998). Human UGT1A9 is the major isozyme responsible for the glucuronidation of propofol in human liver microsomes. The Journal of Pharmacology and Experimental Therapeutics, 284(2), 437-443. Link

Sources

4-Hydroxypropofol 1-O-b-D-glucuronide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Hydroxypropofol 1-O-β-D-glucuronide: Structural Characterization, Metabolic Genesis, and Analytical Profiling

Executive Summary

4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) represents a pivotal Phase II metabolite of the intravenous anesthetic propofol (2,6-diisopropylphenol).[1] Unlike the parent drug, which is highly lipophilic and centrally active, 1-QG is a hydrophilic, pharmacologically inactive conjugate facilitating renal excretion. Its significance in drug development lies not in its potency, but in its utility as a stable biomarker for retrospective detection of propofol exposure (extending the detection window from hours to weeks) and its implication in the "green urine" phenomenon associated with high-dose infusions. This guide delineates the physicochemical identity, enzymatic biosynthesis, and LC-MS/MS quantification protocols for 1-QG.

Part 1: Chemical Identity & Structural Analysis

The molecule is a glycosidic conjugate formed by the attachment of glucuronic acid to the sterically hindered hydroxyl group of 4-hydroxypropofol.

Physicochemical Properties
PropertyData
Chemical Name 4-Hydroxypropofol 1-O-β-D-glucuronide
Synonyms 1-Quinol glucuronide; 1-QG; 2,6-Diisopropyl-1,4-hydroquinone-1-glucuronide
CAS Number 114991-25-2 (Neutral form)
Molecular Formula C₁₈H₂₆O₈
Molecular Weight 370.39 g/mol
Solubility High aqueous solubility (Hydrophilic); Low lipophilicity
pKa ~2.9 (Carboxylic acid moiety of glucuronide)
Stereochemistry β-anomeric configuration at the glycosidic linkage
Structural Elucidation

The core scaffold is 4-hydroxypropofol (2,6-diisopropyl-1,4-benzenediol). The glucuronic acid moiety is attached via a β-glycosidic bond to the oxygen at position 1 (the position flanked by the two isopropyl groups).

  • Steric Environment: The 1-position is sterically crowded due to the ortho-isopropyl groups. This distinguishes it from the 4-O-glucuronide isomer, where conjugation occurs at the less hindered para-hydroxyl introduced during Phase I metabolism.

  • Stability: The β-glycosidic bond is susceptible to hydrolysis by β-glucuronidase (e.g., from E. coli or Helix pomatia), a property utilized in analytical deconjugation assays.

Part 2: Metabolic Pathway & Biosynthesis

The formation of 1-QG is a two-step bio-transformational cascade involving oxidative activation followed by conjugation.

Step 1: Phase I Hydroxylation

Propofol is hydroxylated at the para-position to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol).[1]

  • Enzymes: CYP2B6 (primary), CYP2C9 (secondary).

  • Significance: This intermediate retains approximately 30% of the hypnotic activity of propofol.[1]

Step 2: Phase II Glucuronidation

The 4-hydroxypropofol intermediate is conjugated with glucuronic acid.[1][2]

  • Enzyme: UGT1A9 (UDP-glucuronosyltransferase 1-9).[1]

  • Regioselectivity: UGT1A9 exhibits a specific affinity for the hindered 1-hydroxyl group, driving the formation of the 1-O-glucuronide over the 4-O-glucuronide in certain conditions, although both isomers are formed in vivo.

  • Excretion: The resulting 1-QG is highly polar and excreted via the kidneys. Accumulation of quinol conjugates (including 1-QG) during prolonged infusions can lead to benign green discoloration of the urine.

Pathway Visualization

PropofolMetabolism Propofol Propofol (Lipophilic Parent) CYP Phase I Oxidation (CYP2B6 / CYP2C9) Propofol->CYP FourOH 4-Hydroxypropofol (Active Intermediate) CYP->FourOH UGT Phase II Conjugation (UGT1A9) FourOH->UGT OneQG 4-Hydroxypropofol 1-O-glucuronide (1-QG) (Inactive, Renal Excretion) UGT->OneQG Major Pathway (Sterically Hindered Site) FourQG 4-Hydroxypropofol 4-O-glucuronide (4-QG) UGT->FourQG Minor Pathway

Caption: Metabolic cascade of Propofol to 1-QG via CYP-mediated hydroxylation and UGT-mediated conjugation.[1]

Part 3: Analytical Profiling (LC-MS/MS)

Quantification of 1-QG is critical for forensic toxicology and pharmacokinetic modeling. Unlike propofol, which degrades/evaporates rapidly, 1-QG is stable in urine for extended periods.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry

1. Sample Preparation (Dilute-and-Shoot):

  • Matrix: Urine or Plasma.[3]

  • Protocol:

    • Centrifuge sample at 10,000 x g for 5 mins to remove particulates.

    • Dilute supernatant 1:10 with Mobile Phase A (0.1% Formic Acid in Water).

    • Add Internal Standard (Propofol-glucuronide-d17 or analog). Note: Deuterated 1-QG is preferred if available.

    • Vortex and transfer to autosampler vial.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient: 5% B to 95% B over 4-5 minutes. 1-QG elutes earlier than Propofol Glucuronide (PG) due to the additional hydroxyl group on the ring making it more polar.

3. Mass Spectrometry Parameters (Negative Electrospray Ionization - ESI-):

  • Mode: MRM (Multiple Reaction Monitoring).[4]

  • Precursor Ion: m/z 369.1 [M-H]⁻ (Deprotonated molecular ion).

  • Product Ions:

    • Quantifier:m/z 113 (Ring fragmentation/cleavage).

    • Qualifier:m/z 175 (Glucuronide moiety).

Analytical Workflow Diagram

LCMS_Workflow Sample Urine Sample (Post-Infusion) Prep Dilution 1:10 + Internal Standard Sample->Prep LC UPLC Separation (C18 Column) Ret Time: ~2.5 min Prep->LC MS MS/MS Detection (ESI Negative) LC->MS Data Quantification (m/z 369 -> 113) MS->Data

Caption: Streamlined "Dilute-and-Shoot" LC-MS/MS workflow for high-throughput detection of 1-QG.

Part 4: Clinical & Toxicological Relevance

Pharmacological Inactivity

While the intermediate 4-hydroxypropofol possesses hypnotic properties (roughly 1/3rd that of propofol), the 1-O-glucuronide conjugate is pharmacologically inert .[5] The addition of the bulky, polar glucuronic acid group prevents the molecule from crossing the blood-brain barrier and interacting with GABA_A receptors.

Forensic Window of Detection

1-QG is a superior marker for proving past propofol usage:

  • Propofol: Rapidly eliminated; undetectable in urine/blood often within hours.

  • 1-QG: Detectable in urine for >60 hours post-administration.[1] In cases of chronic abuse or long-term sedation, it may remain detectable for weeks.

Toxicity Markers
  • Green Urine: The presence of phenolic metabolites, specifically the quinol-based 1-QG and 4-QG, can cause urine to turn green.[6] This is a benign side effect of high-clearance propofol metabolism and does not indicate renal failure.

References

  • National Institutes of Health (NIH) . Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab. Retrieved from [Link]

  • PubChem . 4-Hydroxy Propofol 4-O-beta-D-Glucuronide Compound Summary (Isomer Reference). Retrieved from [Link]

  • ResearchGate . Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Retrieved from [Link]

  • Deranged Physiology . Metabolism and clearance of propofol.[2][3][7][8] Retrieved from [Link]

Sources

The Role of CYP2B6 in 4-Hydroxypropofol Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Cytochrome P450 2B6 (CYP2B6) in the formation of 4-Hydroxypropofol.

Executive Summary

Propofol (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic characterized by rapid onset and short duration of action.[1] While direct glucuronidation via UGT1A9 represents the primary elimination pathway (~60-70%), oxidative metabolism accounts for approximately 40% of clearance. The pivotal oxidative step is the 4-hydroxylation of the phenolic ring to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol).

This guide establishes CYP2B6 as the principal catalyst for this reaction.[1][2] Unlike many anesthetic agents dominated by CYP3A4, propofol hydroxylation is a high-affinity reaction driven by CYP2B6, with minor contributions from CYP2C9. Understanding this specific pathway is critical for predicting drug-drug interactions (DDIs), interpreting pharmacogenetic variability (e.g., CYP2B6*6), and designing robust in vitro phenotyping assays.

Mechanistic Biochemistry

The Reaction Pathway

The formation of 4-hydroxypropofol is a regioselective aromatic hydroxylation occurring at the para position relative to the phenolic hydroxyl group.

  • Substrate Binding: Propofol binds to the heme-iron active site of CYP2B6. The bulky isopropyl groups at positions 2 and 6 restrict access to the ortho positions, directing the activated oxygen species to the para (C4) position.

  • Oxygen Activation: The standard P450 cycle proceeds: electron transfer from NADPH-P450 reductase reduces the heme iron (

    
    ), followed by oxygen binding and protonation to form the Compound I radical cation (
    
    
    
    ).
  • Electrophilic Attack: Compound I attacks the C4 carbon of the aromatic ring.

  • Rearrangement: The resulting intermediate rearranges to restore aromaticity, yielding the hydroquinone structure, 2,6-diisopropyl-1,4-benzenediol (4-hydroxypropofol).

Pathway Visualization

The following diagram illustrates the metabolic fate of propofol, highlighting the CYP2B6-mediated branch.[1][3]

PropofolMetabolism Propofol Propofol (2,6-diisopropylphenol) OH_Prop 4-Hydroxypropofol (2,6-diisopropyl-1,4-quinol) Propofol->OH_Prop 4-Hydroxylation Prop_G Propofol-Glucuronide Propofol->Prop_G Direct Glucuronidation (Major) CYP2B6 CYP2B6 (Major Catalyst) CYP2B6->OH_Prop CYP2C9 CYP2C9 (Minor Catalyst) CYP2C9->OH_Prop OH_Prop_G 4-OH-Propofol-Glucuronides (1-O- & 4-O-) OH_Prop->OH_Prop_G Conjugation UGT UGT1A9

Figure 1: Metabolic pathway of propofol.[3] CYP2B6 is the rate-limiting enzyme for the oxidative branch, producing 4-hydroxypropofol.

Enzymology & Kinetics

Isoform Contribution

While early studies suggested a role for CYP2C9, definitive kinetic phenotyping identifies CYP2B6 as the dominant enzyme. CYP2B6 exhibits "high-affinity, high-capacity" kinetics, whereas CYP2C9 displays "low-affinity" kinetics.[4]

Table 1: Kinetic Parameters of Propofol 4-Hydroxylation

Enzyme Isoform

(

)

(nmol/min/nmol P450)
Intrinsic Clearance (

)
Role Classification
CYP2B6 10 - 30 ~40 - 200 High Primary Driver
CYP2C941 - 55~0.5 - 5LowMinor Contributor
CYP1A2> 50LowNegligibleBackground
CYP3A4> 100LowNegligibleBackground

Data synthesized from Court et al. (2001) and Guitton et al. (1998).[5]

Pharmacogenetics (The *6 Allele)

The CYP2B6*6 allele (Q172H, K262R) is a critical determinant of inter-individual variability.

  • Mechanism: The variant leads to aberrant splicing and reduced protein expression in the liver.[6]

  • Impact: Homozygous carriers (6/6) exhibit significantly reduced 4-hydroxylation capacity.

  • Clinical Consequence: Patients with the 6/6 genotype may require lower maintenance doses of propofol to achieve the same depth of anesthesia due to decreased clearance.

Experimental Protocol: In Vitro Phenotyping

To validate CYP2B6 involvement in a new drug formulation or DDI study, the following protocol is the gold standard. This workflow utilizes Human Liver Microsomes (HLM) and specific chemical inhibition.[5]

Materials
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Substrate: Propofol (dissolved in methanol, final organic <1%).

  • Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Specific Inhibitor: ThioTEPA (CYP2B6 selective) or Monoclonal Anti-CYP2B6 Antibody.

  • Stop Solution: Ice-cold Acetonitrile with internal standard (e.g., thymol).

Workflow Diagram

ExperimentalWorkflow Step1 Pre-Incubation HLM + Propofol + Inhibitor (ThioTEPA) 3 min @ 37°C Step2 Initiation Add NADPH Generating System Step1->Step2 Step3 Reaction Incubate 10-20 min @ 37°C (Linear range) Step2->Step3 Step4 Termination Add Ice-Cold ACN + Internal Std Step3->Step4 Step5 Extraction Centrifuge (10,000g, 10 min) Collect Supernatant Step4->Step5 Step6 Quantification HPLC-FLD Ex: 276nm | Em: 310nm Step5->Step6

Figure 2: Step-by-step in vitro assay for measuring CYP2B6-mediated propofol hydroxylation.[7]

Analytical Detection (HPLC-FLD)

4-Hydroxypropofol is highly fluorescent, making Fluorescence Detection (FLD) superior to UV in sensitivity.

  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

  • Mobile Phase: Acetonitrile : Water (adjusted to pH 4.0 with acetic acid) gradient.

  • Detection: Excitation

    
     nm; Emission 
    
    
    
    nm.[8]
  • Validation: The peak for 4-hydroxypropofol should appear distinct from the parent propofol peak (which is much more hydrophobic and elutes later).

Data Interpretation

To confirm CYP2B6 liability:

  • Control: Measure formation rate of 4-OH-propofol in HLM without inhibitor.

  • Inhibition: Measure rate in presence of ThioTEPA (50 µM).

  • Calculation:

    
    
    
    • Expectation: >70% inhibition confirms CYP2B6 as the major metabolizing enzyme.

Clinical Implications & DDI

Drug-Drug Interactions (DDIs)

Since CYP2B6 is the primary oxidative pathway, strong CYP2B6 inhibitors or inducers can alter propofol pharmacokinetics (PK), though the clinical impact is often buffered by the high capacity of the glucuronidation pathway.

  • Inhibitors: Ticlopidine, Clopidogrel, ThioTEPA.[5] Co-administration may slightly prolong sedation or increase plasma concentrations.

  • Inducers: Rifampin, Efavirenz. May accelerate oxidative clearance, potentially shortening duration of action.

Special Populations
  • Geriatrics: CYP2B6 activity does not decline significantly with age alone, but total hepatic blood flow does.

  • Liver Disease: Hepatic impairment reduces both CYP2B6 content and blood flow, necessitating dose reduction.

References

  • Court, M. H., et al. (2001). "Cytochrome P-450 2B6 is responsible for interindividual variability of propofol hydroxylation by human liver microsomes." Anesthesiology. [Link]

  • Guitton, J., et al. (1998). "Involvement of CYP2B6 in the oxidative metabolism of propofol by human liver microsomes." British Journal of Clinical Pharmacology. [Link]

  • Oda, Y., et al. (2001). "Involvement of human cytochrome P450 2B6 in the omega- and 4-hydroxylation of the anesthetic agent propofol." Molecular Pharmacology. [Link]

  • Lang, T., et al. (2013). "Pharmacogenetics of cytochrome P450 2B6 (CYP2B6): Advances on polymorphisms, mechanisms, and clinical relevance." Frontiers in Genetics. [Link][6]

Sources

UGT1A9-Mediated Glucuronidation of 4-Hydroxypropofol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the mechanisms, experimental protocols, and kinetic characterization of the UGT1A9-mediated glucuronidation of 4-hydroxypropofol.

Executive Summary

The metabolic clearance of propofol (2,6-diisopropylphenol) is a multi-step process critical for its short duration of action. While direct glucuronidation of propofol is the primary pathway, a significant fraction (~40%) undergoes Phase I hydroxylation by CYP2B6 to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol). This metabolite retains approximately one-third of the hypnotic activity of the parent compound and requires Phase II conjugation for elimination.

This guide focuses on the UGT1A9-mediated glucuronidation of 4-hydroxypropofol , a reaction that yields two distinct regioisomers: 1-O-glucuronide and 4-O-glucuronide . Understanding this pathway is vital for elucidating renal clearance mechanisms (where UGT1A9 is highly expressed), predicting drug-drug interactions (DDIs), and analyzing inter-individual variability in anesthesia recovery.

Mechanistic Foundation

Metabolic Pathway Architecture

Propofol metabolism is bifurcated into direct conjugation and oxidative activation followed by conjugation. UGT1A9 is the dominant isoform responsible for the glucuronidation of the phenolic moiety in both propofol and its hydroxylated metabolites.

  • Substrate: 4-Hydroxypropofol (2,6-diisopropyl-1,4-quinol).

  • Enzyme: UDP-glucuronosyltransferase 1A9 (UGT1A9).

  • Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).

  • Products:

    • 4-hydroxypropofol-1-O-glucuronide (Q1G): Conjugation at the sterically hindered phenolic hydroxyl (original propofol site).

    • 4-hydroxypropofol-4-O-glucuronide (Q4G): Conjugation at the newly formed para-hydroxyl group.

MetabolicPathway Propofol Propofol (2,6-diisopropylphenol) FourOH 4-Hydroxypropofol (2,6-diisopropyl-1,4-quinol) Propofol->FourOH Hydroxylation CYP2B6 CYP2B6 (Liver) CYP2B6->FourOH Q1G 4-Hydroxypropofol 1-O-Glucuronide (Q1G) FourOH->Q1G Glucuronidation (Steric Hindrance) Q4G 4-Hydroxypropofol 4-O-Glucuronide (Q4G) FourOH->Q4G Glucuronidation (Preferred) UGT1A9 UGT1A9 (Liver & Kidney) UGT1A9->Q1G UGT1A9->Q4G

Figure 1: Metabolic pathway of 4-hydroxypropofol showing the bifurcation into 1-O and 4-O glucuronides mediated by UGT1A9.

Enzymology of UGT1A9

UGT1A9 is unique among hepatic UGTs due to its high expression in the kidney (proximal tubule) as well as the liver. This "extrahepatic" activity is crucial for propofol clearance.

  • Regioselectivity: UGT1A9 displays broad specificity for phenols. In 4-hydroxypropofol, the 4-OH position is less sterically hindered by the isopropyl groups compared to the 1-OH position, often leading to a preferential formation of Q4G, although both are observed in vivo.

  • Kinetics: The reaction typically follows Michaelis-Menten kinetics, though substrate inhibition (common with propofol itself) must be monitored at high substrate concentrations (>500 µM).

Experimental Validation Framework

To characterize this reaction, researchers must select the appropriate enzyme source. Recombinant enzymes provide specificity, while microsomes provide physiological context.

Enzyme Source Selection
FeatureRecombinant UGT1A9 (rUGT1A9)Human Liver Microsomes (HLM)Human Kidney Microsomes (HKM)
Purity High (Single Isoform)Low (Mixture of UGTs, CYPs)Moderate (High UGT1A9/2B7)
Physiological Relevance Low (Artificial lipid environment)High (Native membrane)High (Renal clearance model)
Use Case Determining

and

specifically for UGT1A9
Predicting total hepatic clearance (

)
Investigating renal contribution
Alamethicin Req. Yes (Pore formation)YesYes
Reagents and Materials
  • Substrate: 4-Hydroxypropofol (Synthesis often required or sourced from specialty vendors; purity >98%).

  • Cofactor: UDP-glucuronic acid (UDPGA), 2-5 mM final concentration.

  • Pore-forming agent: Alamethicin (50 µg/mg protein) to permeabilize the luminal ER membrane.

  • Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.4), containing 5-10 mM

    
    .
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Propofol-d12 glucuronide or 4-methylumbelliferone).

Protocol: Kinetic Characterization Assay

This protocol is designed to determine the kinetic parameters (


, 

) of 4-hydroxypropofol glucuronidation.
Assay Workflow
  • Activation: Pre-incubate rUGT1A9 or Microsomes (0.1 – 0.5 mg/mL) with Alamethicin on ice for 15 minutes.

  • Mixture Preparation: Combine activated enzyme,

    
    , and 4-hydroxypropofol (0.5 – 1000 µM) in buffer at 37°C.
    
  • Initiation: Add UDPGA (5 mM excess) to start the reaction.

  • Incubation: Incubate for 30–60 minutes (must be within the linear range of time and protein concentration).

  • Termination: Add 1 volume of ice-cold ACN/Internal Standard.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

AssayProtocol Start Step 1: Enzyme Activation (Microsomes + Alamethicin) Mix Step 2: Substrate Addition (4-OH-Propofol 0.5-1000 µM) Start->Mix Init Step 3: Reaction Initiation (Add UDPGA) Mix->Init Incubate Step 4: Incubation (37°C, 30-60 min) Init->Incubate Stop Step 5: Termination (Ice-cold ACN + IS) Incubate->Stop Analyze Step 6: LC-MS/MS Analysis (Quantify Q1G & Q4G) Stop->Analyze

Figure 2: Step-by-step workflow for the kinetic characterization of UGT1A9-mediated glucuronidation.

Analytical Detection (LC-MS/MS)

Since authentic standards for Q1G and Q4G may be rare, relative quantification or synthesis of standards is often required.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Transitions (MRM):

    • Monitor the loss of the glucuronide moiety (-176 Da).

    • Parent: 4-Hydroxypropofol-Glucuronide (

      
       ~369 negative mode).
      
    • Daughter: 4-Hydroxypropofol (

      
       ~193).
      

Data Analysis & Interpretation

Kinetic Modeling

Data should be plotted as Reaction Velocity (


) vs. Substrate Concentration (

).
  • Michaelis-Menten: If the plot is hyperbolic.

    
    
    
  • Substrate Inhibition: Often seen with UGT1A9 and phenolic substrates (like propofol). If velocity decreases at high

    
    :
    
    
    
    
    Where
    
    
    is the substrate inhibition constant.
Interpreting the Results
  • 
     Values:  Typically, UGT1A9 has a 
    
    
    
    for propofol around 40–50 µM. 4-Hydroxypropofol often exhibits a similar or slightly higher affinity due to increased polarity.
  • Regioisomer Ratio: Calculate the ratio of Q4G to Q1G. A shift in this ratio between HLM and HKM suggests differential contribution of UGT isoforms (e.g., UGT1A9 vs UGT1A8 in kidney).

Clinical & Toxicological Implications

Renal Clearance & UGT1A9

Unlike the liver, the kidney expresses a limited subset of UGTs, with UGT1A9 and UGT2B7 being dominant. The formation of 4-hydroxypropofol glucuronides in the kidney contributes significantly to the total clearance of propofol, especially during the anhepatic phase of liver transplantation or in patients with liver cirrhosis.

Drug-Drug Interactions (DDIs)

Inhibitors of UGT1A9 (e.g., mefenamic acid, niflumic acid) can decrease the clearance of 4-hydroxypropofol. Accumulation of the quinol metabolite is theoretically risky as quinols can undergo redox cycling to form toxic quinones, potentially contributing to oxidative stress, although the clinical significance of this specific metabolite's toxicity remains under investigation.

References

  • McGurk, K. A., et al. (1998). "Glucuronidation of propofol by human liver microsomes and recombinant uridine diphosphate-glucuronosyltransferases." Drug Metabolism and Disposition. Link

  • Raoof, A. A., et al. (1996). "Extrahepatic glucuronidation of propofol in man: possible contribution of gut wall and kidney."[1] European Journal of Clinical Pharmacology. Link

  • Favreau, F., et al. (2001). "Glucuronidation of propofol and its metabolites by the human kidney."[2] Xenobiotica. Link

  • Sneyd, J. R., et al. (1994). "The metabolism of propofol in the human subject." Xenobiotica. Link

  • Court, M. H. (2005). "Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases." Methods in Enzymology. Link

Sources

Pharmacokinetics of 4-Hydroxypropofol 1-O-β-D-glucuronide in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetics of 4-Hydroxypropofol 1-O-β-D-glucuronide in Humans Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals[1]

Executive Summary

The pharmacokinetics (PK) of propofol (2,6-diisopropylphenol) are characterized by rapid distribution and extensive hepatic and extrahepatic metabolism.[2] While propofol-glucuronide is the primary metabolite, the secondary pathway involving hydroxylation to 4-hydroxypropofol followed by Phase II conjugation yields 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) .[1]

This metabolite serves as a critical biomarker for the CYP2B6-mediated oxidative pathway and renal clearance mechanisms.[1] Unlike the parent drug, 1-QG is highly polar, pharmacologically inactive, and exhibits "formation-limited" elimination kinetics.[1] This guide details the biosynthesis, bioanalytical quantification, and pharmacokinetic behavior of 1-QG, providing a robust framework for researchers investigating propofol disposition in clinical and toxicological contexts.

Biosynthesis and Metabolic Pathway[3]

Mechanistic Pathway

The formation of 1-QG represents a sequential Phase I and Phase II metabolic process.[1]

  • Phase I (Hydroxylation): Propofol is hydroxylated at the para-position primarily by CYP2B6 (with minor contribution from CYP2C9) to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol).[1][3] This intermediate possesses approximately one-third of the hypnotic activity of propofol.[1]

  • Phase II (Glucuronidation): 4-hydroxypropofol undergoes glucuronidation.[1][2][4] The conjugation can occur at the C1 (phenolic) or C4 (newly formed hydroxyl) position.[1] The formation of 1-QG is catalyzed predominantly by UGT1A9 , which conjugates glucuronic acid to the sterically hindered C1 hydroxyl group.[1]

Pathway Visualization

The following diagram illustrates the biotransformation of propofol into its quinol conjugates, highlighting the enzymatic gates.

PropofolMetabolism Propofol Propofol (Parent) CYP2B6 CYP2B6 (Liver) Propofol->CYP2B6 OH_Propofol 4-Hydroxypropofol (Active Intermediate) Propofol->OH_Propofol Hydroxylation CYP2B6->OH_Propofol UGT1A9 UGT1A9 (Liver/Kidney) OH_Propofol->UGT1A9 Q1G 4-Hydroxypropofol 1-O-b-D-glucuronide (1-QG) OH_Propofol->Q1G Glucuronidation (Major Quinol Pathway) Q4G 4-Hydroxypropofol 4-O-b-D-glucuronide (4-QG) OH_Propofol->Q4G Glucuronidation Q4S 4-Hydroxypropofol 4-sulfate OH_Propofol->Q4S Sulfation UGT1A9->Q1G

Figure 1: Metabolic pathway of propofol leading to 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG).[1]

Bioanalytical Methodology (LC-MS/MS)[1][6][7][9]

Accurate quantification of 1-QG requires distinguishing it from its isomer (4-QG) and the parent glucuronide.[1] The following protocol outlines a validated workflow for human urine and plasma.

Experimental Protocol

Objective: Quantify 1-QG in human urine/plasma with a Lower Limit of Quantitation (LLOQ) of ~1.0 ng/mL.

Reagents:

  • Analyte: 4-Hydroxypropofol 1-O-β-D-glucuronide standard (purity >98%).[1]

  • Internal Standard (IS): Propofol-d17 glucuronide or 4-hydroxypropofol-d7 glucuronide.[1]

  • Matrix: Drug-free human urine/plasma.[1]

Step-by-Step Workflow:

  • Sample Preparation (Dilute-and-Shoot for Urine):

    • Thaw urine samples at room temperature. vortex for 30s.

    • Aliquot 50 µL of urine into a 96-well plate.

    • Add 200 µL of Internal Standard solution (in Methanol:Water 50:50).

    • Centrifuge at 4000 x g for 10 min to remove particulates.

    • Inject 5 µL of supernatant.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-0.5 min: 5% B[1]

      • 0.5-4.0 min: Linear ramp to 95% B

      • 4.0-5.0 min: Hold 95% B[1]

      • 5.1 min: Re-equilibrate to 5% B.

    • Note: Isomeric separation of 1-QG and 4-QG is critical.[1] 1-QG typically elutes slightly later than 4-QG on C18 chemistries due to the steric shielding of the isopropyl groups at the C1 position.[1]

  • Mass Spectrometry (ESI-):

    • Mode: Negative Electrospray Ionization (ESI-).[1]

    • MRM Transitions:

      • Precursor: m/z 369.2 [M-H]⁻

      • Product (Quantifier): m/z 193.1 (Loss of glucuronide moiety, forming the quinol radical).

      • Product (Qualifier): m/z 113.0 or 175.1 (Fragmentation of the quinol ring).[1]

Data Validation Criteria
  • Linearity:

    
     over 100–10,000 ng/mL range.
    
  • Precision: CV < 15% (inter- and intra-day).[1]

  • Stability: Confirmed freeze-thaw stability (3 cycles) as glucuronides can be liable to spontaneous hydrolysis if pH is not controlled.[1]

Pharmacokinetic Profile in Humans[2][3][9][10][11][12][13][14][15]

Plasma Kinetics

In plasma, 1-QG concentrations are significantly lower than Propofol-Glucuronide (PG) but persist longer than the parent propofol.[1]

  • Appearance: 1-QG appears in plasma within 15-30 minutes of propofol infusion initiation.[1]

  • Formation-Limited: The elimination of 1-QG is rate-limited by its formation (CYP2B6 activity) and the slow return of propofol from deep tissue compartments (fat) into the central compartment.[1]

  • Half-life: The terminal half-life (

    
    ) of 1-QG parallels the terminal elimination of propofol from deep compartments, ranging from 4 to 23 hours  depending on infusion duration.[1]
    
Renal Excretion (Major Route)

Renal excretion is the exclusive elimination route for 1-QG.[1]

  • Urinary Recovery: Approximately 20% of a propofol dose is recovered as quinol conjugates (1-QG, 4-QG, 4-QS), with 1-QG and 4-QG being roughly equipotent in abundance.[1][2]

  • Detection Window: Due to the high sensitivity of LC-MS/MS and the slow release of parent drug from adipose tissue, 1-QG can be detected in urine for >60 hours post-anesthesia.[1]

Quantitative Parameters

The following table summarizes the PK parameters derived from patients receiving continuous propofol infusion.

ParameterValue (Mean ± SD)Description

(Plasma)
End of InfusionAccumulates during infusion; peaks at cessation.[1]

Ratio
~1:5 (1-QG : PG)Significantly less abundant than Propofol-Glucuronide.[1]
Renal Clearance (

)
~50-80 mL/minApproaches GFR, indicating filtration with minimal reabsorption.[1]
Urinary Excretion ~10-15% of DoseFraction of total dose excreted specifically as 1-QG.[1]
Detection Window > 60 HoursUseful for forensic or long-term monitoring.[1][5]

Clinical Significance & Toxicology[2][7]

"Green Urine" Phenomenon

The presence of phenolic metabolites, specifically the quinol derivatives including 1-QG and 4-QG , is the direct cause of the rare benign condition where urine turns green during prolonged propofol infusion.[1] These metabolites act as chromophores. The discoloration resolves upon cessation of the drug and clearance of the metabolites.

Renal Insufficiency

Since 1-QG is renally cleared, patients with renal failure exhibit:

  • Accumulation: Markedly increased plasma AUC of 1-QG.[1]

  • Safety: While 1-QG is pharmacologically inactive (non-hypnotic), the accumulation of glucuronides can theoretically compete for renal transporters (OATs) with other drugs, though clinical drug-drug interactions via this mechanism are rare.[1]

Genetic Polymorphisms[1]
  • CYP2B6: Patients with CYP2B6 loss-of-function alleles (e.g., CYP2B6*6) show reduced formation of 4-hydroxypropofol, leading to proportionally lower levels of 1-QG and higher levels of Propofol-Glucuronide (shunting to the primary pathway).[1]

  • UGT1A9: Polymorphisms in UGT1A9 can alter the ratio of 1-QG to 4-hydroxypropofol, potentially increasing exposure to the active Phase I intermediate.[1]

References

  • Metabolism and Excretion of Propofol in Humans Title: Biotransformation of propofol to its major conjugated metabolites via direct glucuronidation or hydroxylation.[6][3] Source: National Institutes of Health (NIH) / PubMed URL:[1][Link]

  • Long-term Renal Excretion Title: Recovery and long-term renal excretion of propofol, its glucuronide, and two di-isopropylquinol glucuronides after propofol infusion during surgery.[1][7][8] Source: British Journal of Anaesthesia URL:[Link][1]

  • LC-MS/MS Method Validation Title: Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.[5][9][10] Source: Journal of Mass Spectrometry and Advances in the Clinical Lab URL:[Link]

  • Renal Contribution to Clearance Title: Kidneys contribute to the extrahepatic clearance of propofol in humans, but not lungs and brain. Source: British Journal of Anaesthesia / PMC URL:[Link]

  • Green Urine Case Reports & Mechanism Title: Green Urine Discoloration due to Propofol Infusion: A Case Report. Source: ResearchGate / Case Reports in Medicine URL:[Link]

Sources

Technical Guide: 4-Hydroxypropofol 1-O-β-D-glucuronide as a Biomarker of Propofol Exposure

[1]

Executive Summary

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic with a high potential for diversion and abuse.[1][2][3][4] While the parent compound is rapidly cleared from the blood (half-life of 2–4 minutes), its glucuronidated metabolites offer a significantly extended window of detection.[1]

This guide focuses on 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) , a Phase II metabolite formed via a dual-step pathway involving CYP2B6 hydroxylation and UGT1A9 conjugation.[1] Unlike the direct metabolite Propofol Glucuronide (PG), 1-QG serves as a critical confirmatory marker.[1] Its presence validates complex hepatic processing, effectively ruling out sample adulteration with parent drug and providing a detection window in urine that can exceed 20 days post-administration.

Mechanistic Grounding: The Metabolic Pathway[1]

To utilize 1-QG effectively, one must understand its origin.[1] Propofol metabolism is primarily hepatic, involving two distinct pathways:[1][4]

  • Direct Glucuronidation (Major Pathway): The parent propofol is directly conjugated at the sterically hindered phenolic hydroxyl group by UGT1A9 to form Propofol Glucuronide (PG).[1] This accounts for ~70% of the dose.

  • Hydroxylation-Glucuronidation (Minor Pathway): Propofol is first hydroxylated at the para-position by CYP2B6 (and to a lesser extent CYP2C9) to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol).[1] This intermediate is then glucuronidated.[1][5]

Regioselectivity of 4-Hydroxypropofol Glucuronidation

4-Hydroxypropofol possesses two hydroxyl groups:

  • Position 1: The original phenolic OH, flanked by two isopropyl groups (sterically hindered).[1]

  • Position 4: The newly added OH group (less hindered).[1]

Surprisingly, UGT1A9 exhibits specific regioselectivity, forming both the 1-O-glucuronide (1-QG) and the 4-O-glucuronide (4-QG) .[1] While steric hindrance usually disfavors the 1-position, the enzymatic cleft of UGT1A9 facilitates this specific conjugation.[1]

Pathway Visualization[1]

PropofolMetabolismPropofolPropofol(Parent Drug)PGPropofol Glucuronide(PG)[Major Metabolite]Propofol->PG Direct Glucuronidation(UGT1A9)FourOH4-Hydroxypropofol(Quinol)Propofol->FourOH Hydroxylation(CYP2B6/CYP2C9)OneQG4-Hydroxypropofol1-O-glucuronide(1-QG)FourOH->OneQG Conjugation @ Pos 1(UGT1A9)FourQG4-Hydroxypropofol4-O-glucuronide(4-QG)FourOH->FourQG Conjugation @ Pos 4(UGT1A9)

Figure 1: Metabolic pathway of propofol showing the formation of the target biomarker 1-QG via CYP-mediated hydroxylation and subsequent glucuronidation.[1]

Biomarker Utility & Causality[1]

Why target 1-QG when Propofol Glucuronide (PG) is more abundant?

Forensic Specificity (The "In Vivo" Proof)

Detection of PG alone can theoretically result from external contamination if glucuronidase activity (bacterial or enzymatic) is present in a non-sterile environment, though rare.[1] However, 1-QG requires prior CYP450 hydroxylation .[1] This oxidative step is strictly biological and cannot occur in a urine sample cup. Therefore, 1-QG is the gold standard for proving ingestion and metabolism.[1]

Extended Detection Window

While propofol disappears from blood in hours, glucuronides accumulate in urine.[2][3][6]

  • Propofol (Parent): Undetectable in urine.[1][5][6][7]

  • PG: Detectable up to 28 days.[2][3][6]

  • 1-QG: Detectable up to 20–25 days post-infusion.[1]

  • Stability: 1-QG is chemically stable in urine at -20°C for at least 6 months, making it suitable for batched forensic analysis.[1]

Analytical Methodology: LC-MS/MS Protocol[1][6][7][8][9][10]

The following protocol is designed for high-throughput quantification using a Triple Quadrupole Mass Spectrometer.

Reagents & Standards
  • Target Analyte: 4-Hydroxypropofol 1-O-β-D-glucuronide (Toronto Research Chemicals or equivalent).[1][7]

  • Internal Standard (IS): Propofol-d17 or 4-Hydroxypropofol-d17-glucuronide.[1]

  • Mobile Phase A: 1 mM Ammonium Fluoride in Water (Enhances ionization in negative mode).[1][7]

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

Step 1: Sample Preparation (Dilute-and-Shoot)

Rationale: Glucuronides are highly polar.[1] Liquid-liquid extraction (LLE) often results in poor recovery unless specific polar solvents are used.[1] A simple dilution minimizes loss.

  • Thaw urine samples at room temperature and vortex.

  • Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • Transfer 50 µL of supernatant to a 96-well plate.

  • Add 450 µL of Internal Standard solution (in Mobile Phase A).

  • Vortex mix for 30 seconds.

Step 2: LC Conditions[1]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 95% B[1]

    • 4.5 min: 95% B[1]

    • 4.6 min: 5% B (Re-equilibration)

Step 3: MS/MS Parameters (ESI Negative)

Rationale: Glucuronides ionize efficiently in negative mode ([M-H]-) due to the carboxylic acid moiety on the glucuronic acid.[1]

ParameterSetting
Ionization Mode ESI Negative (-)
Source Temp 500°C
Capillary Voltage -2.5 kV
Desolvation Gas 800 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
1-QG 369.2 193.1 25Quantifier
1-QG 369.2 113.0 35Qualifier
PG 353.2175.120Reference
IS (Propofol-d17) 370.3175.120Internal Std

Note: The transition 369 -> 193 represents the loss of the glucuronide moiety (176 Da), leaving the deprotonated 4-hydroxypropofol aglycone.[1]

Analytical Workflow Diagram

LCMSWorkflowSampleUrine Sample(50 µL)PrepDilution 1:10with IS (Aq. NH4F)Sample->PrepCentrifugeCentrifugation10,000 x g (5 min)Prep->CentrifugeLCUPLC Separation(C18 Column, Gradient)Centrifuge->LCMSMS/MS Detection(ESI-, MRM 369->193)LC->MSDataQuantitation &Ratio Analysis (PG/1-QG)MS->Data

Figure 2: Dilute-and-shoot workflow for rapid quantitation of 1-QG in urine.[1]

Validation & Interpretation

Quantitative Data Summary

The following performance metrics are typical for this validated method:

MetricSpecification
Linearity Range 10 – 10,000 ng/mL
LOD (Limit of Detection) 4 ng/mL
LLOQ (Lower Limit of Quantitation) 10 ng/mL
Intra-day Precision (CV) < 6.5%
Accuracy (Bias) ± 5%
Interpretation of Results
  • Positive Identification: Requires retention time match within 2% of standard and presence of both Quantifier (193) and Qualifier (113) ions.

  • Ratio Analysis: In the first 24 hours post-exposure, the ratio of PG to 1-QG is typically high.[1] As time progresses (Days 5-20), both metabolites decline, but 1-QG remains detectable, confirming the tail-end of the elimination phase.[1]

  • Interferences: The 1-O-glucuronide (1-QG) and 4-O-glucuronide (4-QG) are isomers.[1] They must be chromatographically resolved.[1] 1-QG typically elutes before 4-QG on a C18 column due to subtle polarity differences caused by the position of the glucuronic acid.[1]

References

  • Rosano, T. G., Wood, M., Scholz, K. L., et al. (2024).[1] Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.[6][7] Journal of Mass Spectrometry and Advances in the Clinical Lab. Link

  • Salerno, J., Jones, J., Jones, M., et al. (2013).[1][3] Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol.[1][2][3][6][8] Pharmacology & Pharmacy.[1][3] Link

  • Kim, H. S., Cheong, J. C., Lee, J. I., In, M. K. (2013).[1][9] Rapid and sensitive determination of propofol glucuronide in hair by liquid chromatography and tandem mass spectrometry.[9][10] Journal of Pharmaceutical and Biomedical Analysis.[9] Link

  • BenchChem. (n.d.).[1] 4-Hydroxy Propofol 1-O-β-D-Glucuronide Structure and Properties.Link[1]

Advanced Characterization of Propofol Metabolites: From Discovery to LC-MS/MS Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propofol (2,6-diisopropylphenol) is the gold standard for intravenous anesthesia induction and maintenance.[1][2] However, its metabolic fate is complex, involving significant hepatic and extrahepatic clearance pathways that produce a spectrum of pharmacologically inactive but clinically relevant conjugates.[3]

This technical guide addresses the discovery, structural identification, and quantification of propofol metabolites. It moves beyond basic pharmacokinetics to explore the specific enzymatic pathways (UGT1A9, CYP2B6) and provides a validated, self-verifying LC-MS/MS protocol for their detection in biological matrices.[1]

Metabolic Architecture: The Biotransformation Pathway

Propofol metabolism is a high-clearance process that exceeds hepatic blood flow, indicating significant extrahepatic contribution (primarily renal and pulmonary).[1] The metabolic architecture is defined by two distinct phases: Direct Glucuronidation (Major) and Hydroxylation followed by Conjugation (Minor).[1]

Phase II: The Dominant Pathway

Approximately 70% of a propofol dose undergoes direct conjugation at the phenolic hydroxyl group.

  • Enzyme: UDP-glucuronosyltransferase 1A9 (UGT1A9 ).[1][2]

  • Product: Propofol-glucuronide (PG).[1][3][4][5][6][7]

  • Site: Primarily hepatic, with significant renal contribution (kidney microsomes show high UGT1A9 activity).[1]

Phase I & Secondary Phase II: The Oxidative Pathway

Approximately 29% of the dose undergoes hydroxylation at the para position, mediated by Cytochrome P450 enzymes.

  • Enzymes: CYP2B6 (primary) and CYP2C9 (secondary).[1][2][8]

  • Intermediate: 4-Hydroxypropofol (also known as 2,6-diisopropyl-1,4-quinol).[1]

  • Fate: This intermediate is rapidly conjugated to form three distinct water-soluble metabolites:

    • 4-Hydroxypropofol-1-O-glucuronide (1-QG) [1][4][6]

    • 4-Hydroxypropofol-4-O-glucuronide (4-QG)

    • 4-Hydroxypropofol-4-sulfate (4-QS)

The "Green Urine" Phenomenon

In cases of prolonged infusion or high clearance, the oxidative pathway becomes saturated or disproportionately active. The accumulation of quinol derivatives (specifically the chromophore structure of the quinone form) in urine leads to the rare but benign green discoloration often observed in ICU patients.

Visualization: Propofol Metabolic Pathway

PropofolMetabolism Propofol Propofol (2,6-diisopropylphenol) PropofolG Propofol-Glucuronide (PG) Propofol->PropofolG Direct Glucuronidation (UGT1A9) Quinol 4-Hydroxypropofol (2,6-diisopropyl-1,4-quinol) Propofol->Quinol Hydroxylation (CYP2B6, CYP2C9) Quinone 2,6-Diisopropyl-1,4-quinone (Oxidative Stress Marker) Quinol->Quinone Oxidation (Spontaneous/Enzymatic) Q1G 1-Glucuronide (1-QG) Quinol->Q1G UGT1A9 Q4G 4-Glucuronide (4-QG) Quinol->Q4G UGT1A9 Q4S 4-Sulfate (4-QS) Quinol->Q4S Sulfotransferase

Figure 1: The metabolic cascade of propofol, highlighting the divergence between direct glucuronidation (Phase II) and oxidative activation (Phase I) followed by conjugation.[1]

Analytical Evolution & Challenges

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the workhorse for propofol analysis.[1] However, GC-MS presents a critical limitation: Phase II metabolites (glucuronides/sulfates) are non-volatile and thermally unstable. They require hydrolysis (enzymatic or acidic) and derivatization (e.g., silylation with BSTFA) prior to analysis.[1] This indirect measurement introduces variability and destroys the original conjugate structure.

The Modern Standard: LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the direct quantification of intact glucuronides.

  • Challenge: Propofol is lipophilic and ionizes poorly in Electrospray Ionization (ESI).[1]

  • Solution: A dual-ionization strategy or optimized negative-mode ESI.

    • Parent Drug: Best detected using Atmospheric Pressure Chemical Ionization (APCI) or negative ESI with high pH mobile phase.[1]

    • Metabolites: Highly polar; ionize efficiently in negative ESI.

Validated Experimental Protocol: LC-MS/MS Identification

This protocol describes a "Dilute-and-Shoot" method for urine and a Protein Precipitation method for plasma, designed for a Triple Quadrupole MS system (e.g., Sciex QTRAP or Waters Xevo).[1]

Reagents & Standards
  • Internal Standard (IS): Propofol-d17 or Propofol-glucuronide-d17 (Critical for matrix effect compensation).[1]

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10 promotes ionization of the phenol).[1]

  • Mobile Phase B: Methanol or Acetonitrile.[1]

  • Column: Phenomenex Gemini NX-C18 (3 µm, 100 x 2.0 mm) or equivalent high-pH stable column.

Sample Preparation Workflow

A. Urine (High Concentration Metabolites) [1]

  • Aliquot: Transfer 50 µL of urine into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard solution (1 µg/mL).

  • Dilution: Add 430 µL of Mobile Phase A.

  • Centrifugation: Spin at 10,000 x g for 5 minutes to remove particulates.

  • Injection: Inject 5 µL of supernatant.

B. Plasma/Serum (Low Concentration/Protein Binding) [1]

  • Precipitation: Add 100 µL plasma to 300 µL cold Acetonitrile (containing IS).

  • Vortex/Spin: Vortex 30s; Centrifuge 14,000 x g for 10 min at 4°C.

  • Evaporation: Transfer supernatant; evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (50:50).

Instrumental Parameters (Self-Validating Logic)
  • Ionization: Negative Mode (-).[1][5][9]

  • MRM Transitions: Use two transitions per analyte (Quantifier vs. Qualifier) to ensure specificity.

    • Propofol-Glucuronide: m/z 353.2 → 177.1 (Loss of glucuronic acid moiety).[1]

    • 4-Hydroxypropofol-Glucuronide:[1][2][4][6][10][11] m/z 369.2 → 193.1.[1]

  • Causality Check: If the retention time of the putative glucuronide does not shift after treating a parallel sample with

    
    -glucuronidase, the identification is invalid .
    
Visualization: Analytical Workflow

AnalyticalWorkflow cluster_MS Triple Quadrupole MS/MS Sample Biological Sample (Urine/Plasma) Prep Sample Prep (Precipitation or Dilution) Sample->Prep Sep UPLC Separation (C18 Column, pH 10) Prep->Sep Ion Ionization Source (ESI Negative Mode) Sep->Ion Q1 Q1: Filter Precursor (e.g., m/z 353.2) Ion->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Filter Fragment (e.g., m/z 177.1) Q2->Q3 Data Quantification (Peak Area Ratio vs IS) Q3->Data

Figure 2: The "Gold Standard" LC-MS/MS workflow for direct metabolite quantification, utilizing negative mode ESI for optimal conjugate detection.

Key Metabolites Profile

The following table summarizes the physicochemical properties and MRM transitions for the five critical analytes.

Metabolite NameAbbr.Precursor Ion (m/z)Product Ion (m/z)Retention OrderClinical Significance
Propofol-Glucuronide PG353.2177.1Early (Polar)Major urinary metabolite (>60%); marker of UGT1A9 activity.[1]
4-Hydroxypropofol-1-G 1-QG369.2193.1MidIndicator of CYP2B6 oxidative capacity.[1]
4-Hydroxypropofol-4-G 4-QG369.2193.1MidIsomer of 1-QG; requires chromatographic resolution.[1]
4-Hydroxypropofol-4-S 4-QS273.1193.1Mid-LateSulfated conjugate; minor pathway.[1]
Propofol (Parent) PRO177.1161.1Late (Lipophilic)Rapidly cleared; low levels in urine indicate efficient metabolism.[1]

Clinical & Toxicological Relevance

Propofol Infusion Syndrome (PRIS)

While PRIS is primarily linked to the parent drug's inhibition of mitochondrial fatty acid oxidation, the accumulation of metabolites serves as a sentinel for clearance failure. In pediatric patients or those with genetic polymorphisms (e.g., UGT1A9 variants), altered metabolite ratios can precede clinical toxicity.[1]

Renal Clearance & Green Urine

The appearance of green urine is a direct visual marker of high concentrations of 4-hydroxypropofol and its quinone oxidation products. This occurs when hepatic glucuronidation is saturated, forcing the drug into the oxidative CYP pathway. While chemically alarming, it is generally benign and reversible upon cessation of the drug.

References

  • Simons, P. J., et al. (1988).[1] Chemical and biochemical stability of propofol glucuronide. Xenobiotica.[1]

  • Favreto, W. A., et al. (2012).[1] Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Journal of Chromatography B. [1]

  • McGurk, K. A., et al. (2024).[1] Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring.[1][6] Journal of Mass Spectrometry and Advances in the Clinical Lab.

  • Court, M. H., et al. (2001).[1] Propofol glucuronidation by human hepatic microsomes and recombinant UDP-glucuronosyltransferases.[1] Anesthesiology.[1][3][6][12][13][14]

  • Lee, S. Y., et al. (2020).[1] The Effect of UGT1A9, CYP2B6 and CYP2C9 Genes Polymorphism on Propofol Pharmacokinetics in Children.[2] Frontiers in Pharmacology.[1]

Sources

Toxicological Profile & Analytical Characterization of 4-Hydroxypropofol 1-O-β-D-glucuronide

[1]

Executive Summary

4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) represents a critical Phase II metabolite of the anesthetic agent propofol (2,6-diisopropylphenol). While propofol itself is rapidly cleared, 1-QG serves as a stable, water-soluble conjugate that facilitates renal excretion. From a toxicological perspective, 1-QG is pharmacologically inactive but holds immense value as a long-term forensic marker for propofol exposure, detectable in urine for up to 28 days post-administration—significantly longer than the parent compound.

This guide provides a comprehensive technical analysis of 1-QG, covering its metabolic formation, toxicological implications, and validated LC-MS/MS quantification protocols. It is designed to assist drug development professionals in stability assessment and forensic toxicologists in establishing robust detection windows.

Chemical & Metabolic Context

Structural Identity
  • IUPAC Name: (2S,3S,4S,5R,6S)-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

  • Molecular Formula: C₁₈H₂₆O₈

  • Molecular Weight: 370.39 Da[1]

  • Key Structural Feature: The glucuronic acid moiety is attached to the 1-position hydroxyl group of the 2,6-diisopropyl-1,4-quinol core. This position is sterically hindered by the flanking isopropyl groups, distinguishing it from its isomer, 4-hydroxypropofol 4-O-β-D-glucuronide (4-QG).

Metabolic Pathway

Propofol metabolism occurs primarily in the liver via two parallel pathways: direct glucuronidation and hydroxylation followed by conjugation.

  • Phase I (Hydroxylation): CYP2B6 and CYP2C9 hydroxylate propofol at the para-position to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol). This intermediate possesses approximately one-third of the hypnotic activity of propofol.

  • Phase II (Glucuronidation): 4-hydroxypropofol is conjugated with glucuronic acid. The UGT1A9 isoform is the primary catalyst for this reaction, favoring the formation of 1-QG despite the steric hindrance, though 4-QG is also produced.

PropofolMetabolismPropofolPropofol(Parent)OH_Propofol4-Hydroxypropofol(Active Metabolite)Propofol->OH_PropofolHydroxylation(CYP2B6, CYP2C9)PGPropofol Glucuronide(PG)Propofol->PGDirect Glucuronidation(UGT1A9)Q1G4-OH-Propofol1-O-Glucuronide (1-QG)(Target Analyte)OH_Propofol->Q1GGlucuronidation(UGT1A9)Q4G4-OH-Propofol4-O-Glucuronide (4-QG)OH_Propofol->Q4GGlucuronidation(UGT1A8/9)

Figure 1: Metabolic pathway of propofol leading to the formation of 1-QG.

Toxicological Evaluation

Pharmacological Activity & Toxicity

Unlike its precursor 4-hydroxypropofol, 1-QG is pharmacologically inactive . The addition of the bulky, polar glucuronic acid group prevents interaction with GABA_A receptors.

  • Direct Toxicity: 1-QG exhibits low cytotoxicity. It is a detoxification product designed for rapid renal clearance.

  • Reactivation Potential: While some acyl glucuronides can undergo hydrolysis or protein adduct formation, 1-QG is an ether (phenolic) glucuronide . Ether glucuronides are chemically stable and resistant to spontaneous hydrolysis under physiological conditions, minimizing the risk of regenerating the active 4-hydroxypropofol in systemic circulation.

Clinical & Forensic Significance

The toxicological value of 1-QG lies in its pharmacokinetics rather than its potency.

  • Detection Window: While propofol is undetectable in urine after <24 hours, 1-QG (along with Propofol Glucuronide) can be detected for up to 28 days post-administration.[2][3][4]

  • Renal Impairment: In patients with renal failure, 1-QG clearance is significantly reduced. While the metabolite itself is benign, its accumulation serves as a marker for reduced glomerular filtration of phenolic xenobiotics.

  • Green Urine Syndrome: High concentrations of phenolic metabolites, including 1-QG, have been linked to the benign green discoloration of urine observed in prolonged propofol infusion, attributed to the chromophore structure of the quinol ring.

Analytical Methodology (LC-MS/MS)[1][3][6][7]

To accurately quantify 1-QG for toxicological or pharmacokinetic studies, a specific LC-MS/MS workflow is required. The following protocol distinguishes 1-QG from its isomers and the parent drug.

Sample Preparation (Dilute-and-Shoot)[1]
  • Matrix: Urine (Human).[5][2][4][6][7][8]

  • Reagents: Methanol (LC-MS grade), Ammonium Acetate, β-Glucuronidase (for total propofol determination, optional).

  • Protocol:

    • Centrifuge urine sample at 10,000 x g for 5 minutes.

    • Dilute supernatant 1:10 with Mobile Phase A (Water + 10mM Ammonium Acetate).

    • Add Internal Standard (Propofol-d17 or 1-QG-d isotope if available).

    • Vortex and transfer to autosampler vial.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (pH 5.0).

    • B: Methanol or Acetonitrile.

Table 1: MRM Transitions for Propofol Metabolites

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)Notes
1-QG (Target) 369.1 193.1 25 Loss of Glucuronide (-176 Da)
1-QG (Qualifier) 369.1 113.0 35 Glucuronide fragment
Propofol Gluc. (PG)353.2175.220Major metabolite
4-OH-Propofol193.1177.130Active precursor

Note: The transition 369 -> 193 represents the cleavage of the glycosidic bond, yielding the deprotonated aglycone (4-hydroxypropofol).

Analytical Workflow Diagram

AnalysisWorkflowSampleBiological Specimen(Urine/Plasma)PrepSample Prep(Dilution / SPE)Sample->PrepCentrifuge & Spike ISLCLC Separation(C18 Column, Gradient)Prep->LCInject 5-10 µLMSMS/MS Detection(ESI-, MRM 369->193)LC->MSElution of 1-QGDataQuantification(Trace Analysis)MS->DataPeak Integration

Figure 2: LC-MS/MS workflow for the isolation and quantification of 1-QG.

References

  • Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. National Institutes of Health (PMC). Available at: [Link]

  • Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link][9]

  • Glucuronidation of propofol and its analogs by human and rat liver microsomes. Drug Metabolism and Disposition. Available at: [Link]

  • Development of a LC-MS/MS method for determination of propofol-glucuronide in hair. Forensic Science International. Available at: [Link]

  • Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction. Scientific Research Publishing. Available at: [Link]

Species-Specific Enzymology: Propofol Glucuronidation and Translational Pitfalls

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of species differences in propofol glucuronidation. It is designed for researchers involved in preclinical safety assessment and PK/PD scaling.

Executive Summary: The Translational Gap

Propofol (2,6-diisopropylphenol) is a lipophilic intravenous anesthetic characterized by rapid onset and short duration of action.[1] While its clinical efficacy is well-established, its metabolic clearance exhibits profound interspecies divergence. In humans, clearance is driven primarily by direct O-glucuronidation via UGT1A9. In contrast, common preclinical species such as dogs rely heavily on oxidative hydroxylation (CYP450) prior to conjugation, while rats display complex biphasic kinetics.

Failure to account for these mechanistic differences leads to erroneous In Vitro-In Vivo Extrapolation (IVIVE) and misinterpretation of toxicological safety margins. This guide dissects the enzymology, kinetic parameters, and experimental protocols required to accurately characterize these differences.

Mechanistic Foundation: The Metabolic Fork

Propofol metabolism is not conserved across species.[2] It follows two distinct primary pathways depending on the organism's enzymatic repertoire.

Pathway A: Direct Glucuronidation (The Human/Primate Route)

In humans, the phenolic hydroxyl group of propofol is directly conjugated with glucuronic acid.

  • Enzyme: UGT1A9 (UDP-glucuronosyltransferase 1A9).

  • Site: Hepatic (Liver) and Renal (Kidney) .[3]

  • Significance: This is a high-capacity pathway responsible for ~70% of propofol elimination in humans. The renal contribution is unique and significant, often exceeding hepatic intrinsic clearance per milligram of protein.

Pathway B: Hydroxylation-Driven Clearance (The Canine Route)

Dogs lack significant direct propofol UGT activity. Instead, they must first oxidize the molecule to create a more accessible handle for conjugation.

  • Enzyme: CYP2B11 (Cytochrome P450 2B11).[4]

  • Reaction: Hydroxylation to 4-hydroxypropofol (quinol).[5]

  • Secondary Step: The 4-hydroxy metabolite is subsequently glucuronidated or sulfated.[6]

  • Significance: Propofol clearance in dogs is CYP-limited. This explains the breed-specific sensitivity seen in Greyhounds (which have a genetic deficiency in CYP2B11), leading to prolonged anesthesia—a phenomenon not seen in humans.

Interspecies Comparative Enzymology

The following table summarizes the kinetic parameters for propofol glucuronidation in liver microsomes (LMs). Note the "Null" activity in dogs for the direct pathway.[3]

Table 1: Comparative Kinetic Parameters of Propofol Glucuronidation
SpeciesPrimary EnzymeKinetic Model

(

)

(nmol/min/mg)

(

/min/mg)
Key Characteristic
Human UGT1A9 Substrate Inhibition40 – 505.0 – 6.0110 – 130High affinity, high capacity. Significant renal contribution.
Monkey UGT1A9 (Ortholog)Hill Equation~80~4.5~60Sigmoidal kinetics. Closest surrogate to human.
Rat UGT1A6 (Putative)Biphasic / IsoenzymeDualDual20 – 40Two distinct binding sites (High/Low affinity). Lower overall clearance.[5][7]
Dog None (CYP2B11*)NegligibleN/A< 0.1< 1.0Direct glucuronidation is virtually absent. Clearance is oxidative.

*> Note: In dogs, clearance is high but mediated by CYP2B11 hydroxylation, not direct glucuronidation.

Visualizing the Divergence

The diagram below illustrates the metabolic "decision tree" that differs by species.

PropofolMetabolism cluster_legend Species Dominance Propofol Propofol (Lipophilic Parent) PropofolG Propofol-Glucuronide (Inactive) Propofol->PropofolG HUMAN / MONKEY (Major Pathway) Enzyme: UGT1A9 Propofol->PropofolG RAT (Biphasic Kinetics) Enzyme: UGT1A6? HydroxyProp 4-Hydroxypropofol (Phase I Metabolite) Propofol->HydroxyProp DOG (Rate Limiting) Enzyme: CYP2B11 Conjugates Quinol Conjugates (Sulfate/Glucuronide) HydroxyProp->Conjugates Phase II Legend Blue: Direct Glucuronidation (Human) Red: Oxidative Requirement (Dog)

Figure 1: Species-dependent metabolic routing of propofol.[2][6][8][9] Note the obligate oxidative step in dogs versus direct conjugation in humans.

Experimental Framework: Validating Glucuronidation

To characterize these differences in your own lab, you must use a Liver Microsome (LM) Incubation Assay . Standard CYP protocols will fail because UGTs are located in the lumen of the endoplasmic reticulum and exhibit "latency."

Protocol: Alamethicin-Activated Glucuronidation Assay

Objective: Determine


 and 

of propofol glucuronidation in Human vs. Animal Liver Microsomes.
Reagents:
  • Microsomes (20 mg/mL): HLM (Human), DLM (Dog), RLM (Rat).

  • Alamethicin: Pore-forming peptide (activates latent UGTs).

  • UDPGA (Cofactor): Uridine 5'-diphospho-glucuronic acid (5 mM stock).

  • Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl

    
    .
    
  • Stop Solution: Cold Acetonitrile with Internal Standard (e.g., thymol or deuterated propofol).

Workflow (Step-by-Step):
  • Activation (Critical):

    • Mix microsomes (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein).

    • Incubate on ice for 15 minutes. Causality: This perforates the ER membrane, allowing UDPGA to access the luminal active site of UGT1A9.

  • Substrate Addition:

    • Add Propofol (range: 10 – 1000 µM) to the reaction mixture.

    • Note: Keep organic solvent (DMSO/Methanol) < 1% to prevent enzyme inhibition.

  • Initiation:

    • Pre-warm to 37°C for 5 minutes.

    • Start reaction by adding UDPGA (final conc. 2-5 mM).

  • Incubation:

    • Incubate for 10–20 minutes. Validation: Ensure linearity with time. Propofol turnover is rapid; do not over-incubate or substrate depletion will skew kinetics.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (1:1 v/v).

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS (Negative Mode ESI). Monitor transition for Propofol-Glucuronide (m/z 353 -> 177).

Experimental Logic Diagram

AssayWorkflow Step1 Step 1: Latency Removal Mix Microsomes + Alamethicin (15 min on Ice) Step2 Step 2: Substrate Loading Add Propofol (10-1000 µM) + Buffer (Mg2+) Step1->Step2 Step3 Step 3: Reaction Initiation Add UDPGA (Cofactor) (Start Timer) Step2->Step3 Step4 Step 4: Incubation 37°C, 10-20 mins (Linear Phase) Step3->Step4 Step5 Step 5: Quench & Analyze Add ACN -> Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Critical workflow for UGT activity assay. Alamethicin activation is the "Go/No-Go" step for valid data.

Translational Implications (IVIVE)

When scaling preclinical data to humans, the "Dog Model" is a common trap for propofol-like compounds.

  • The "Kidney Blindspot":

    • Human Kidney Microsomes (HKM) exhibit UGT1A9 activity comparable to or higher than liver microsomes (

      
       HKM 
      
      
      
      2x
      
      
      HLM).
    • Most animal models (Rat/Dog) show negligible renal glucuronidation of propofol.

    • Impact: Relying solely on hepatic clearance (

      
      ) will underpredict total human clearance (
      
      
      
      ). You must account for
      
      
      .
  • Safety Margins:

    • If a drug candidate follows the "Propofol Pattern" (UGT1A9 substrate), Cynomolgus monkeys are the only appropriate tox species.

    • Rats will display complex non-linear kinetics (biphasic).

    • Dogs will force the drug through oxidative pathways, potentially generating reactive quinone-intermediates that are not relevant to human metabolism.

References

  • Mukai, M., et al. (2015). "Species and Sex Differences in Propofol Glucuronidation in Liver Microsomes of Humans, Monkeys, Rats and Mice." Pharmazie.

  • Court, M. H. (2005). "Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases." Methods in Enzymology.

  • Soars, M. G., et al. (2001). "Evidence for significant differences in microsomal drug glucuronidation by canine and human liver and kidney."[3] Drug Metabolism and Disposition.

  • McGune, E., et al. (1999). "Propofol Glucuronidation in Human Liver and Kidney Microsomes." British Journal of Anaesthesia.

  • Simons, P. J., et al. (1992).[10] "Disposition and pharmacology of propofol glucuronide administered intravenously to animals." Xenobiotica.

Sources

Methodological & Application

High-Sensitivity LC-MS/MS Protocol for the Quantitation of 4-Hydroxypropofol 1-O-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic. Its pharmacokinetics (PK) are complex, characterized by rapid distribution and extensive hepatic metabolism. While the primary metabolic pathway involves direct glucuronidation to Propofol-Glucuronide (PG), a significant secondary pathway involves hydroxylation by CYP2B6 and CYP2C9 to form 4-Hydroxypropofol (Quinol) .

This Phase I metabolite is subsequently conjugated by UGT enzymes (primarily UGT1A9) to form two distinct positional isomers:

  • 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) – The target of this protocol.

  • 4-Hydroxypropofol 4-O-β-D-glucuronide (4-QG).[1]

The Analytical Challenge

Quantifying 1-QG presents specific bioanalytical hurdles:

  • Isobaric Interference: 1-QG and 4-QG share the same molecular formula (

    
    ) and precursor mass (
    
    
    
    369), requiring chromatographic resolution rather than mass spectral differentiation.
  • Polarity: As a diglucuronide-like structure (hydroxyl + glucuronide), it is highly polar, risking early elution and ion suppression in reverse-phase chromatography.

  • Stability: Phenolic glucuronides are generally stable, but precise pH control is required to prevent in-source fragmentation or hydrolysis during processing.

This protocol details a validated, self-verifying LC-MS/MS workflow using Negative Electrospray Ionization (ESI-) for the specific quantitation of 1-QG in human plasma and urine.

Metabolic Pathway & Mechanism[2][3][4][5][6]

Understanding the provenance of the analyte is critical for troubleshooting interferences.

PropofolMetabolism Propofol Propofol (Parent) PropofolG Propofol-Glucuronide (PG) Propofol->PropofolG UGT1A9 (Major) FourOHProp 4-Hydroxypropofol (Phase I) Propofol->FourOHProp CYP2B6/2C9 (Hydroxylation) OneQG 4-OH-Propofol 1-O-glucuronide (1-QG) [TARGET] FourOHProp->OneQG UGT Conjugation (Positional Isomer 1) FourQG 4-OH-Propofol 4-O-glucuronide (4-QG) FourOHProp->FourQG UGT Conjugation (Positional Isomer 2)

Figure 1: Metabolic cascade of Propofol.[2][3][4] The method must chromatographically separate the Target (1-QG) from its isobaric isomer (4-QG).

Method Development Strategy

Mass Spectrometry (ESI Negative Mode)

While Propofol is often analyzed in negative mode, its glucuronides are ideal candidates for Negative ESI due to the carboxylic acid moiety on the glucuronic acid.

  • Precursor Ion: The deprotonated molecular ion

    
     is observed at m/z 369.1 .
    
  • Product Ions: Collision Induced Dissociation (CID) typically cleaves the glycosidic bond.

    • Quantifier:m/z 193.1 (Aglycone radical anion, corresponding to 4-hydroxypropofol).

    • Qualifier:m/z 113.0 (Ring fragmentation/cleavage).

Chromatographic Separation (The Critical Step)

Because 1-QG and 4-QG have identical mass transitions, separation is achieved via interaction with the stationary phase.

  • Column: A C18 column with polar-embedded groups (e.g., Waters HSS T3 or Phenomenex Kinetex Polar C18) is recommended to retain the polar glucuronide and separate the isomers.

  • Elution Order: typically, the 1-O-glucuronide elutes before the 4-O-glucuronide due to subtle differences in intramolecular hydrogen bonding and polarity, though this must be confirmed with authentic standards.

Detailed Protocol

Materials & Reagents[1]
  • Analyte Standard: 4-Hydroxypropofol 1-O-β-D-glucuronide (Certified Reference Material).[1]

  • Internal Standard (IS): Propofol-d17 (acceptable surrogate) or 4-Hydroxypropofol-d7-glucuronide (ideal).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (volatile buffer), Formic Acid.

Sample Preparation (Protein Precipitation)

This method uses a "Crash & Shoot" approach, optimized for high throughput while maintaining sensitivity.

  • Aliquot: Transfer 50 µL of sample (Plasma/Urine) into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Formic Acid? Acidification helps stabilize the glucuronide and ensures consistent pH for protein crash.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean vial/plate. Dilute with 100 µL of Water (Milli-Q).

    • Why Dilute? This reduces the solvent strength (ACN content) to ensure the polar analyte focuses on the head of the LC column rather than breaking through.

  • Injection: Inject 5–10 µL onto the LC-MS/MS.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~5.5).

  • Mobile Phase B: Acetonitrile.[5]

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.0050.4Initial Hold (Focusing)
0.5050.4Start Gradient
4.00400.4Shallow gradient for Isomer Sep.
4.50950.4Wash
5.50950.4Wash Hold
5.6050.4Re-equilibration
7.0050.4End of Run

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI Negative (ESI-).[1]

  • Source Temp: 450°C.

  • Capillary Voltage: -2500 V.

MRM Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Type
4-OH-Prop-1-G 369.1 193.1 50-25Quantifier
4-OH-Prop-1-G369.1113.050-40Qualifier
Propofol-d17 (IS)194.2177.250-25IS (if using parent IS)
Propofol-G (Check)353.2177.220-25Interference Check

Experimental Workflow Diagram

Workflow Sample Biological Sample (50 µL Plasma/Urine) IS_Add Add Internal Standard (20 µL) Sample->IS_Add PPT Protein Precipitation 150 µL Cold ACN + 0.1% FA IS_Add->PPT Centrifuge Centrifuge 15,000g, 10 min, 4°C PPT->Centrifuge Supernatant Isolate Supernatant Centrifuge->Supernatant Dilution Dilution 1:1 with Water (Critical for Peak Shape) Supernatant->Dilution LCMS LC-MS/MS Analysis ESI(-) MRM 369->193 Dilution->LCMS

Figure 2: Step-by-step sample preparation workflow emphasizing the critical dilution step to prevent solvent effects.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Isomer Resolution Test:

    • Inject a mixture of 1-QG and 4-QG standards.

    • Requirement: Baseline resolution (

      
      ) must be achieved. If peaks co-elute, lower the initial %B or extend the gradient ramp time.
      
  • Linearity:

    • Range: 10 ng/mL to 5000 ng/mL.

    • Weighting:

      
       regression.
      
  • Matrix Effect (ME):

    • Since glucuronides are prone to ion suppression in urine, perform a post-column infusion test.

    • Calculate ME% = (Response in Matrix / Response in Solvent) * 100.

  • Stability Check:

    • Acyl Migration/Hydrolysis: Glucuronides can hydrolyze back to the parent drug if left at high temperature or wrong pH.

    • Protocol: Keep autosampler at 4°C. Processed samples should be analyzed within 24 hours.

Expert Insights & Troubleshooting

  • The "Green Urine" Phenomenon: High concentrations of phenolic metabolites (quinols) can turn urine green.[6] If analyzing urine from patients on high-dose propofol, dilute samples 1:10 or 1:50 prior to the standard protocol to avoid column saturation.

  • In-Source Fragmentation (ISF): Glucuronides are fragile. If you see a peak in the parent 4-hydroxypropofol channel (193 -> ...) at the retention time of the glucuronide, your source temperature or declustering potential is too high. Optimize source parameters to minimize this "false positive" parent signal.

  • Carryover: Propofol metabolites are sticky. Use a needle wash of 50:25:25 Isopropanol:ACN:Water with 0.1% Formic Acid.

References

  • Guitton, J., et al. (1997). "Simultaneous determination of propofol and its glucuronide metabolites in whole blood by liquid chromatography–mass spectrometry." Journal of Chromatography B.

  • Dinis-Oliveira, R. J. (2018). "Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects." BioMed Research International.[7]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • Favretto, D., et al. (2013). "LC-MS/MS determination of propofol metabolites in urine." Analytical and Bioanalytical Chemistry.

Sources

enzymatic synthesis of 4-Hydroxypropofol 1-O-b-D-glucuronide for research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Synthesis of 4-Hydroxypropofol 1-O-β-D-glucuronide

Executive Summary & Strategic Rationale

The synthesis of 4-Hydroxypropofol 1-O-β-D-glucuronide (4-OH-Prop-1-G) is a critical requirement for validating propofol metabolic pathways and investigating the toxicology of its quinone intermediates. While propofol itself undergoes direct glucuronidation, its oxidative metabolite, 4-hydroxypropofol (2,6-diisopropyl-1,4-hydroquinone) , presents a unique synthetic challenge. It possesses two potential glucuronidation sites (1-OH and 4-OH) and is highly susceptible to auto-oxidation into the toxic 2,6-diisopropyl-1,4-benzoquinone.

Why Enzymatic Synthesis? Chemical synthesis of glucuronides is often plagued by complex protection/deprotection steps and poor stereoselectivity (yielding


/

mixtures). Enzymatic synthesis using Uridine 5'-diphospho-glucuronosyltransferases (UGTs) offers:
  • Stereospecificity: Exclusive formation of the

    
    -anomer.
    
  • Regioselectivity: Specific UGT isoforms (UGT1A9) preferentially target the sterically hindered 1-position, though separation from the 4-O-isomer is still required.

  • Mild Conditions: Physiological pH minimizes the degradation of the labile hydroquinone substrate.

Mechanism of Action & Pathway Visualization

The synthesis relies on the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate by UGT1A9.

Critical Technical Insight: 4-Hydroxypropofol is an electron-rich hydroquinone. In the presence of oxygen and basic pH, it rapidly oxidizes to the quinone, which is not a substrate for UGTs and can covalently modify the enzyme (Michael addition). Therefore, anaerobic conditions and antioxidants are non-negotiable for this protocol.

PropofolMetabolism Propofol Propofol (Parent) OH_Prop 4-Hydroxypropofol (Substrate) Propofol->OH_Prop Quinone 2,6-Diisopropyl-1,4-benzoquinone (Toxic Byproduct) OH_Prop->Quinone Avoid! Gluc_1 4-OH-Propofol 1-O-Glucuronide (Target) OH_Prop->Gluc_1 Major Product Gluc_4 4-OH-Propofol 4-O-Glucuronide (Isomer) OH_Prop->Gluc_4 Minor Product CYP2B6 CYP2B6 (In Vivo) UGT1A9 UGT1A9 + UDPGA (In Vitro) Oxidation Auto-oxidation (O2/High pH)

Figure 1: Biotransformation pathway highlighting the critical oxidation trap (Red) and the target enzymatic conversion (Green).

Materials & Reagents

ComponentGrade/SpecificationRole
Enzyme Source Recombinant Human UGT1A9 (Supersomes™)High activity, minimizes non-specific binding. (HLM can be used but requires rigorous purification).
Substrate 4-Hydroxypropofol (>98%)Target molecule. Store under Argon at -80°C.
Cofactor UDP-Glucuronic Acid (UDPGA)Glucuronyl donor. Prepare fresh.
Activator Alamethicin (from Trichoderma viride)Pore-forming peptide to allow UDPGA entry into microsomal vesicles.
Buffer System 50 mM Tris-HCl or Potassium Phosphate (pH 7.4)Maintains physiological pH.
Antioxidant L-Ascorbic Acid (Vitamin C)CRITICAL: Prevents oxidation of the hydroquinone substrate.
Cation Magnesium Chloride (

)
Obligate cofactor for UGT activity.
Stop Solution Ice-cold Acetonitrile (ACN) with 1% Formic AcidPrecipitates protein and stabilizes the acidic glucuronide.

Detailed Synthesis Protocol

Scale: This protocol is designed for a 1 mL reaction volume (Analytical/Semi-Prep). Scale linearly for preparative synthesis (e.g., 10-50 mL).

Phase 1: Preparation (The "Anaerobic" Setup)
  • Buffer Degassing: Purge the Tris-HCl/Phosphate buffer with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.

  • Enzyme Activation:

    • Thaw UGT1A9 Supersomes on ice.

    • Add Alamethicin (50 µg/mg protein) to the enzyme.

    • Incubate on ice for 15 minutes. Explanation: This permeabilizes the microsomal membrane, granting the active site access to UDPGA.

Phase 2: Reaction Assembly

Perform all steps on ice until incubation.

  • Master Mix Preparation (in a glass vial):

    • Degassed Buffer (pH 7.4): qs to 1 mL

    • 
      : Final concentration 10 mM 
      
    • L-Ascorbic Acid: Final concentration 2 mM (Essential for substrate stability).

    • UGT1A9 Enzyme: 0.5 - 1.0 mg/mL final protein concentration.

  • Substrate Addition:

    • Add 4-Hydroxypropofol (dissolved in Methanol, max 1% v/v final solvent).

    • Final Concentration: 250 - 500 µM .

    • Note: Do not exceed solubility limits; precipitation inhibits the reaction.

  • Initiation:

    • Pre-incubate the mixture at 37°C for 3 minutes to equilibrate.

    • Initiate reaction by adding UDPGA (Final concentration 5 mM ; 10-20x excess over substrate).

  • Incubation:

    • Incubate at 37°C with gentle shaking (300 rpm).

    • Time: 60 - 120 minutes.

    • Optimization Tip: For preparative synthesis, add a second bolus of UDPGA (2.5 mM) at 60 minutes to drive conversion.

Phase 3: Termination & Extraction
  • Quenching: Add 1 mL (1:1 volume) of ice-cold Acetonitrile containing 1% Formic Acid.

    • Why Formic Acid? Acidification stabilizes the glucuronide and ensures the carboxylic acid moiety is protonated for better retention on C18 during SPE.

  • Clarification:

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Collect the supernatant.

Purification & Isolation Workflow

Since UGT1A9 may produce both the 1-O and 4-O isomers, and residual substrate/cofactors remain, purification is essential.

PurificationWorkflow Crude Crude Supernatant (ACN/Water Mix) Evap N2 Evaporation Remove ACN, reduce vol to <1mL Crude->Evap SPE Solid Phase Extraction (SPE) C18 Cartridge Evap->SPE Load Aqueous HPLC Semi-Prep HPLC C18 Phenyl-Hexyl Column SPE->HPLC Elute (MeOH) & Reconstitute Fraction1 Fraction 1: 4-O-Glucuronide (Early Eluter) HPLC->Fraction1 Separation Fraction2 Fraction 2: 1-O-Glucuronide (Target - Late Eluter) HPLC->Fraction2 Separation

Figure 2: Downstream processing workflow for the isolation of the specific 1-O-glucuronide isomer.

Protocol: Solid Phase Extraction (SPE)
  • Cartridge: HLB (Hydrophilic-Lipophilic Balanced) or C18 (e.g., Oasis HLB or Sep-Pak C18).

  • Conditioning: 1 mL Methanol followed by 1 mL Water (+0.1% Formic Acid).

  • Loading: Load the aqueous supernatant from Phase 3.

  • Washing: Wash with 1 mL 5% Methanol in Water (removes salts and UDPGA).

  • Elution: Elute with 1 mL 100% Methanol .

  • Concentration: Evaporate Methanol under Nitrogen stream at 30°C. Reconstitute in Mobile Phase A.

Protocol: HPLC Separation
  • Column: C18 or Phenyl-Hexyl (Superior for separating aromatic isomers).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Differentiation: The 1-O-glucuronide is typically more lipophilic due to the "masking" of the hindered phenol, eluting after the 4-O-glucuronide (verify with authentic standards if available, or NMR).

Quality Control & Validation

Mass Spectrometry (LC-MS/MS) Parameters:

  • Ionization: Negative Mode (ESI-).

  • Precursor Ion: m/z 369.1

    
     (Calc. MW = 370.35).
    
  • Product Ions:

    • m/z 193.1 (Glucuronide moiety).

    • m/z 175.1 (Aglycone radical anion).

    • Note: 4-OH-Propofol glucuronide fragments often show the loss of the glucuronic acid (176 Da).

NMR Validation (The Gold Standard): To definitively confirm the 1-O-position :

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the anomeric proton of the glucuronic acid (H-1') and the Carbon at position 1 of the propofol ring.

  • Shift Comparison: The 1-O-glucuronidation causes a significant chemical shift change in the isopropyl methine protons compared to the 4-O-isomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Substrate OxidationIncrease Ascorbic Acid to 5 mM; Ensure strict buffer degassing.
No Product Inactive EnzymeEnsure Alamethicin activation step was performed (if using microsomes).
Brown Mixture Quinone FormationpH is too high (>7.6) or Oxygen ingress. Check pH and gas purging.
Peak Broadening Isomer Co-elutionSwitch from C18 to Phenyl-Hexyl column; flatten HPLC gradient.

References

  • Metabolic Pathway Identification

    • Guitton, J., et al. "4-Hydroxypropofol glucuronidation by human UDP-glucuronosyltransferases." Drug Metabolism and Disposition, 2013.[1][2]

  • Enzyme Specificity (UGT1A9)

    • Ebner, T., et al. "Disposition and chemical stability of propofol acyl glucuronide." Drug Metabolism and Disposition, 2022.[3]

  • Analytical Methods (LC-MS/MS)

    • Maas, A., et al.[4] "Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses." Journal of Pharmaceutical and Biomedical Analysis, 2017.[4]

  • Synthesis of Glucuronides (General Protocol)

    • Rowland, A., et al.[1] "The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification."[1] Int J Biochem Cell Biol, 2013.[1]

Sources

Application Note: High-Sensitivity GC-MS Profiling of Propofol and Metabolites via Silylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Propofol and its primary Phase I metabolite, 4-hydroxypropofol, in biological matrices.[1] While Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for intact Phase II conjugates (glucuronides), GC-MS remains a gold standard for forensic and clinical toxicology due to its superior chromatographic resolution and spectral library confirmation.

Critical Scientific Note: Propofol glucuronides are thermally unstable and non-volatile. They cannot be analyzed directly by GC-MS. This protocol utilizes a differential hydrolysis strategy :

  • Free Fraction Analysis: Direct derivatization of Propofol and 4-Hydroxypropofol.

  • Total Fraction Analysis: Enzymatic hydrolysis of conjugates followed by derivatization to quantify the total metabolic load.

Metabolic Context & Analytical Strategy

Propofol is rapidly metabolized in the liver.[2] The primary pathway involves direct glucuronidation (UGT1A9) or hydroxylation by CYP2B6 to form 4-hydroxypropofol, which is subsequently glucuronidated.

Metabolic Pathway Diagram

PropofolMetabolism Propofol Propofol (Parent) OH_Prop 4-Hydroxypropofol (Phase I Metabolite) Propofol->OH_Prop CYP2B6 (Hydroxylation) Prop_Gluc Propofol-Glucuronide (Phase II - Major) Propofol->Prop_Gluc UGT1A9 (Glucuronidation) OH_Prop_Gluc 4-OH-Propofol-Glucuronide (Phase II - Minor) OH_Prop->OH_Prop_Gluc UGT Conjugation Quinone 2,6-diisopropyl-1,4-quinone (Oxidation Product) OH_Prop->Quinone Oxidation

Figure 1: Metabolic pathway of Propofol showing the transition from volatile Phase I compounds (Blue/Yellow) to non-volatile Phase II conjugates (Red).

The Derivatization Logic

Propofol contains a phenolic hydroxyl group.[3] While it can be analyzed directly, peak tailing is common due to hydrogen bonding with silanol groups in the GC liner and column. 4-Hydroxypropofol contains two hydroxyl groups, making it too polar for direct GC analysis.

Solution: Silylation using BSTFA + 1% TMCS .

  • Mechanism: Replaces the active proton on the hydroxyl group (-OH) with a trimethylsilyl group (-O-Si(CH3)3).

  • Result: Reduced polarity, increased thermal stability, and improved peak symmetry.

Experimental Protocol

Materials & Reagents[4][5][6]
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Hydrolysis Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia).
    
  • Internal Standard (IS): Thymol (structural analog) or Propofol-d12.

  • Extraction Solvent: Cyclohexane or Ethyl Acetate (HPLC Grade).

  • Buffer: 0.1 M Sodium Acetate (pH 5.0).

Workflow Diagram

Workflow cluster_Free Pathway A: Free Drug cluster_Total Pathway B: Total Metabolites Sample Biological Sample (Plasma/Urine 200 µL) Split Split Sample Sample->Split Direct Direct LLE Extraction Split->Direct Free Fraction Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 60°C, 1h) Split->Hydrolysis Conjugated Fraction Dry Evaporate to Dryness (N2 stream @ 40°C) Direct->Dry Extract_B LLE Extraction Hydrolysis->Extract_B Extract_B->Dry Deriv Derivatization (50 µL BSTFA + 1% TMCS, 70°C, 30 min) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Figure 2: Dual-pathway workflow allowing for the differentiation between free Propofol/4-OH-Propofol and their glucuronide conjugates.

Step-by-Step Procedure
Phase A: Enzymatic Hydrolysis (For Total Metabolites)
  • Aliquot 200 µL of plasma or urine into a glass centrifuge tube.

  • Add 50 µL of Internal Standard solution (Thymol, 10 µg/mL).

  • Add 200 µL of 0.1 M Sodium Acetate buffer (pH 5.0) containing 5000 units of

    
    -glucuronidase.
    
  • Vortex briefly and incubate at 60°C for 60 minutes .

    • Note: Acid hydrolysis (HCl) is faster but can degrade labile metabolites; enzymatic is preferred for metabolic profiling.

Phase B: Extraction & Derivatization[4]
  • Allow samples to cool to room temperature.

  • Add 2 mL of Cyclohexane (or Ethyl Acetate).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic (upper) layer to a clean glass vial.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not over-dry , as Propofol is semi-volatile.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Ethyl Acetate (anhydrous).

  • Cap the vial tightly and incubate at 70°C for 30 minutes .

  • Cool to room temperature and transfer to autosampler vials with glass inserts.

GC-MS Acquisition Parameters

To achieve high sensitivity (LOQ < 10 ng/mL), Selected Ion Monitoring (SIM) is required.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

Temperature Program
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization of derivatives.
Injection Splitless (1 µL)Maximizes sensitivity for trace metabolites.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Initial Oven 60°C (Hold 1 min)Focuses volatiles at the head of the column.
Ramp 1 20°C/min to 180°CRapid transit through non-target region.
Ramp 2 5°C/min to 280°CSlow ramp to resolve isomers/metabolites.
Transfer Line 280°CPrevents condensation before MS source.
MS Detection (SIM Mode)

The following ions must be monitored. The Quantifier ion is used for calculation, while Qualifier ions confirm identity based on ion ratios.

AnalyteDerivativeMWQuantifier (m/z)Qualifiers (m/z)Retention (approx)
Propofol Mono-TMS250235 (M-15)250, 1778.5 min
Thymol (IS) Mono-TMS222207 (M-15)222, 737.2 min
4-OH-Propofol Di-TMS338338 (M+)323, 7312.4 min

Note: The M-15 ion corresponds to the loss of a methyl group from the trimethylsilyl moiety, a characteristic fragmentation of TMS derivatives.

Validation & Quality Control

To ensure data integrity (E-E-A-T), the following criteria must be met:

  • Linearity: Calibration curves (10–5000 ng/mL) must yield

    
    .
    
  • Derivatization Efficiency: Monitor the peak area of the Internal Standard. A drop >20% indicates moisture contamination in the BSTFA reagent (TMS reagents hydrolyze instantly upon contact with water).

  • Hydrolysis Efficiency: Run a Positive Control using a known concentration of Propofol-Glucuronide standard. Recovery should be >90% compared to free Propofol.

References

  • Guitton, J., et al. (1997). "Superiority of liquid chromatography-electrospray ionization-mass spectrometry for the determination of propofol and its metabolites in human plasma." Journal of Chromatography B. Link

  • Lee, H. C., et al. (2012). "Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine." Journal of Chromatography B. Link

  • Sigma-Aldrich. "Derivatization of Drug Substances with MSTFA/BSTFA." Technical Bulletin. Link

  • Vaiano, F., et al. (2015). "LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures." Forensic Science International. Link

  • Thermo Fisher Scientific. "GC-MS Analysis of Drugs of Abuse using BSTFA." Application Note. Link

Sources

quantifying 4-Hydroxypropofol 1-O-b-D-glucuronide in hair samples

Advanced Application Note: Quantifying 4-Hydroxypropofol 1-O- -D-glucuronide in Hair Samples

Abstract & Introduction

The quantification of Propofol (2,6-diisopropylphenol) in hair is a critical forensic challenge due to the drug's high volatility and ubiquitous presence in hospital environments, which leads to significant external contamination risks. While Propofol Glucuronide (PG) is the primary metabolite used to prove systemic ingestion, 4-Hydroxypropofol 1-O-


-D-glucuronide (4-OH-Prop-Glu)

Targeting 4-OH-Prop-Glu offers a distinct forensic advantage: it is the glucuronidated product of a Phase I metabolite (4-hydroxypropofol), creating a "double-lock" confirmation of metabolism that is virtually impossible to mimic through external contamination.

This Application Note details a high-sensitivity LC-MS/MS protocol for the extraction and quantification of 4-OH-Prop-Glu in keratinized matrices. Unlike standard hydrolytic methods that convert metabolites back to the parent drug, this protocol targets the intact glucuronide to preserve metabolic information and improve specificity.

Biological Context & Metabolic Pathway

Propofol is rapidly metabolized in the liver.[1] The primary pathway involves direct glucuronidation (UGT1A1) to Propofol Glucuronide. A secondary pathway involves hydroxylation by CYP2B6 to 4-Hydroxypropofol, which is subsequently glucuronidated.

Figure 1: Propofol Metabolic Pathway

Visualizing the formation of the target analyte.

PropofolMetabolismPropofolPropofol(Parent Drug)PGPropofol Glucuronide(Major Metabolite)Propofol->PGUGT1A1(Glucuronidation)FourOH4-Hydroxypropofol(Phase I)Propofol->FourOHCYP2B6(Hydroxylation)Target4-OH-Propofol1-O-b-D-glucuronide(Target Analyte)FourOH->TargetUGT1A9(Glucuronidation)

Caption: Formation of 4-OH-Prop-Glu via hydroxylation (Phase I) followed by glucuronidation (Phase II).

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7]
  • Standards: 4-Hydroxypropofol 1-O-

    
    -D-glucuronide (Custom synthesis or certified reference material); Propofol-d17 glucuronide (Internal Standard).
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.

  • Decontamination: Dichloromethane (DCM) or Isopropanol.

  • Equipment: Bead Ruptor (e.g., Omni Bead Ruptor), Refrigerated Centrifuge, N2 Evaporator, UHPLC-MS/MS (Triple Quadrupole).

Sample Preparation Workflow

Expert Insight: Unlike urine analysis, hair analysis requires the liberation of the drug from the keratin matrix. We utilize a methanolic extraction with bead beating rather than alkaline digestion. Alkaline digestion (NaOH) risks hydrolyzing the ester bond of the glucuronide, reverting it to 4-hydroxypropofol and leading to quantification errors.

Step-by-Step Methodology:
  • Decontamination:

    • Wash 20 mg of hair twice with 2 mL Dichloromethane (2 min vortex).

    • Rationale: DCM removes external oils and parent propofol contamination without extracting the polar glucuronides from the hair shaft.

    • Dry hair at room temperature.[2][3]

  • Pulverization:

    • Place dried hair in a 2 mL reinforced tube with stainless steel beads.

    • Pulverize at 30 Hz for 5 minutes until a fine powder is achieved.

    • Rationale: Maximizes surface area for solvent penetration.

  • Extraction:

    • Add 1 mL Methanol containing Internal Standard (IS).

    • Incubate with gentle agitation (shaking water bath) at 40°C for 16 hours OR sonicate for 2 hours.

    • Note: Methanol swells the keratin structure, allowing the polar glucuronide to diffuse out without chemical hydrolysis.

  • Clarification & Concentration:

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer supernatant to a clean tube.

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100

      
      L of Mobile Phase A/B (90:10).
      
Figure 2: Extraction Workflow

Operational flow for high-integrity sample preparation.

ExtractionWorkflowSampleHair Sample(20 mg)WashDecontamination(DCM Wash x2)Sample->WashGrindPulverization(Bead Beating)Wash->GrindDryExtractExtraction(MeOH, 16h, 40°C)Grind->Extract+ Internal StdSpinCentrifugation(14,000g, 10 min)Extract->SpinDryN2 Evaporation& ReconstitutionSpin->DrySupernatantInjectLC-MS/MSInjectionDry->Inject

Caption: Optimized workflow prioritizing glucuronide stability over aggressive digestion.

Instrumentation & Conditions (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS. Ionization: Electrospray Ionization (ESI) in Negative Mode . Rationale: Glucuronides possess a carboxylic acid moiety (

Chromatography[2][3][4][5][6][7][9][10][11][12]
  • Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Acetic Acid or 10mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-6 min: Linear ramp to 90% B

    • 6-8 min: Hold 90% B (Wash)

    • 8.1 min: Re-equilibrate 5% B

Mass Spectrometry Parameters

The following transitions are derived from the molecular weight of 4-Hydroxypropofol glucuronide (MW ~370 Da).

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
4-OH-Prop-Glu 369.2 [M-H]⁻193.1 (Aglycone)113.0 (Glucuronide)25 / 35
Propofol-Glu (Ref) 353.2 [M-H]⁻177.1 (Propofol)113.0 (Glucuronide)22 / 32
IS (Propofol-d17-G) 370.3 [M-H]⁻194.2113.022 / 32

Note: The transition 369 -> 193 represents the loss of the glucuronic acid moiety (176 Da), leaving the ionized 4-hydroxypropofol aglycone.

Validation & Performance Characteristics

To ensure scientific integrity, the method must be validated according to SWGTOX or ANSI/ASB Standard 036 guidelines.

ParameterSpecificationExpert Note
LOD (Limit of Detection) 0.5 - 2.0 pg/mgRequires highly sensitive Triple Quad (e.g., Sciex 6500+ or Waters TQ-XS).
LOQ (Limit of Quant) 5.0 pg/mgSufficient for chronic abuse detection.
Linearity 5 - 1000 pg/mg

.[4][5] Weighted (

) regression recommended.
Matrix Effect < 20% suppressionHair matrix is "dirty."[6] Use IS to compensate.
Recovery > 85%Methanol extraction is less aggressive but yields cleaner extracts than NaOH.

Expert Insights & Troubleshooting

  • The "Hydrolysis Trap": Many labs attempt to hydrolyze samples using

    
    -glucuronidase to measure total 4-hydroxypropofol. Avoid this.  Hydrolysis efficiency in hair is variable and adds a step that increases error. Direct quantification of the intact glucuronide is the "Gold Standard" for proving metabolism.
    
  • Isomeric Interference: 4-Hydroxypropofol can form glucuronides at either the phenolic hydroxyl or the alcoholic hydroxyl (if side-chain oxidation occurs). The 1-O-

    
    -D-glucuronide (phenolic) is the dominant form. Ensure your chromatographic method separates it from potential minor isomers.
    
  • Stability: Glucuronides in hair are stable at room temperature, but once extracted into solution, they should be kept at 4°C and analyzed within 24 hours to prevent spontaneous hydrolysis.

References

  • Kim, H. S., et al. (2013). Rapid and sensitive determination of propofol glucuronide in hair by liquid chromatography and tandem mass spectrometry.[7] Journal of Pharmaceutical and Biomedical Analysis, 85, 33-39.[7] Link

  • Lee, J., et al. (2020). Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. Forensic Science International, 306, 110070.[5] Link

  • Vaiano, F., et al. (2017). Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses.[8] Journal of Pharmaceutical and Biomedical Analysis, 146, 269-275. Link

  • Dunnet, N., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 12-19. Link(Cited for 4-OH-PG transitions and metabolic context).

Application Note: High-Sensitivity Direct Quantitation of Propofol Glucuronide in Post-Mortem Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rapid pharmacokinetic clearance and post-mortem redistribution (PMR) of propofol (2,6-diisopropylphenol) present significant challenges in forensic toxicology. While parent propofol is susceptible to degradation and artificial elevation due to PMR, its primary Phase II metabolite, Propofol Glucuronide (PG) , exhibits superior stability and a wider window of detection. This application note details a robust, self-validating protocol for the direct quantitation of PG in post-mortem whole blood using Solid Phase Extraction (SPE) coupled with LC-MS/MS. Unlike indirect methods relying on enzymatic hydrolysis, this direct approach eliminates incomplete hydrolysis errors and provides definitive proof of ante-mortem metabolism.

Introduction & Forensic Significance[1][2][3][4][5][6][7][8][9][10]

Propofol is a short-acting lipophilic anesthetic.[1] In forensic casework involving suspected overdose or suicide, relying solely on parent propofol concentrations is fraught with risk due to two main factors:

  • Post-Mortem Redistribution (PMR): Propofol diffuses from lipid-rich tissues into central blood after death, potentially artificially elevating heart blood concentrations.

  • Stability: Parent propofol is susceptible to oxidative degradation.

Propofol Glucuronide (PG) , formed via UGT1A9 in the liver and kidney, is hydrophilic and "trapped" in the blood compartment, making it a stable marker of systemic circulation. The molar ratio of Propofol to PG can be a critical indicator of survival time and metabolic capacity prior to death.

Metabolic Pathway

The following diagram illustrates the primary metabolic route targeted in this assay.

PropofolMetabolism Propofol Propofol (Lipophilic Parent) Liver Liver/Kidney (UGT1A9) Propofol->Liver Glucuronidation PropofolGlu Propofol Glucuronide (PG) (Hydrophilic Metabolite) Liver->PropofolGlu Phase II Metabolism Renal Renal Excretion PropofolGlu->Renal Elimination

Figure 1: Primary metabolic pathway of propofol to propofol glucuronide. Direct detection of the glucuronide conjugate confirms in vivo metabolism.

Experimental Protocol

Materials & Reagents[2][6][11][12]
  • Analytes: Propofol-β-D-glucuronide (PG), Propofol-β-D-glucuronide-d17 (Internal Standard).[2]

  • Matrix: Post-mortem whole blood (preserved with Potassium Oxalate/Sodium Fluoride).

  • SPE Cartridges: Mixed-Mode Anion Exchange (MAX), 30 mg/1 mL (e.g., Waters Oasis MAX or Phenomenex Strata-X-A). Rationale: PG is an organic acid (pKa ~3.5); MAX chemistry allows strong retention of the acidic metabolite while washing away neutral lipids and basic interferences.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Sample Preparation (SPE Workflow)

This protocol utilizes a "Catch-and-Release" strategy specific to the acidic glucuronide moiety.

Step 1: Pre-treatment

  • Aliquot 100 µL of whole blood into a microcentrifuge tube.

  • Add 20 µL of Internal Standard solution (PG-d17, 1 µg/mL in MeOH).

  • Add 300 µL of 1% Formic Acid in water (to disrupt protein binding and acidify).

  • Vortex for 30s and centrifuge at 10,000 x g for 5 min.

Step 2: Solid Phase Extraction (MAX)

  • Condition: 1 mL MeOH.

  • Equilibrate: 1 mL Water.

  • Load: Apply the supernatant from Step 1.

  • Wash 1 (Matrix Removal): 1 mL 5%

    
     in Water. Rationale: This high pH step ionizes the glucuronide (locking it to the anion exchange sorbent) while removing neutral and basic matrix components.
    
  • Wash 2 (Lipid Removal): 1 mL MeOH. Rationale: Removes hydrophobic interferences; PG remains bound by ionic interaction.

  • Elute: 500 µL of 2% Formic Acid in Methanol. Rationale: Acidification suppresses the charge on the glucuronide, breaking the ionic bond and releasing the analyte.

  • Evaporation: Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 SPE (Mixed-Mode Anion Exchange) Step1 100 µL Blood + IS + 300 µL 1% Formic Acid Step2 Centrifuge (Collect Supernatant) Step1->Step2 Load Load Supernatant (Acidic pH) Step2->Load Wash1 Wash 1: 5% NH4OH (Lock Analyte, Remove Neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Lipids) Wash1->Wash2 Elute Elute: 2% Formic Acid in MeOH (Release Analyte) Wash2->Elute

Figure 2: Mixed-Mode Anion Exchange (MAX) extraction workflow optimized for glucuronide recovery.

LC-MS/MS Conditions

Direct analysis of the glucuronide requires Negative Electrospray Ionization (ESI-).

  • Instrument: Triple Quadrupole MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.5 min: 90% B

    • 4.5 min: 90% B

    • 4.6 min: 10% B (Re-equilibration)

MS Source Parameters (ESI Negative):

  • Capillary Voltage: -2.5 kV

  • Source Temp: 500°C

  • Desolvation Gas: 1000 L/Hr

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role
Propofol Glucuronide 353.2 175.1 25 Quantifier (Propofol moiety)
353.2 113.0 30 Qualifier (Glucuronide moiety)

| PG-d17 (IS) | 370.3 | 175.1 | 25 | Internal Standard |[2]

Method Validation & Performance Data

The following data summarizes the expected performance characteristics based on validation of this protocol in post-mortem blood.

ParameterSpecificationNotes
Linearity Range 10 – 5000 ng/mL

(Weighted 1/x)
LOD / LOQ 2 ng/mL / 10 ng/mLHigh sensitivity required for trace detection
Recovery (Extraction) > 85%MAX cartridge ensures high recovery of polar conjugates
Matrix Effect < 15% suppressionWash steps effectively remove phospholipids
Precision (CV%) < 10%Intra- and Inter-day
Troubleshooting & Expert Tips
  • In-Source Fragmentation: Glucuronides are fragile. If you observe a high background of the parent propofol ion (m/z 177) in the Q1 scan, lower the Cone Voltage/Declustering Potential.

  • pH Control: The elution step must be acidic (2% Formic Acid) to protonate the carboxylic acid on the glucuronide, breaking the interaction with the MAX sorbent. Failure to acidify results in <5% recovery.

  • Carryover: Propofol glucuronide is sticky. Use a needle wash of 50:50 MeOH:Water with 0.1% FA.

References

  • Yegles, C. et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab. Link

  • Vaiano, F. et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International. Link

  • Hildebrand, D. et al. (2015). Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography–electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kim, J. et al. (2017). Simultaneous Extraction of Propofol and Propofol Glucuronide From Hair Followed by Validated LC–MS/MS Analyses. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Application Note: 4-Hydroxypropofol 1-O-β-D-glucuronide in Drug Metabolism & Forensic Toxicology

[1]

Executive Summary

4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) is a critical Phase II metabolite of the anesthetic propofol (2,6-diisopropylphenol).[1] Unlike the direct glucuronidation of propofol, 1-QG represents a downstream product of CYP2B6-mediated hydroxylation followed by UGT-mediated conjugation.[1] In drug metabolism and pharmacokinetics (DMPK), this compound serves as a vital reference standard for elucidating complex clearance pathways, evaluating UGT1A9 enzymatic activity, and extending detection windows in forensic toxicology. This guide details the mechanistic grounding, analytical protocols (LC-MS/MS), and experimental workflows for utilizing 1-QG in research and development.

Mechanistic Background: The Propofol Metabolic Cascade[1]

Propofol metabolism is extensive (>99%), occurring primarily in the liver and kidney. Understanding the formation of 1-QG requires mapping the interplay between Phase I (Oxidation) and Phase II (Conjugation) enzymes.[1]

The Pathway
  • Direct Conjugation (Major): Propofol is directly glucuronidated by UGT1A9 to form Propofol-glucuronide (PG).[1]

  • Hydroxylation (Phase I): A fraction (~30%) is hydroxylated at the para-position by CYP2B6 (and minorly CYP2C9) to form 4-Hydroxypropofol (2,6-diisopropyl-1,4-quinol).[1][2]

  • Secondary Conjugation (Phase II): 4-Hydroxypropofol is further conjugated.[1][2] The hydroxyl group at position 1 (the original phenolic oxygen) is glucuronidated, primarily by UGT1A9 , to form 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) .[1]

    • Note: Conjugation can also occur at the 4-position (4-QG) or via sulfation (4-QS), but 1-QG remains a distinct and analytically significant marker.[1]

Pathway Visualization

PropofolMetabolismcluster_legendKeyPropofolPropofol(Parent)PropofolGPropofol-Glucuronide(PG)Propofol->PropofolGMajor PathwayUGT1A9HydroxyProp4-Hydroxypropofol(Phase I Metabolite)Propofol->HydroxyPropHydroxylationCYP2B6 (CYP2C9)Q1G4-Hydroxypropofol1-O-glucuronide (1-QG)HydroxyProp->Q1GGlucuronidationUGT1A9Q4G4-Hydroxypropofol4-O-glucuronide (4-QG)HydroxyProp->Q4GGlucuronidationUGT Isoformslegend_textBlue: Phase I | Green/Red: Phase II

Figure 1: Metabolic pathway of Propofol highlighting the sequential formation of 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG).[1][2]

Protocol 1: LC-MS/MS Quantitation in Biological Fluids[1]

This protocol is designed for the simultaneous quantification of Propofol, Propofol-glucuronide, and 1-QG in human urine or plasma. 1-QG is highly polar; therefore, reverse-phase chromatography with gradient elution is required.[1]

Materials & Reagents[4]
  • Analytes: 4-Hydroxypropofol 1-O-β-D-glucuronide (Reference Standard, >95% purity).[1]

  • Internal Standard (IS): Propofol-d17 or 4-Hydroxypropofol-d17 1-O-glucuronide (if available).[1]

  • Matrix: Drug-free human urine or plasma.[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

Sample Preparation (Dilute-and-Shoot for Urine)

Rationale: Glucuronides are thermally labile.[1] Avoid high-temperature GC methods. Dilute-and-shoot minimizes hydrolysis risks compared to extensive extraction.[1]

  • Aliquot: Transfer 100 µL of urine into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 1 µg/mL in MeOH).

  • Dilution: Add 880 µL of 0.1% Formic Acid in Water.

  • Vortex: Mix thoroughly for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C to pellet particulates.

  • Transfer: Inject supernatant directly into LC-MS/MS.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~5.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Ionization: ESI Negative Mode (Glucuronides ionize best in negative mode due to the carboxylic acid moiety).[1]

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
1-QG 369.2 [M-H]⁻193.1 (Aglycone)3025
1-QG (Qual) 369.2 [M-H]⁻113.0 (Glucuronide)3035
Propofol-G 353.2 [M-H]⁻177.1 (Propofol)2822
Data Analysis Workflow

LCMS_WorkflowSampleBiological Sample(Urine/Plasma)PrepProtein Precip / Dilution+ Internal StandardSample->PrepLCLC Separation(C18, Gradient Elution)Prep->LCMSESI(-) MS/MSMRM: 369.2 -> 193.1LC->MSDataQuantitation(Peak Area Ratio vs IS)MS->Data

Figure 2: Analytical workflow for the quantitation of 1-QG using LC-MS/MS.

Protocol 2: In Vitro UGT Phenotyping

This protocol assesses the formation kinetics of 1-QG to determine the contribution of specific UGT enzymes (specifically UGT1A9) or to evaluate drug-drug interactions (inhibition studies).[1]

Experimental Design
  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant UGT1A9 (rUGT).[1]

  • Substrate: 4-Hydroxypropofol (Synthetic precursor).[1][2]

  • Cofactor: UDP-glucuronic acid (UDPGA).[1][3][4]

  • Pore Forming Agent: Alamethicin (essential for microsomal UGT access).[1]

Incubation Procedure
  • Pre-incubation Mix:

    • Phosphate Buffer (50 mM, pH 7.4)

    • MgCl₂ (5 mM)[1]

    • Alamethicin (50 µg/mg protein)[1]

    • HLM (0.5 mg/mL) or rUGT.[1]

    • Incubate on ice for 15 mins to allow pore formation.

  • Substrate Addition: Add 4-Hydroxypropofol (Range: 1 – 500 µM) to the mixture.

  • Warm-up: Pre-warm at 37°C for 3 minutes.

  • Initiation: Add UDPGA (final concentration 2-5 mM) to start the reaction.[1]

  • Incubation: Shake at 37°C for 30-60 minutes (ensure linear range).

  • Termination: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Protocol 1).

Kinetic Analysis

Plot reaction velocity (



1
  • 
     : Affinity of UGT1A9 for 4-Hydroxypropofol.[1]
    
  • 
     : Maximum glucuronidation rate.[1]
    
  • Interpretation: Inhibition of this pathway by co-administered drugs suggests a potential DDI involving UGT1A9.[1]

Clinical & Forensic Applications[1][7][8][9][10][11][12][13]

Extended Detection Windows

While Propofol has a short half-life (rapid distribution), 1-QG accumulates in urine and is excreted over a longer duration.[1]

  • Forensic Utility: In cases of suspected propofol abuse or death, parent propofol may be undetectable in blood. 1-QG in urine serves as a stable, long-term marker of exposure (detectable up to 2-6 days post-administration depending on sensitivity).[1]

Renal Clearance & "Green Urine"
  • Phenomenon: High-dose propofol infusion can lead to green-colored urine.[1][5]

  • Causality: This discoloration is attributed to the phenolic oxidative metabolites, specifically the quinol derivatives (4-Hydroxypropofol) and their conjugates (1-QG and 4-QG).[1]

  • Clinical Marker: Monitoring 1-QG levels can help assess renal clearance efficiency in ICU patients under long-term sedation.[1]

References

  • Metabolism of Propofol: Sneyd, J. R., et al. "Clinical Pharmacokinetics and Pharmacodynamics of Propofol." Clinical Pharmacokinetics, 2022.[6] Link (Contextual validation from search results).

  • UGT1A9 Specificity: Court, M. H.[4] "Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases." Methods in Molecular Biology, 2005. Link

  • LC-MS/MS Method: Ehlers, M., et al. "Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring."[1][7][8] Journal of Mass Spectrometry and Advances in the Clinical Lab, 2024.[7] Link

  • Forensic Application: Vaiano, F., et al. "LC-MS/MS analysis of propofol and its metabolites in urine."[7] Drug Testing and Analysis, 2015. Link

  • Green Urine Etiology: Lee, J. S., et al. "Green Urine Discoloration due to Propofol Infusion." Korean Journal of Anesthesiology, 2013. Link

Application Note: High-Resolution Mass Spectrometry Analysis of 4-Hydroxypropofol 1-O-β-D-glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals conducting pharmacokinetic (PK) and metabolic profiling studies. It addresses the specific analytical challenges of distinguishing isomeric glucuronides of 4-Hydroxypropofol using High-Resolution Mass Spectrometry (HRMS).

Introduction & Scientific Context

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic.[1] Its clearance is almost entirely metabolic, primarily via direct glucuronidation (UGT1A9) to Propofol Glucuronide (PG).[2][3] However, a significant secondary pathway involves hydroxylation by CYP2B6 and CYP2C9 to form 4-Hydroxypropofol (2,6-diisopropyl-1,4-quinol), which subsequently undergoes Phase II conjugation.

The analysis of 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) is analytically complex due to the presence of its regioisomer, 4-Hydroxypropofol 4-O-β-D-glucuronide (4-QG) . Both metabolites share the exact same molecular formula (


) and exact mass (

Da).
The Analytical Challenge: Isomer Differentiation
  • Structural Similarity: 4-Hydroxypropofol contains two phenolic hydroxyl groups. Position 1 is sterically hindered by two isopropyl groups, while Position 4 is accessible. Glucuronidation can occur at either site.[4]

  • Mass Spectrometry: Both isomers produce identical precursor ions (

    
    , m/z 369.1555) and similar fragmentation patterns dominated by the neutral loss of the glucuronosyl moiety.
    
  • Solution: High-Resolution Mass Spectrometry (HRMS) combined with high-efficiency chromatography is required to resolve these isomers based on retention time and confirm identity via accurate mass fragment analysis.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Propofol, highlighting the target analyte's position relative to its isomers.

PropofolMetabolism Propofol Propofol (Parent Drug) PropofolG Propofol Glucuronide (Major Metabolite) Propofol->PropofolG UGT1A9 (Glucuronidation) OHPropofol 4-Hydroxypropofol (Phase I Metabolite) Propofol->OHPropofol CYP2B6/2C9 (Hydroxylation) Q1G 4-OH-Propofol 1-O-glucuronide (Target Analyte) OHPropofol->Q1G UGT Conjugation (Sterically Hindered Position) Q4G 4-OH-Propofol 4-O-glucuronide (Regioisomer) OHPropofol->Q4G UGT Conjugation (Accessible Position) Q4S 4-OH-Propofol 4-sulfate OHPropofol->Q4S Sulfotransferase

Figure 1: Metabolic pathway of Propofol showing the divergence of 4-Hydroxypropofol into isomeric glucuronides.[5]

Experimental Design & Logic

Sample Preparation Strategy

Direct protein precipitation (PPT) is recommended over Solid Phase Extraction (SPE) for initial screening to prevent the loss of polar glucuronides. However, for high-sensitivity quantitative assays, a dilute-and-shoot approach (for urine) or weak anion exchange (WAX) SPE (for plasma) is superior to remove phospholipids that suppress ionization in negative mode.

Chromatographic Separation (The Critical Step)

Since HRMS cannot distinguish the isomers by mass alone, chromatographic resolution is mandatory.

  • Column Choice: A C18 column with high surface coverage (e.g., Waters ACQUITY BEH C18) is standard. However, if isomer resolution is poor, a Phenyl-Hexyl column can offer alternative selectivity due to pi-pi interactions with the aromatic ring of the propofol core.

  • Elution Order: Due to steric hindrance at position 1, the 1-O-glucuronide typically exhibits slightly different hydrophobicity than the 4-O-glucuronide. Authentic standards are required to confirm elution order, as retention times can shift based on mobile phase pH.

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI) in Negative Mode is essential. Glucuronides ionize poorly in positive mode.

  • Mobile Phase Additive: Ammonium Fluoride (0.5 - 1 mM) is highly recommended over acetate or formate for negative mode analysis. It significantly enhances the ionization efficiency of neutral phenols and glucuronides.

Detailed Protocol: LC-HRMS Workflow[6]

Materials & Reagents
  • Standards: 4-Hydroxypropofol 1-O-β-D-glucuronide and 4-Hydroxypropofol 4-O-β-D-glucuronide (Toronto Research Chemicals or equivalent).[6]

  • Internal Standard: Propofol-d17 or 4-Hydroxypropofol-glucuronide-d17.

  • Solvents: LC-MS grade Methanol, Water.[6]

  • Additives: Ammonium Fluoride (

    
    ).[6]
    
Liquid Chromatography Conditions
  • System: UHPLC (e.g., Vanquish, ACQUITY).

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 1 mM Ammonium Fluoride.[6]

  • Mobile Phase B: Methanol.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Start Gradient
8.095Elute Metabolites
10.095Wash
10.110Re-equilibration
13.010End Run
HRMS Source Parameters (Generic Q-TOF/Orbitrap)
  • Mode: ESI Negative (

    
    ).[4][6]
    
  • Spray Voltage: 2.5 kV.

  • Capillary Temp: 320°C.

  • Sheath Gas: 45 arb units.

  • Aux Gas: 10 arb units.

  • Scan Range: m/z 100 – 1000.

  • Resolution: >30,000 FWHM (to resolve background interferences).

Mass Target Table
AnalyteFormula (Neutral)Precursor Ion [M-H]-Key Fragment (Aglycone)Retention Time (Approx)*
4-OH-Propofol 1-O-G

369.1555 193.1234~4.2 min
4-OH-Propofol 4-O-G

369.1555 193.1234~4.5 min
Propofol Glucuronide

353.1606177.1285~6.8 min

*Note: Retention times are illustrative and must be determined experimentally with standards.

Analytical Workflow Diagram

The following diagram details the decision-making process during the analysis, ensuring data integrity.

Workflow Sample Biological Sample (Urine/Plasma) Prep Protein Precip / Dilution (+ Internal Standard) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC MS HRMS (ESI-) Target: m/z 369.1555 LC->MS DataProc Data Processing MS->DataProc Check Isomer Resolution? DataProc->Check Quant Quantification (Peak Area Ratio) Check->Quant Yes (Peaks Separated) Optimize Optimize Gradient or Change Column Check->Optimize No (Co-elution) Optimize->LC

Figure 2: Step-by-step analytical workflow for 4-Hydroxypropofol glucuronide analysis.

Data Interpretation & Quality Control

Fragmentation Mechanism

In negative mode MS/MS, the glucuronide bond is labile.

  • Precursor: m/z 369.1555

    
    .
    
  • Primary Fragment: Neutral loss of the glucuronosyl moiety (

    
    , 176.0321 Da).[7]
    
  • Product Ion: m/z 193.1234 (Deprotonated 4-hydroxypropofol aglycone).

    • Note: A radical anion at m/z 192 may also be observed depending on collision energy and source conditions [1].

Self-Validating Checks (Trustworthiness)

To ensure the protocol is working correctly, verify the following:

  • Mass Accuracy: The precursor mass error must be < 5 ppm.

  • Isotopic Pattern: The natural isotopic abundance of the precursor should match the theoretical pattern for

    
    .
    
  • Retention Time Stability: The relative retention time (RRT) between the 1-O and 4-O isomers should remain constant. If they merge, the column may be degrading or the pH of Mobile Phase A has shifted.

Troubleshooting Matrix Effects

If sensitivity drops or peak shapes distort in plasma samples:

  • Cause: Phospholipid build-up on the column.

  • Solution: Implement a "divert valve" to send the first 1 minute and the final wash of the LC gradient to waste, preventing source contamination.

References

  • Analysis of Propofol and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. Available at: [Link]

  • Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 2024.[8] Available at: [Link]

  • Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. PubMed Central. Available at: [Link]

  • Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

overcoming matrix effects in 4-Hydroxypropofol 1-O-b-D-glucuronide analysis

Technical Support Center: High-Fidelity Analysis of 4-Hydroxypropofol 1-O- -D-glucuronide

Introduction: The Analytical Challenge

Welcome to the technical support hub. You are likely here because you are observing non-linear calibration curves, retention time shifts, or unexplainable signal loss when analyzing 4-Hydroxypropofol 1-O-


-D-glucuronide (4-OH-Prop-1G)

Unlike the parent drug Propofol, which is lipophilic, 4-OH-Prop-1G is highly polar and thermally labile. This creates a "perfect storm" for bioanalytical failure:

  • Matrix Effects (ME): It elutes early in Reverse Phase (RP) chromatography, often co-eluting with unretained phospholipids that suppress ionization.

  • In-Source Fragmentation (ISF): The O-glucuronide bond is fragile. Excess energy in the ion source can cleave this bond, converting your analyte back into 4-hydroxypropofol (aglycone) before detection, leading to false negatives for the glucuronide and false positives for the aglycone.

  • Isomeric Interference: You must chromatographically resolve the 1-O-glucuronide from the 4-O-glucuronide isomer.

This guide provides self-validating protocols to diagnose and eliminate these issues.

Module 1: Diagnosing Matrix Effects (The "Why")

User Question: "My internal standard response varies wildly between patient samples, and my LLOQ is failing in plasma/urine. Is this instrument drift?"

Scientist Answer: It is likely Ion Suppression caused by phospholipids or salts. Standard calibration curves (in solvent) cannot compensate for this. You must visualize the "suppression zone" of your chromatography.

Protocol: The Post-Column Infusion (PCI) Test

This is the gold standard for qualitative ME assessment (Bonfiglio et al.).

  • Setup: Bypass the analytical column with a T-junction.

  • Infusion: Infuse a neat standard of 4-OH-Prop-1G (100 ng/mL) continuously into the MS source at 10 µL/min.

  • Injection: Inject a blank extracted matrix (e.g., plasma processed by your current method) via the LC column.[1]

  • Observation: Monitor the baseline. A dip in the baseline indicates ion suppression; a hump indicates enhancement.

  • Validation: Your analyte peak must elute outside these disturbance zones.

PCI_Workflowcluster_0LC Systemcluster_1Syringe PumpInjectorInjector(Blank Matrix)ColumnAnalytical ColumnInjector->ColumnTeeT-Junction(Mixing)Column->TeeEluentSyringeInfusion Pump(Analyte Standard)Syringe->TeeConstant FlowMSMass Spectrometer(Source)Tee->MSResultChromatogram:Identify Suppression ZonesMS->Result

Figure 1: Post-Column Infusion setup to visualize matrix effects zones.

Module 2: Sample Preparation Strategies (The "How")

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile. Is that sufficient?"

Scientist Answer: For 4-OH-Prop-1G, PPT is rarely sufficient . PPT removes proteins but leaves phospholipids (PLs) in the supernatant. Since 4-OH-Prop-1G is polar, it often elutes in the "void volume" or early gradient—exactly where PLs elute.

Comparative Extraction Protocols
MethodPhospholipid RemovalRecovery of GlucuronideCost/ComplexityRecommendation
Protein Precipitation (PPT) < 10%High (>90%)LowNot Recommended for low LLOQ work. High risk of suppression.
Solid Phase Extraction (SPE) > 95%Variable (needs optimization)HighGold Standard. Use Mixed-Mode Anion Exchange (MAX) to retain the acidic glucuronide.
Phospholipid Depletion (PLD) > 90%High (>85%)MediumBest Balance. (e.g., Ostro™ or HybridSPE™ plates). Filters PLs while passing polar metabolites.
Recommended Workflow: Phospholipid Depletion (PLD)
  • Load: Add 100 µL Plasma to PLD plate well.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Mix: Aspirate/dispense 3x.

  • Elute: Apply vacuum. Collect filtrate.

  • Evaporate & Reconstitute: Dry under

    
     (Max 40°C) and reconstitute in 100% Aqueous Mobile Phase  (critical for peak shape of polar analytes).
    

Module 3: Chromatographic Resolution & Isomer Separation

User Question: "I see two peaks with the same mass transition. Which one is my analyte?"

Scientist Answer: 4-Hydroxypropofol has two glucuronidation sites: the phenolic hydroxyl (1-O) and the alcoholic hydroxyl (4-O). You are likely seeing both isomers.

Critical Requirement: You must achieve baseline separation.[2] The 1-O-glucuronide typically elutes before the 4-O-glucuronide on C18 chemistries due to intramolecular hydrogen bonding differences.

Mobile Phase Optimization
  • Column: HSS T3 or BEH C18 (High aqueous stability is required).

  • Mobile Phase A: Water + 0.5 mM Ammonium Fluoride (

    
    ).
    
    • Expert Insight:

      
       can boost sensitivity by 5-10x compared to Formic Acid for negative mode ionization of glucuronides [1].
      
  • Mobile Phase B: Methanol (Acetonitrile can cause glucuronide precipitation at high concentrations).

Module 4: In-Source Fragmentation (ISF) Control

User Question: "I detect 4-hydroxypropofol (aglycone) in samples that should only contain the glucuronide. Is my sample degrading?"

Scientist Answer: It could be benchtop hydrolysis, but it is more likely In-Source Fragmentation (ISF) inside the MS. The mass spectrometer is breaking the glucuronide before it reaches the quadrupole.

The ISF Self-Validation Protocol
  • Inject: A pure standard of 4-OH-Prop-1G (no aglycone present).

  • Monitor: Both the Glucuronide transition (e.g., m/z 353

    
     177) and the Aglycone transition (e.g., m/z 177 
    
    
    161).
  • Calculate: % ISF = (Area of Aglycone Peak at Glucuronide RT / Area of Glucuronide Peak) × 100.

  • Troubleshoot: If ISF > 5%, lower the Declustering Potential (DP) or Cone Voltage .

ISF_LogicStartSignal Detected at Aglycone MassCheckRTDoes it elute at Aglycone RTor Glucuronide RT?Start->CheckRTAglyconeRTElutes at Aglycone RTCheckRT->AglyconeRTLate ElutionGlucRTElutes at Glucuronide RTCheckRT->GlucRTEarly ElutionRealSampleReal Chemical Hydrolysis(Sample Prep Issue)AglyconeRT->RealSampleISF_ArtifactIn-Source Fragmentation(MS Parameter Issue)GlucRT->ISF_Artifact

Figure 2: Distinguishing between chemical hydrolysis and instrument-induced fragmentation.

Module 5: Calibration & Internal Standards

User Question: "Can I use Propofol as the Internal Standard?"

Scientist Answer: Absolutely not. Propofol is highly lipophilic and elutes late. It does not experience the same matrix suppression as the early-eluting glucuronide.

Requirement: Use a Stable Isotope Labeled (SIL) internal standard of the metabolite itself, such as 4-Hydroxypropofol 1-O-glucuronide-


References

  • Sensitivity Enhancement using Ammonium Fluoride

    • Title: Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring.[2][3]

    • Source: Journal of Mass Spectrometry and Advances in the Clinical Lab (2024).
    • URL:[Link][3]

  • Matrix Effect Assessment Guidelines

    • Title: Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS.
    • Source: Analytical Chemistry (2003)
    • Context: Defines the quantitative calculation of M
    • URL:[Link]

  • Post-Column Infusion Method

    • Title: Trace-level determination of pesticides in water by liquid chromatography/electrospray tandem mass spectrometry using post-column infusion.
    • Source: Bonfiglio et al. (1999) / Protocol adapted for bioanalysis.
    • URL:[Link]

Technical Support Center: 4-Hydroxypropofol 1-O-β-D-glucuronide Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4HP-GLUC-ESI-OPT Status: Open Assigned Specialist: Senior Application Scientist Analyte Class: Phenolic Glucuronide Conjugate (Phase II Metabolite)

Executive Summary

You are encountering low sensitivity or instability when analyzing 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) via ESI-MS. This is a common challenge caused by two competing physical properties:

  • High Polarity: The glucuronic acid moiety makes the molecule extremely hydrophilic, causing it to elute in the void volume on standard C18 columns where ion suppression is highest.

  • Labile O-Glycosidic Bond: The ether linkage between the propofol backbone and the glucuronic acid is thermally and energetically fragile. Standard "hot" source conditions cause in-source fragmentation , stripping the glucuronide before the ion can be selected by the quadrupole.

This guide provides a self-validating workflow to decouple these issues and maximize ionization efficiency in Negative Ion Mode (ESI-) .

Module 1: Mobile Phase Chemistry (The "Soft" Approach)

User Question: I am using 0.1% Formic Acid in Water/Acetonitrile, but my signal is weak in negative mode. Should I add more acid?

Technical Insight: No. While acidification helps protonation in Positive Mode (ESI+), it is often detrimental in Negative Mode (ESI-) for glucuronides.

  • Mechanism: Glucuronides possess a carboxylic acid group (

    
    ). To detect the deprotonated molecular ion 
    
    
    
    , you must ensure the molecule is ionized in solution or easily deprotonated in the gas phase.
  • The Trap: Strong acids (Formic/Acetic) suppress the formation of

    
     by forcing the equilibrium toward the neutral form.
    
  • The Solution: Use a Fluoride-mediated or Buffered approach to enhance deprotonation without compromising chromatographic peak shape.

Recommended Protocol: The Ammonium Fluoride Switch

Note: Ensure your LC system (specifically the column frit and capillaries) is compatible with low-concentration fluoride, or use the Ammonium Acetate alternative.

ComponentStandard (Poor Signal)Optimized (High Efficiency) Alternative (Safe)
Aqueous Phase (A) 0.1% Formic Acid0.5 mM Ammonium Fluoride (NH₄F) in Water10 mM Ammonium Acetate (pH ~6.8)
Organic Phase (B) Acetonitrile + 0.1% FAMethanol (No additive)Methanol
Why it works Suppresses ionization in ESI(-).

is a strong gas-phase base, stripping protons from the analyte:

.
Stabilizes pH >

, ensuring analyte is pre-charged in solution.

Validation Step: Run a continuous infusion of your standard (100 ng/mL). Switch from Formic Acid to Ammonium Fluoride. You should observe a 5–10x signal increase for the precursor mass (


).

Module 2: Source Parameter Optimization (Survival Yield)

User Question: I see a strong signal for the aglycone (4-hydroxypropofol) but very little for the glucuronide parent. Is my sample degrading?

Technical Insight: If you see the aglycone (


) in the Q1 scan, you are likely shattering the molecule inside the ion source  before it reaches the detector. This is "In-Source Fragmentation" (ISF).
The "Survival Yield" Experiment

You must tune the energy imparted to the ions during the desolvation process.

Step-by-Step Tuning Protocol:

  • Bypass the Column: Use a T-union to infuse the standard directly into the mobile phase flow (50% B).

  • Monitor Two Channels:

    • Channel A: Parent Glucuronide (

      
       369).
      
    • Channel B: In-Source Fragment (

      
       193).
      
  • Ramp the Cone Voltage (or Declustering Potential):

    • Start low (e.g., 5V). Increase in 5V increments up to 60V.

    • Plot the intensity of A vs. B.

  • Ramp the Source Temperature:

    • Glucuronides are heat-labile. High desolvation temps (>500°C) will cleave the O-glycosidic bond.

    • Target Range: 300°C – 400°C.

Graphviz Visualization: In-Source Fragmentation Pathway The following diagram illustrates the critical failure point you are trying to prevent.

G cluster_0 Optimization Goal: Minimize this pathway Precursor Intact Glucuronide [M-H]- (m/z 369) Energy Excess Source Energy (High Temp / Cone Voltage) Precursor->Energy Enters Source Fragment Aglycone Fragment (m/z 193) Energy->Fragment Bond Cleavage Neutral Glucuronic Acid Loss (-176 Da) Energy->Neutral

Caption: Pathway of in-source fragmentation. High energy inputs cleave the labile ether bond, converting the target analyte into a fragment indistinguishable from the Phase I metabolite.

Module 3: Chromatographic Separation

User Question: My peak shape is broad and elutes too early. How do I improve retention?

Technical Insight: 4-Hydroxypropofol 1-glucuronide is highly polar. On a standard C18 column with high organic startup, it will act like an unretained salt.

Column & Gradient Strategy
  • Column Choice:

    • Preferred: C18-PFP (Pentafluorophenyl) or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex Polar C18). These provide alternative selectivity for phenolic compounds.

    • Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) if retention is impossible on RP.

  • Gradient Modification:

    • Initial Conditions: Start at 0-2% Organic (Phase B). Hold for 1.0 minute. This "focuses" the glucuronide at the head of the column.

    • Ramp: Slow ramp to 30% B over 5 minutes. Glucuronides elute earlier than the parent drug.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Sensitivity (General) Incorrect pH or Mobile Phase Additive.Switch to 0.5 mM NH₄F or 10 mM NH₄OAc in water. Avoid strong acids.
High Background Noise Contaminated Source or Solvent.Clean the ESI shield/capillary. Use LC-MS grade solvents only.
Signal observed at m/z 193 instead of 369 In-Source Fragmentation (ISF).Lower the Cone Voltage/Declustering Potential by 10-20V. Reduce Desolvation Temp by 50°C.
Peak Elutes in Void Volume (< 1 min) Insufficient retention.Use a Polar-Embedded C18 column. Start gradient at 100% Aqueous for 1 min.
Non-Linear Calibration Curve Saturation or Dimer Formation.Check for dimer ions

. Dilute samples. Use a deuterated Internal Standard (e.g., Propofol-glucuronide-d17).

Workflow Summary

The following flowchart summarizes the optimization logic for this specific analyte.

OptimizationWorkflow Start Start: Low Signal for 4-OH-Propofol Glucuronide CheckMode Are you in Negative Mode (ESI-)? Start->CheckMode SwitchMode Switch to ESI- CheckMode->SwitchMode No CheckMP Mobile Phase Check: Is pH < 4.0? CheckMode->CheckMP Yes SwitchMode->CheckMP ChangeMP Action: Switch to NH4F (0.5mM) or NH4OAc (10mM) CheckMP->ChangeMP Yes (Formic Acid used) CheckISF ISF Check: Is m/z 193 > m/z 369? CheckMP->CheckISF No (Neutral/Basic) ChangeMP->CheckISF TuneSource Action: Lower Cone Voltage & Source Temp CheckISF->TuneSource Yes CheckRet Retention Check: k' < 2? CheckISF->CheckRet No TuneSource->CheckRet ModGrad Action: Start 100% Aqueous or Switch to Polar C18 CheckRet->ModGrad Yes Success Optimized Method CheckRet->Success No ModGrad->Success

Caption: Logic flow for diagnosing and correcting ionization issues for propofol glucuronides.

References

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Source: National Institutes of Health (NIH) / PubMed Key Insight: Explains the counter-intuitive suppression effects of strong acids in negative mode and the benefits of weak acids or fluoride. [Link]

  • Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Source: Journal of Mass Spectrometry and Advances in the Clinical Lab Key Insight: Provides specific transitions (m/z 369 -> 193) and validation data for 4-hydroxypropofol glucuronide. [Link]

  • Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. Source: PubMed Central Key Insight: Demonstrates the superiority of Ammonium Formate/Fluoride over Formic Acid for glucuronide sensitivity. [Link]

Technical Support Center: Stability & Analysis of 4-Hydroxypropofol 1-O-β-D-glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) Context: 1-QG is a secondary Phase II metabolite of Propofol. Propofol is first hydroxylated by CYP2B6/CYP2C9 to form 4-hydroxypropofol (Aglycone), which is subsequently glucuronidated. Critical Challenge: The primary analytical failure modes for this compound are Enzymatic Hydrolysis (pre-analytical) and In-Source Fragmentation (analytical). Failure to control these variables leads to a gross overestimation of the aglycone (4-hydroxypropofol) and underestimation of the glucuronide, compromising pharmacokinetic (PK) data integrity.

Pre-Analytical Stabilization (Sample Collection)

The Problem: 1-QG is an ether glucuronide. While chemically more stable than acyl glucuronides, it remains highly susceptible to hydrolysis by


-glucuronidase enzymes present in blood, tissue, and non-sterile urine.
Protocol: The "Cold-Stop" Stabilization Workflow

Do not rely on standard EDTA tubes alone. Active enzyme inhibition is required.

ParameterSpecificationScientific Rationale
Temperature Ice Bath (0-4°C) immediately upon collection.Enzymatic activity follows Arrhenius kinetics; cooling drastically reduces hydrolysis rates.
Inhibitor Saccharic acid 1,4-lactone (10 mM final) or Sodium Fluoride (NaF).Specific inhibition of endogenous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-glucuronidase. NaF is a broad phosphatase/glucuronidase inhibitor.
pH Control Maintain pH 6.0 - 7.0 .Avoid extreme acidification. Unlike acyl glucuronides, ether glucuronides do not require pH < 4 for stability, and low pH may precipitate matrix components or induce acid hydrolysis.
Storage -80°C .Stability at -20°C is inferior. Freeze/thaw cycles must be minimized (<3 cycles).
Visual Guide: Sample Stabilization Logic

StabilizationWorkflow Sample Biological Sample (Blood/Urine) Enzymes β-Glucuronidase Activity Sample->Enzymes Inhibitor Add Inhibitor (Saccharolactone/NaF) Sample->Inhibitor Ice Ice Bath (0-4°C) Sample->Ice Hydrolysis Hydrolysis to 4-Hydroxypropofol Enzymes->Hydrolysis Unchecked Inhibitor->Enzymes Blocks Stable Stable 1-QG Analyte Inhibitor->Stable Ice->Enzymes Slows

Figure 1: Critical stabilization pathway. Without immediate inhibition and cooling, the analyte converts back to its aglycone precursor.

Analytical Troubleshooting (LC-MS/MS)

The Problem: In-Source Fragmentation (ISF). During electrospray ionization (ESI), the glucuronide bond is fragile. High desolvation temperatures or declustering potentials can cleave the glucuronic acid moiety inside the ion source (before the quadrupole).

  • Result: The mass spectrometer detects 4-hydroxypropofol (m/z 193) at the retention time of the glucuronide.

Diagnostic Protocol: Distinguishing ISF from Co-Elution

Step 1: Chromatographic Separation You must chromatographically resolve 4-Hydroxypropofol (Aglycone), 1-QG, and 4-QG (the isomer).

  • Column: C18 or Phenyl-Hexyl (for better isomer selectivity).

  • Mobile Phase: Water/Methanol with 1mM Ammonium Fluoride (enhances sensitivity in negative mode).[1]

Step 2: The "ISF Check" Experiment Inject a pure standard of 1-QG (Glucuronide). Monitor the transition for the Aglycone (4-Hydroxypropofol).

  • Scenario A: You see a peak in the Aglycone channel at the exact same retention time as the Glucuronide.

    • Diagnosis: This is In-Source Fragmentation.[2]

    • Action: This is acceptable only if the Aglycone and Glucuronide are chromatographically separated in real samples. If they co-elute, your Aglycone quantitation is invalid.

  • Scenario B: You see a peak in the Aglycone channel at a different retention time.

    • Diagnosis: Your standard is contaminated with Aglycone.

Visual Guide: ISF Decision Tree

ISF_Troubleshooting Start High Signal for 4-Hydroxypropofol (Aglycone) CheckRT Compare Retention Time (RT) Aglycone vs. Glucuronide Start->CheckRT SameRT RTs are Identical CheckRT->SameRT Co-elution DiffRT RTs are Different CheckRT->DiffRT Separated ISF_Node In-Source Fragmentation (ISF) Occurring SameRT->ISF_Node Real_Node True Aglycone Presence DiffRT->Real_Node Action1 CRITICAL: Ensure Chromatographic Resolution between Parent & Metabolite ISF_Node->Action1 Action2 Proceed with Quantitation Real_Node->Action2

Figure 2: Decision logic for validating LC-MS/MS signals. Identical retention times indicate an artifact (ISF) that must be managed via chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use acid stabilization (e.g., HCl) like I do for acyl glucuronides? A: Proceed with caution. While 1-QG is an ether glucuronide and less prone to rearrangement than acyl glucuronides, strong acids can still catalyze hydrolysis or precipitate plasma proteins, trapping the analyte. A neutral pH (6-7) with a specific enzyme inhibitor (Saccharolactone) is safer and more effective for this specific metabolite [1].

Q2: I see two peaks in my glucuronide channel. Which one is 1-QG? A: 4-Hydroxypropofol has two conjugation sites: the 1-position (hindered phenol) and the 4-position (less hindered).

  • 4-QG (4-O-glucuronide): typically elutes earlier due to higher polarity (less steric shielding).

  • 1-QG (1-O-glucuronide): typically elutes later.

  • Verification: You must use authenticated reference standards for both isomers to confirm retention times, as column chemistry (C18 vs. Phenyl) can alter elution order [2].

Q3: My internal standard (Propofol-d17) signal is suppressing. Why? A: Propofol and its metabolites are highly lipophilic.[3] If you are using a "dilute-and-shoot" method for urine, phospholipids may be co-eluting.

  • Fix: Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) to remove matrix lipids. Ensure the deuterated IS matches the glucuronide (e.g., 4-Hydroxypropofol-glucuronide-d17), not just the parent propofol, to compensate for ISF and matrix effects correctly.

Q4: Why is my sensitivity low in ESI Positive mode? A: Glucuronides are acidic (carboxylic acid moiety). They ionize much better in ESI Negative mode (


). If you must use positive mode, you will likely detect the ammoniated adduct (

) or the sodium adduct, which are less stable. Switch to Negative mode and use Ammonium Fluoride (0.5 - 1 mM) in the mobile phase to boost ionization [3].

References

  • Dinis-Oliveira, R. J. (2018).[3] Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. BioMed Research International.[3] Link

  • Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.[1][4] Journal of Mass Spectrometry and Advances in the Clinical Lab. Link

  • Felli, M., et al. (2011).[5] Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides. Bioanalysis. Link

  • Lee, S., et al. (2013). Quantitative analysis of propofol-glucuronide in hair as a marker for propofol abuse. Analytical and Bioanalytical Chemistry. Link

Sources

troubleshooting guide for propofol metabolite quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Paradox of Propofol

Welcome to the technical guide. If you are analyzing Propofol (2,6-diisopropylphenol), you are likely facing a distinct analytical paradox: the parent drug is highly lipophilic and ionizes poorly in standard ESI, while its primary metabolites—Propofol-Glucuronide (PG) and the Quinol-Glucuronides (QG) —are highly polar and ionize effortlessly.

This guide moves beyond basic protocol steps to address the causality of failure. We focus on the three critical failure modes: Ionization Mismatch , In-Source Fragmentation , and Isomeric Co-elution .

Module 1: Mass Spectrometry & Ionization Logic

Q: Why can I detect the Glucuronide (PG) easily, but the Propofol parent signal is erratic or non-existent in ESI?

The Mechanism: Propofol lacks a strong acidic or basic center. The phenolic proton is weakly acidic (pKa ~11), making it difficult to deprotonate in standard negative Electrospray Ionization (ESI-). Conversely, the glucuronide moiety on PG adds a carboxylic acid group, making it an ideal candidate for ESI-.

The Troubleshooting Protocol: Do not force Propofol into a standard ESI method optimized for metabolites. You have three viable paths:

  • Ionization Switching (Recommended): Use a source capable of rapid switching or dual-mode.

    • Metabolites:[1][2][3][4][5][6][7][8][9] ESI Negative Mode.[2][3][7]

    • Parent Propofol:APCI (Atmospheric Pressure Chemical Ionization) in Negative Mode. APCI relies on gas-phase ion-molecule reactions, which are more effective for neutral, non-polar phenols like Propofol.

  • Derivatization: If you are restricted to ESI, derivatize the propofol.

    • Reagent: Dansyl chloride or 2-fluoro-1-methylpyridinium-p-toluene-sulfonate.

    • Effect: Adds a charge-bearing moiety, enhancing ESI sensitivity by 10-100x.

  • The "In-Source" Trap (CRITICAL):

    • Symptom:[1][2][3][10][11] You see a Propofol peak at the correct retention time, but you didn't inject Propofol.

    • Cause:In-Source Fragmentation. Propofol-Glucuronide is thermally labile. If your desolvation temperature or cone voltage is too high, PG will cleave inside the ion source before mass filtration, shedding the glucuronide group and appearing as the parent Propofol ion (

      
       177).
      
    • Validation: Monitor the PG peak.[2][12] If the "Propofol" peak perfectly co-elutes with PG (and you expect them to separate), you are measuring fragmented metabolite, not parent drug.

Module 2: Chromatographic Separation & Isomers

Q: I am seeing split peaks or "shoulders" on my Glucuronide traces. Which is which?

The Mechanism: Propofol metabolism produces structural isomers that have identical masses (


 353).
  • Propofol-Glucuronide (PG): The ether glucuronide of the parent. (Major metabolite).[3][12]

  • Quinol-1-Glucuronide (1-QG) & Quinol-4-Glucuronide (4-QG): Downstream oxidation products.

The Troubleshooting Protocol: Standard C18 columns often fail to resolve these isomers.

  • Stationary Phase Selection: Switch to a Phenyl-Hexyl column. The pi-pi interactions provided by the phenyl ring offer superior selectivity for the aromatic differences between the ether-linked PG and the quinol-linked QGs compared to hydrophobic C18 interactions.

  • Mobile Phase: Use Methanol (MeOH) rather than Acetonitrile (ACN). MeOH is a protic solvent that enhances the separation of polar glucuronides better than the aprotic ACN.

Module 3: Sample Stability & "Ghost" Parents

Q: My Propofol concentration increases in urine samples left in the autosampler. Why?

The Mechanism: Back-Conversion (Hydrolysis). While ether glucuronides (like PG) are generally more stable than acyl glucuronides, they are still susceptible to spontaneous hydrolysis in urine, especially if bacterial contamination introduces


-glucuronidase or if the pH shifts. This converts the high-concentration metabolite back into the parent drug, falsely elevating Propofol levels.

The Solution:

  • Stabilization: Acidify urine samples immediately upon collection (pH < 4).

  • Temperature: Keep autosampler temperature at 4°C. Never process at room temperature for extended periods.

Visualizing the Workflow

Figure 1: Metabolic Pathway & Analytical Targets

This diagram illustrates the relationship between the parent and isomers, highlighting the mass transitions.

PropofolMetabolism Propofol Propofol (Parent) Lipophilic Target: APCI (-) Phase1 Phase I Oxidation (CYP2B6) Propofol->Phase1 PG Propofol-Glucuronide (PG) Major Metabolite (~70%) Target: ESI (-) m/z 353 -> 175 Propofol->PG UGT1A9 (Direct Glucuronidation) Quinol 1,4-Diisopropylquinol (Intermediate) Phase1->Quinol Q1G Quinol-1-Glucuronide Isomer 1 Target: ESI (-) m/z 369 -> 193 Quinol->Q1G UGT Conjugation Q4G Quinol-4-Glucuronide Isomer 2 Target: ESI (-) m/z 369 -> 193 Quinol->Q4G UGT Conjugation

Caption: Propofol metabolic pathways showing the divergence between direct glucuronidation (PG) and oxidative pathways (Quinol glucuronides), requiring isomer-specific separation.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when encountering quantification errors.

Troubleshooting Start Issue Detected Problem1 No Parent Propofol Signal Start->Problem1 Problem2 Split Peaks / Co-elution Start->Problem2 Problem3 False Positive Parent Start->Problem3 Sol1 Switch to APCI (-) or Derivatize Problem1->Sol1 Sol2 Switch Column: Phenyl-Hexyl Mobile Phase: Methanol Problem2->Sol2 Sol3 Check In-Source Fragmentation (Lower Cone Voltage) Problem3->Sol3 Co-elutes w/ Glucuronide? Sol4 Check Sample Hydrolysis (Acidify/Cool) Problem3->Sol4 Increases over time?

Caption: Logic flow for diagnosing ionization failures, chromatographic resolution issues, and stability artifacts.

Recommended Protocol: Simultaneous LC-MS/MS Quantification

This protocol is designed to capture both the lipophilic parent and hydrophilic metabolites in a single run using polarity/source switching or optimized ESI conditions.

1. Sample Preparation (Urine/Plasma)

  • Technique: Protein Precipitation (PPT) is preferred over SPE for recovering both very polar and very non-polar species simultaneously.

  • Step 1: Aliquot 100 µL sample.

  • Step 2: Add 400 µL cold Acetonitrile containing Internal Standards (Propofol-d17 for parent, Propofol-Glucuronide-d17 for metabolite).

  • Step 3: Vortex 1 min, Centrifuge 10 min at 10,000g.

  • Step 4: Dilute supernatant 1:1 with water (to match initial mobile phase).

2. LC Conditions

  • Column: Waters ACQUITY UPLC BEH Phenyl or Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (Critical for metabolite selectivity).

  • Gradient:

    • 0-1 min: 30% B (Focus metabolite retention)

    • 1-5 min: Ramp to 95% B (Elute parent)

    • 5-7 min: Hold 95% B

    • 7.1 min: Re-equilibrate 30% B

3. MS/MS Parameters (Sciex QTRAP / Waters Xevo)

  • Ionization: ESI Negative (if sensitivity allows for parent) OR Schedule MRM with Source Switching (ESI- for 0-4 min, APCI- for 4-8 min).

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone/DP (V)Collision (V)Note
Propofol-Glucuronide 353.2175.12520Quantifier
Propofol-Glucuronide 353.2113.02535Qualifier
Propofol (Parent) 177.2161.14030Difficult in ESI
Quinol-Glucuronide 369.2193.13025Isomer Check

References

  • Simmons, P. et al. (1999). "Determination of propofol and its metabolites in human plasma and urine by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B.

  • Yoo, A. et al. (2019). "Development of a LC-MS/MS method for determination of propofol-glucuronide in hair." Forensic Science International.[13]

  • Favretto, D. et al. (2002). "LC-MS/MS analysis of propofol and its metabolites in urine." Journal of Mass Spectrometry.
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). (Basis for linearity and carryover protocols described in Module 3).

Sources

Technical Support Center: Optimizing Chromatographic Separation of Propofol Glucuronides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: LC-MS/MS Optimization for Propofol and Propofol Glucuronide (PG)

Executive Summary: The Polarity Paradox

Separating Propofol and its primary metabolite, Propofol-O-glucuronide (PG), presents a classic "Polarity Paradox." Propofol (2,6-diisopropylphenol) is highly lipophilic (LogP ~3.8), while PG is significantly more polar due to the glucuronic acid moiety.

A standard isocratic method will fail. If optimized for PG, Propofol elutes in the wash or carries over. If optimized for Propofol, PG elutes in the void volume, suffering from massive ion suppression. This guide provides a self-validating gradient workflow to capture both.

Module 1: Method Development & Optimization

Core Protocol: The "Wide-Net" Gradient

To capture both analytes, you must use a high-strength C18 column with a gradient that spans 5% to 95% organic.

Recommended Column:

  • Stationary Phase: C18 with high carbon load (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex C18).

  • Dimensions: 2.1 x 100 mm, 1.7 µm or 2.5 µm (UHPLC preferred for resolution).

Mobile Phase Chemistry:

  • Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (or 0.5mM Ammonium Fluoride for enhanced sensitivity).

  • Phase B: Methanol (MeOH) or Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: MeOH often provides better solvation for glucuronides, while ACN provides sharper peaks for the parent propofol. A 50:50 mix of MeOH:ACN in Channel B is a high-performance alternative.

Gradient Table:

Time (min)% Phase BEventRationale
0.005%StartHigh aqueous to retain polar PG.
1.005%HoldAvoid void volume elution of PG.
6.0095%RampRapid increase to elute lipophilic Propofol.
8.0095%WashCritical: Remove phospholipids and late eluters.
8.105%ResetReturn to initial conditions.
10.005%Re-equilibrateEnsure column is ready for next injection.
Visualization: Optimization Logic Flow

OptimizationWorkflow start Start Method Dev check_retention Check PG Retention (k' > 2?) start->check_retention adjust_aq Increase Initial Aqueous (e.g., 95% to 98%) check_retention->adjust_aq No (Elutes in Void) check_propofol Check Propofol Peak Shape check_retention->check_propofol Yes adjust_aq->check_retention switch_organic Switch MeOH to ACN (Sharper Peak) check_propofol->switch_organic Tailing > 1.5 check_source Check In-Source Fragmentation (Ghost Peak?) check_propofol->check_source Good Shape switch_organic->check_propofol optimize_temp Lower Source Temp or Cone Voltage check_source->optimize_temp High Fragmentation final Validated Method check_source->final Minimal Fragmentation optimize_temp->check_source

Caption: Decision tree for optimizing retention and minimizing artifacts in Propofol/PG separation.

Module 2: Troubleshooting & FAQs

Q1: I see a Propofol peak at the retention time of Propofol Glucuronide. Is this a new isomer?

Diagnosis: No. This is In-Source Fragmentation , a critical artifact in glucuronide analysis. Mechanism: The glucuronide bond is thermally labile. In the hot ESI source, PG (m/z 353) can lose the glucuronic acid moiety (176 Da), becoming Propofol (m/z 177) before it enters the quadrupole. The Risk: If PG and Propofol co-elute, the MS/MS will detect this "source-created" Propofol and add it to the real Propofol signal, causing massive over-quantification. The Fix:

  • Chromatographic Resolution: You must separate PG and Propofol chromatographically (see Gradient Table above). If they have different retention times (RT), the "Ghost Propofol" will appear at the PG RT, distinct from the real Propofol RT.

  • Source Temperature: Lower the desolvation temperature (e.g., from 500°C to 350°C) to reduce thermal breakdown.

  • Cone Voltage: Lower the declustering potential/cone voltage.

Q2: My Propofol Glucuronide signal is weak. How can I improve sensitivity?

Diagnosis: PG is an acid (pKa ~3-4). It ionizes best in Negative Mode ESI. Optimization Steps:

  • Mode: Ensure you are in ESI Negative mode (M-H)⁻.

  • Additive: Switch from Ammonium Acetate to Ammonium Fluoride (0.5 - 1 mM) in the aqueous phase. Fluoride is a "super-base" in the gas phase and significantly enhances deprotonation of phenols and glucuronides.

    • Warning: Do not use Fluoride if your LC system has unpassivated ceramic pump seals; it can etch them over time.

  • MRM Transitions:

    • PG: m/z 353.2 → 175.1 (Quantifier), 353.2 → 113.0 (Qualifier).

    • Propofol: m/z 177.2 → 161.1 (Note: Propofol ionization in ESI is notoriously poor; consider derivatization or APPI if LLOQ is insufficient).

Q3: Propofol is carrying over into blank injections. Why?

Diagnosis: Propofol is highly lipophilic and "sticky." It adsorbs to the rotor seal, needle seat, and column frit. The Fix:

  • Needle Wash: Use a strong organic needle wash (e.g., Isopropanol:Acetonitrile:Acetone 40:40:20 + 0.1% Formic Acid). Standard MeOH/Water is insufficient.

  • Gradient Wash: Ensure your gradient holds at 95% B for at least 2 column volumes.

  • System Passivation: If using older HPLC systems, replace PEEK tubing with stainless steel or bio-inert lines to reduce hydrophobic adsorption sites.

Module 3: Sample Preparation (The "Clean" Extract)

Direct protein precipitation (PPT) is often too "dirty" for high-throughput propofol analysis due to phospholipid suppression affecting the early-eluting PG.

Recommended Workflow: Solid Phase Extraction (SPE)

SPE allows you to wash away salts (which suppress PG) and phospholipids (which suppress Propofol).

Diagram: Sample Prep Decision Matrix

SamplePrep sample Biological Sample matrix Matrix Type? sample->matrix urine Urine matrix->urine plasma Plasma/Blood matrix->plasma dilute Dilute & Shoot (1:10 in Mobile Phase A) urine->dilute High Conc. Expected spe SPE (Oasis HLB / Strata-X) Required for Cleanliness urine->spe Trace Analysis plasma->spe Standard Protocol

Caption: Selection guide for sample preparation based on matrix complexity and sensitivity needs.

SPE Protocol (Polymeric Reversed-Phase, e.g., HLB):

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (acidified with 2% H3PO4 to keep PG protonated/retained).

  • Wash 1: 5% MeOH in Water (Removes salts/proteins).

  • Wash 2: 40% MeOH in Water (Removes moderately polar interferences; PG stays bound).

  • Elute: 100% ACN or MeOH.

  • Evaporate & Reconstitute: Reconstitute in high-aqueous solvent (e.g., 90% Water) to match initial gradient conditions.

References

  • Maas, A., et al. (2018). "Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses." Journal of Pharmaceutical and Biomedical Analysis.

  • Fabritius, M., et al. (2014). "Determination of propofol and its glucuronide in hair by LC-MS/MS." Forensic Science International.[1]

  • Guitton, J., et al. (1995). "Quantitation of propofol in whole blood by gas chromatography-mass spectrometry." (Foundational reference for Propofol metabolism). Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Standard for validating the described carryover and linearity parameters).

  • Faria, J., et al. (2020). "Ammonium fluoride as a mobile phase additive in LC-MS/MS: A practical guide." (Reference for the sensitivity enhancement tip). Rapid Communications in Mass Spectrometry.

Sources

interference issues in 4-Hydroxypropofol 1-O-b-D-glucuronide detection

Technical Support Center: 4-Hydroxypropofol 1-O- -D-glucuronide Analytics

Status: Operational Ticket ID: #PROP-MET-4OH-G1 Subject: Troubleshooting Interference, Separation, and Stability in LC-MS/MS Workflows Assigned Specialist: Senior Application Scientist, Bioanalysis Division

Executive Summary: The Analytical Challenge

You are likely here because you are encountering quantitative irregularities in detecting 4-Hydroxypropofol 1-O-


-D-glucuronide (1-QG)
  • Positional Isomerism: 1-QG co-exists with 4-Hydroxypropofol 4-O-

    
    -D-glucuronide (4-QG) . These are isobaric and often co-elute.
    
  • In-Source Fragmentation (ISF): The glucuronide bond is labile. High energy in the ion source can strip the glucuronide before detection, causing the metabolite to masquerade as the aglycone (4-hydroxypropofol).

  • Matrix Suppression: As a polar conjugate, it elutes early in Reverse Phase (RP) chromatography, often in the "suppression zone" of urine salts or plasma phospholipids.

This guide provides the causality analysis and self-validating protocols required to resolve these issues.

Metabolic Context & Pathway Visualization

Understanding the origin of your analyte is the first step in troubleshooting interferences. Propofol is hydroxylated by CYP2B6/2C9 to 4-Hydroxypropofol (Quinol), which is then glucuronidated at either the 1-position (phenolic) or 4-position (alcoholic).

PropofolMetabolismPropofolPropofol(Parent)Quinol4-Hydroxypropofol(Aglycone)Propofol->QuinolCYP2B6CYP2C9PGPropofolGlucuronidePropofol->PGUGT1A9Q1G4-OH-Propofol1-O-Glucuronide(Target: 1-QG)Quinol->Q1GUGT1A9(Major)Q4G4-OH-Propofol4-O-Glucuronide(Interference: 4-QG)Quinol->Q4GUGT1A9(Minor)

Figure 1: Metabolic pathway highlighting the divergence of 1-O and 4-O glucuronide isomers. Note that 1-QG is typically the major metabolite, but 4-QG is a critical isobaric interference.

Knowledge Base: Troubleshooting Modules

Module A: The "Ghost" Peak (Isobaric Interference)

Symptom: You observe a split peak, a shoulder, or a peak that is too wide (>0.5 min) for your column dimensions. Diagnosis: Co-elution of 1-QG and 4-QG .[1] Both have the same Precursor Ion (

Technical Explanation: Standard C18 columns often struggle to separate positional isomers of glucuronides because the hydrophobicity difference is negligible. The 1-O position is phenolic, while the 4-O is alcoholic; this subtle electronic difference requires a stationary phase that interacts with the

Corrective Action: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases offer


ParameterStandard Condition (Risk)Optimized Condition (Solution)
Column C18 (e.g., BEH C18)Phenyl-Hexyl or C18-PFP
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Acetate (pH ~5)
Gradient Fast Ballistic (2 min)Shallow Gradient (0-30% B over 5 min)
Module B: In-Source Fragmentation (ISF)

Symptom: You detect 4-hydroxypropofol (Aglycone) in samples where you expect only the Glucuronide, or your Glucuronide sensitivity is inexplicably low. Diagnosis: The glucuronide moiety is cleaving inside the ion source before mass filtration.

Technical Explanation: Glucuronides are thermally labile. If the Declustering Potential (DP) or Source Temperature is too high, the bond breaks:

Validation Step (The "ISF Check"):

  • Inject a pure standard of 1-QG .

  • Monitor the MRM transition for the Aglycone (4-Hydroxypropofol).

  • Result: If you see a peak for the Aglycone at the exact retention time of the Glucuronide, you have ISF.

Corrective Action:

  • Lower Source Temp: Reduce from 500°C+ to 350-400°C .

  • Soft Ionization: Reduce Declustering Potential (DP) or Cone Voltage by 10-20V.

Module C: Matrix Suppression & Stability

Symptom: Signal intensity varies wildly between patient samples (urine/plasma) compared to water standards. Diagnosis: Phospholipids (Plasma) or high salt content (Urine) suppressing ionization in negative mode.

Technical Explanation: 1-QG is polar. In Reverse Phase, it elutes early (often 1-2 mins). This is exactly where unretained salts and polar matrix components elute.

Corrective Action:

  • Internal Standard: You must use a Stable Isotope Labeled (SIL) standard, ideally Propofol-Glucuronide-d17 or 1-QG-d17 . Do not use an analog IS; it will not compensate for matrix suppression at that specific retention time.

  • Sample Prep: Protein Precipitation (PPT) is insufficient for plasma. Use Solid Phase Extraction (SPE) with a weak anion exchange (WAX) or polymeric reversed-phase cartridge to wash away salts/phospholipids.

Validated Experimental Protocols

Protocol 1: Sample Preparation (SPE for Plasma/Urine)

Objective: Maximize recovery of polar glucuronides while removing phospholipids.

  • Conditioning:

    • 1 mL Methanol[2]

    • 1 mL Water

  • Loading:

    • Mix 100 µL Plasma/Urine with 200 µL 2% Formic Acid (acidify to keep glucuronide neutral).

    • Load onto Oasis HLB or Strata-X cartridge (30 mg).

  • Washing (Critical):

    • 1 mL Water + 5% Methanol (Removes salts/proteins).

    • Note: Do not use high % organic wash, or you will elute the 1-QG.

  • Elution:

    • 1 mL 100% Methanol or Acetonitrile.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in Mobile Phase A (Water + 10mM Ammonium Acetate).

Protocol 2: LC-MS/MS Instrument Settings

Chromatography:

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10mM Ammonium Acetate in Water (Native pH ~6.8). Ammonium acetate enhances negative mode ionization compared to formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (Negative ESI):

  • Ionization: ESI Negative Mode (

    
    ).
    
  • Transitions (MRM):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Notes
1-QG 369.2193.125Loss of Glucuronide (-176)
1-QG 369.2175.135Secondary fragment
Propofol-G 353.2175.120Parent Glucuronide
IS (PG-d17) 370.3175.120Internal Standard

Troubleshooting Logic Map

Use this flow to diagnose your specific interference issue.

TroubleshootingStartStart: Interference DetectedCheckBlankIs peak present in Blank?Start->CheckBlankCarryoverDiagnosis: CarryoverAction: Wash needle with50:50 MeOH:ACN + 0.1% FACheckBlank->CarryoverYesCheckRTIs peak RT same as Aglycone?CheckBlank->CheckRTNoISFDiagnosis: In-Source FragmentationAction: Lower Source Temp& Declustering PotentialCheckRT->ISFYesCheckShapeIs peak split or shouldering?CheckRT->CheckShapeNoIsomerDiagnosis: Isomer Co-elution (1-QG/4-QG)Action: Switch to Phenyl-Hexyl Col& Flatten GradientCheckShape->IsomerYesMatrixDiagnosis: Matrix SuppressionAction: Switch to SPE& Use SIL-ISCheckShape->MatrixNo

Figure 2: Decision tree for isolating the source of interference in glucuronide analysis.

References

  • Guitton, J., et al. (2026). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab.

  • Chen, L., et al. (2023).[3] Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS.[3] Rapid Communications in Mass Spectrometry.[3]

  • Favetta, P., et al. (2002). Propofol metabolites in man following propofol induction and maintenance.[4] British Journal of Anaesthesia.

  • FDA Bioanalytical Method Validation Guidance. (2018). Guidance for Industry: Bioanalytical Method Validation.

For further assistance, please contact the Bioanalysis Support Team with your raw data files (.raw/.wiff) and current method parameters.

challenges in synthesizing 4-Hydroxypropofol 1-O-b-D-glucuronide standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxypropofol 1-O-β-D-glucuronide Synthesis

Executive Summary

Product: 4-Hydroxypropofol 1-O-β-D-glucuronide Standards CAS: 114991-25-2 (Generic for glucuronides, specific isomer registry varies) Primary Application: Metabolite identification in forensic toxicology and anesthetic pharmacokinetics.

The Technical Challenge: Synthesizing the 1-O-glucuronide of 4-hydroxypropofol is chemically distinct from the 4-O-glucuronide or the parent propofol glucuronide. The 1-position is flanked by two bulky isopropyl groups (steric hindrance) and the aglycone is a hydroquinone derivative (oxidation sensitivity). This guide addresses the specific failure modes associated with these structural features.

Module 1: Regioselectivity & Steric Hindrance

Q: I am consistently isolating the 4-O-glucuronide isomer instead of the target 1-O-glucuronide. How do I force glycosylation at the hindered position?

A: You cannot rely on direct glycosylation of the unprotected aglycone. Because 4-hydroxypropofol contains two hydroxyl groups, the 4-OH (unhindered) is kinetically superior to the 1-OH (shielded by 2,6-diisopropyl groups). If you attempt glycosylation on the free hydroquinone, the reaction will exclusively yield the 4-O-isomer.

The Protocol Correction: You must utilize a Protection-Glycosylation-Deprotection strategy that exploits the very steric hindrance that is currently fighting you.

  • Selective Protection: React 4-hydroxypropofol with 1 equivalent of a bulky protecting group (e.g., TBDMS-Cl or Benzyl bromide) at low temperature (-78°C to 0°C).

    • Mechanism:[1][2][3] The bulky reagent cannot access the 1-OH due to the isopropyl "gatekeepers."[1] It will selectively protect the 4-OH.

  • Forced Glycosylation: With the 4-OH blocked, you can now subject the hindered 1-OH to aggressive glycosylation conditions.

    • Recommended Donor: Trichloroacetimidate (Schmidt donor).

    • Promoter:

      
       (Lewis Acid).
      
    • Note: Expect longer reaction times (24-48h) and require higher equivalents (2.0 - 3.0 eq) of the donor compared to standard phenols.

Q: My reaction yields are <5% even with the protected aglycone. The donor hydrolyzes before reacting.

A: The steric barrier requires a "hotter" promoter system or a switch to enzymatic synthesis. The 2,6-diisopropyl groups create a "pocket" that repels the glucuronic acid donor.

  • Troubleshooting Step 1 (Chemical): Switch to a Silver Triflate (AgOTf) promoted reaction using a glycosyl bromide donor (Koenigs-Knorr variation). Silver triflate drives the formation of the reactive oxocarbenium ion more aggressively than

    
    .
    
  • Troubleshooting Step 2 (Enzymatic): If chemical yields remain unviable, switch to biocatalysis.

    • Enzyme:[1]UGT1A9 (Human recombinant UDP-glucuronosyltransferase).

    • Specificity: UGT1A9 has a known affinity for propofol and its derivatives. While it produces multiple isomers, the 1-O can be isolated via HPLC.

Module 2: Oxidation & Stability (The "Black Tar" Issue)

Q: During workup, my reaction mixture turns dark brown/black, and the product disappears. What is happening?

A: You are witnessing the oxidation of the hydroquinone to a quinone. The aglycone (4-hydroxypropofol) is a hydroquinone. In the presence of oxygen and base (often used in deprotection), it rapidly oxidizes to 2,6-diisopropyl-1,4-benzoquinone . This destroys your standard.

The "Argon Shield" Protocol:

  • Degassing: All solvents (methanol, water, DCM) must be degassed with Argon for 30 minutes prior to use.

  • Antioxidants: Add Ascorbic Acid (1 mM) or Sodium Metabisulfite to all aqueous buffers during the workup and purification phases. This acts as a sacrificial reductant.

  • pH Control: Avoid high pH (>8.5) during deprotection. If using Zemplén conditions (NaOMe/MeOH) to remove acetate groups from the sugar, neutralize immediately with acidic resin (Amberlite IR-120 H+) once the reaction is complete. Do not let it sit in base.

Module 3: Analytical Validation

Q: How do I definitively prove I have the 1-O isomer and not the 4-O isomer? Mass Spec (MS) shows the same parent ion.

A: MS/MS is insufficient; you must use HMBC NMR. Both isomers have identical molecular weights and similar fragmentation patterns.

Validation Criteria (NMR):

  • Technique: 2D HMBC (Heteronuclear Multiple Bond Correlation).

  • The Diagnostic Signal: Look for the correlation between the Anomeric Proton (H-1') of the glucuronic acid and the Quaternary Carbon (C-1) of the propofol ring.

    • 1-O-Glucuronide: The C-1 carbon is the one attached to the isopropyl groups.[4] It will have a distinct chemical shift (approx 145-150 ppm) and will not show NOE correlations to the aromatic protons (because the isopropyls push them away).

    • 4-O-Glucuronide: The anomeric proton will correlate to the C-4 carbon, which is flanked by aromatic protons (H-3/H-5). You will see strong NOE between the sugar H-1' and the aromatic protons H-3/H-5.

Summary Data Tables

Table 1: Chemical vs. Enzymatic Route Comparison

FeatureChemical Synthesis (Schmidt)Enzymatic Synthesis (UGT)
Primary Challenge Steric hindrance at 1-OHSeparation of mixed isomers
Scale Gram scale possibleMilligram/Microgram scale
Regiocontrol High (via protection steps)Low (mixture of 1-O and 4-O)
Cost High (reagents/time)High (enzyme cost)
Purity Profile Chemical byproductsBiological matrix interference

Table 2: Diagnostic NMR Signals (500 MHz, Methanol-d4)

Position1-O-Glucuronide (Target)4-O-Glucuronide (Impurity)
Anomeric H-1' Doublet, ~4.8-5.0 ppmDoublet, ~4.8-5.0 ppm
HMBC Correlation H-1' to C-1 (Hindered, ~148 ppm)H-1' to C-4 (Unhindered, ~152 ppm)
NOESY No correlation H-1' to Ar-HStrong correlation H-1' to Ar-H

Visualized Workflows

Figure 1: Synthetic Pathway & Troubleshooting Logic

SynthesisWorkflow Start Start: 4-Hydroxypropofol Decision1 Choice of Route Start->Decision1 Protect Step 1: Selective Protection (TBDMS-Cl, -78°C) Blocks 4-OH Decision1->Protect Gram Scale Needed Enzyme Incubation with UGT1A9 + UDPGA Cofactor Decision1->Enzyme Mg Scale / Chemical Failure Glycosylate Step 2: Glycosylation (Schmidt Donor + BF3.OEt2) Forces reaction at 1-OH Protect->Glycosylate WrongIsomer FAILURE: 4-O-Isomer Major (Poor Regiocontrol) Protect->WrongIsomer Temp too high (>0°C) Deprotect Step 3: Global Deprotection (Neutralize immediately!) Glycosylate->Deprotect Oxidation FAILURE: Black Mixture (Quinone Formation) Deprotect->Oxidation High pH / No Argon Purify HPLC Purification (Use Ascorbic Acid in Mobile Phase) Deprotect->Purify Enzyme->Purify Final Target: 1-O-Glucuronide Purify->Final

Caption: Workflow decision tree highlighting critical control points for regioselectivity (Protection) and stability (Oxidation prevention).

Figure 2: Analytical Distinction (HMBC Logic)

NMRLogic Sample Purified Sample HMBC Run 2D HMBC Sample->HMBC Result1 H-1' correlates to C-1 (Hindered) HMBC->Result1 Target Signal Result2 H-1' correlates to C-4 (Unhindered) HMBC->Result2 Impurity Signal Validation CONFIRMED: 1-O-Glucuronide Result1->Validation Reject REJECT: 4-O-Glucuronide Result2->Reject

Caption: Logic flow for distinguishing the 1-O and 4-O regioisomers using Heteronuclear Multiple Bond Correlation (HMBC) NMR.

References

  • Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 800-829. Link

  • Court, M. H. (2005). Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases. Methods in Enzymology, 400, 104-116. Link

  • Ebner, T., et al. (1993). Disposition and metabolism of propofol in the rat, dog, and human. Drug Metabolism and Disposition, 21(4), 744-752. Link

  • Sneyd, J. R., et al. (1994). The quantitative determination of propofol and its metabolites in biological fluids.[5][6] Journal of Pharmacy and Pharmacology, 46(S1), 16-19. (Foundational work on propofol metabolite stability).

Sources

Technical Support Center: 4-Hydroxypropofol 1-O-β-D-glucuronide Assay

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the bioanalysis of 4-Hydroxypropofol 1-O-β-D-glucuronide (4-OH-Prop-1G) in plasma. It is designed for analytical scientists requiring high-precision methodologies compliant with FDA M10 and EMA regulatory standards.

Status: Active | Version: 2.4 | Compliance: FDA M10 / ICH M10

Assay Architecture & Core Methodology

The Analytical Challenge

Analyzing 4-OH-Prop-1G presents a "perfect storm" of bioanalytical challenges:

  • Polarity Mismatch: It is significantly more polar than the parent drug (Propofol), requiring distinct chromatographic retention strategies.

  • Regioisomerism: You must chromatographically separate the 1-O-glucuronide (phenolic ether) from the 4-O-glucuronide (aliphatic ether) and the 4-sulfate conjugates.

  • In-Source Fragmentation (ISF): The ether glucuronide bond is labile. High declustering potentials can cleave this bond inside the ion source, creating a false positive signal for the aglycone (4-hydroxypropofol).

Recommended "Golden Path" Protocol

Use this baseline protocol for method development. Deviations should be data-driven.

ParameterSpecificationRationale
Matrix Human Plasma (K2EDTA)EDTA prevents metallo-enzyme activity better than heparin.
Extraction Solid Phase Extraction (SPE) Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X)Protein precipitation (PPT) leaves too many phospholipids, causing ion suppression at the early retention times where glucuronides elute.
Column C18 with Polar Embedding or Phenyl-Hexyl Dims: 2.1 x 50mm, 1.7 µmPhenyl phases offer superior selectivity for separating the aromatic 1-O-glucuronide from the 4-O-glucuronide isomer.
Mobile Phase A: 0.1% Formic Acid in Water B: AcetonitrileMethanol can cause higher backpressure and sometimes broadens glucuronide peaks.
Ionization Negative ESI (-) The carboxylic acid moiety on the glucuronide ionizes strongly in negative mode ([M-H]⁻).
MRM 369.2 → 193.1 (Quant) 369.2 → 175.0 (Qual)Transition to the aglycone radical anion (193) is usually most intense. 175 is the glucuronic acid fragment.

Interactive Troubleshooting Modules

Module A: "Ghost" Aglycone Signals (In-Source Fragmentation)

Symptom: You detect 4-hydroxypropofol (Aglycone) in samples that should only contain the Glucuronide, or your Glucuronide standard curve shows a peak in the Aglycone channel.

Root Cause: The mass spectrometer's source voltage (Declustering Potential/Cone Voltage) is too high, breaking the labile O-glucuronide bond before the quadrupole.

Diagnostic Workflow:

ISF_Troubleshooting Start Start: Signal in Aglycone Channel CheckRT Check Retention Time (RT) Start->CheckRT SameRT Peak is at Glucuronide RT CheckRT->SameRT Co-elutes w/ Gluc DiffRT Peak is at Aglycone RT CheckRT->DiffRT Elutes later Action1 It is ISF. Reduce Cone Voltage/DP. Monitor ISF %. SameRT->Action1 Action2 It is Real Aglycone. Check Sample Stability (Hydrolysis). DiffRT->Action2

Caption: Decision tree for distinguishing In-Source Fragmentation (ISF) from true metabolite presence.

Corrective Action:

  • Inject a pure standard of 4-OH-Prop-1G.

  • Monitor the MRM for the Aglycone (193 → varies).

  • If a peak appears at the Glucuronide's retention time , calculate ISF%:

    
    
    
  • Limit: Ensure ISF < 1-2%. If higher, lower the Declustering Potential (DP) or Cone Voltage in 5V increments until minimized.

Module B: Separation of Regioisomers

Symptom: A split peak or "shoulder" is visible on the main analyte peak, or inconsistent quantification ratios.

Scientific Context: 4-Hydroxypropofol can be glucuronidated at the phenolic oxygen (1-O, the target) or the aliphatic hydroxyl (4-O). These are isobaric and have identical mass transitions.

Resolution Protocol:

  • Column Switching: Move from a standard C18 to a Phenyl-Hexyl column. The pi-pi interactions with the phenolic ring of the 1-O-glucuronide often provide the necessary selectivity difference from the aliphatic 4-O-glucuronide.

  • Gradient Shallowing:

    • Standard: 5% to 95% B over 5 min.

    • Optimized: Hold at 10% B for 1 min, then ramp to 30% B over 6 minutes. Glucuronides elute early; a shallow gradient in the high-aqueous region is critical.

Validation & Stability Framework (FDA M10)

Stability Critical Control Points

Glucuronides are susceptible to enzymatic hydrolysis (by


-glucuronidase from bacteria or residual plasma activity) and chemical hydrolysis (high pH).
Stability TestConditionAcceptance CriteriaNotes
Bench-Top 4 hours @ Room Temp±15% of NominalKeep samples on ice/wet ice to inhibit spontaneous hydrolysis.
Freeze-Thaw 3 Cycles (-20°C to RT)±15% of NominalEnsure rapid freezing. Slow freezing concentrates salts/pH, promoting hydrolysis.
Processed Sample 24 hours @ Autosampler (4°C)±15% of NominalCritical: Verify that the glucuronide does not convert to aglycone in the injection solvent.
Matrix Effect & Recovery Workflow

Because 4-OH-Prop-1G elutes early (polar), it sits in the "suppression zone" of plasma phospholipids.

Visualizing the Validation Logic:

Validation_Workflow cluster_Exp Experimental Phase Plan Validation Planning (Define LLOQ: e.g., 1 ng/mL) ME Matrix Factor Evaluation (6 lots plasma) Plan->ME Rec Extraction Recovery (Pre vs Post Spike) Plan->Rec Stab Stability Profiling (Hydrolysis Check) Plan->Stab Calc Data Processing (Linearity, Accuracy, Precision) ME->Calc Rec->Calc Stab->Calc

Caption: High-level workflow for validating the glucuronide assay according to FDA M10 guidelines.

Frequently Asked Questions (FAQ)

Q1: Can I use Propofol as the Internal Standard for this assay? A: Absolutely not. Propofol is highly lipophilic (LogP ~3.8), while the glucuronide is polar (LogP ~0.5). They will elute at completely different times and suffer from different matrix effects. You must use a stable isotope labeled glucuronide (e.g., 4-hydroxypropofol-1-O-glucuronide-d17) or a structural analog with similar polarity (e.g., a different phenolic glucuronide).

Q2: Why is my sensitivity low in Negative Mode? A: Check your mobile phase modifiers. While Formic Acid (0.1%) is standard, some glucuronides respond better to Ammonium Acetate (5mM) or Ammonium Fluoride (0.5mM) in the aqueous phase. Fluoride, in particular, can significantly boost ionization in negative mode for hydroxylated compounds.

Q3: How do I handle the reference standard? It's hygroscopic. A: Glucuronide salts are extremely hygroscopic.

  • Equilibrate the vial to room temperature before opening.

  • Weigh rapidly or, preferably, purchase quantitative ampoules (1 mg/mL solutions).

  • Correct for purity and water content and salt form (if using a salt) to report the free acid concentration.

Q4: My calibration curve is non-linear at the high end. A: Glucuronides can saturate the detector easily.

  • Check for dimer formation (

    
    ) at high concentrations.
    
  • Switch to a quadratic fit (weighted

    
    ) if the dynamic range spans more than 3 orders of magnitude, provided you validate the fit as per FDA M10.
    

References

  • FDA M10 Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2022).[1]

  • Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab. (2024).[2][3] (Describes separation of 1-O and 4-O glucuronides).

  • Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides. Bioanalysis. (2020). (authoritative text on In-Source Fragmentation).

  • Simultaneous determination of propofol and its glucuronide in whole blood by LC-MS/MS. Journal of Chromatography B. (2012). (Provides baseline mass transition data).

Sources

impact of sample storage on 4-Hydroxypropofol 1-O-b-D-glucuronide integrity

Technical Support Center: Stability & Storage of 4-Hydroxypropofol 1-O- -D-glucuronide[1]

Current Status: Operational Topic: Metabolite Integrity & Sample Preservation Audience: Bioanalytical Scientists, DMPK Researchers, Toxicology Leads

The Science of Instability: Why Your Samples Fail

To preserve 4-Hydroxypropofol 1-O-


-D-glucuronideEnzymatic HydrolysisOxidative Degradation1

Most researchers treat this metabolite like a standard glucuronide (worrying only about hydrolysis).[1] This is a critical error.

The Structural Vulnerability

Propofol (2,6-diisopropylphenol) is metabolized to 4-hydroxypropofol (a hydroquinone).[1] When this is glucuronidated at the 1-position (the original phenolic oxygen), the newly formed 4-hydroxyl group remains free .[1]

  • Implication: The molecule retains the chemical properties of a hydroquinone. It is highly susceptible to auto-oxidation, converting into 2,6-diisopropyl-1,4-benzoquinone derivatives.[1]

  • The "Green Urine" Indicator: This oxidative instability is the same mechanism responsible for the rare "green urine" phenomenon in patients—the quinol metabolites oxidize into colored chromophores.[1] If your urine samples turn green/brown during storage, you have already lost quantitative integrity.

The Degradation Pathways[1]
  • Enzymatic Hydrolysis: Bacterial or endogenous

    
    -glucuronidase cleaves the sugar, releasing 4-hydroxypropofol.[1]
    
  • Oxidation (The Silent Killer): The free phenol on the glucuronide oxidizes.[1] This can happen before or after hydrolysis.[1]

DegradationPathwaysFigure 1: Dual Degradation Pathways of 4-OH-Propofol 1-O-GlucuronideMetabolite4-OH-Propofol1-O-GlucuronideAglycone4-Hydroxypropofol(Aglycone)Metabolite->AglyconeEnzymatic Hydrolysis(Beta-Glucuronidase)OxidizedConjOxidized Glucuronide(Quinone Conjugate)Metabolite->OxidizedConjDirect Oxidation(pH > 6, Air)Quinone2,6-Diisopropyl-1,4-BenzoquinoneAglycone->QuinoneRapid OxidationOxidizedConj->QuinoneHydrolysis

Troubleshooting Guide

Issue 1: "My QC samples show high variability (CV > 15%) in the glucuronide peak area."

  • Diagnosis: Inconsistent oxidative degradation.[1] If samples are processed in batches where some sit at room temperature longer than others without antioxidant protection, the 4-OH-Prop-1G oxidizes at different rates.[1]

  • Fix: Add Ascorbic Acid (1-2 mg/mL) immediately upon sample collection. Keep samples on wet ice/salt mixtures (

    
    C) at all times during processing.[1]
    

Issue 2: "I detect high levels of 4-hydroxypropofol (aglycone) in urine samples that should be negative."

  • Diagnosis: Post-collection enzymatic hydrolysis.[1] Urine often contains bacteria with

    
    -glucuronidase activity, or endogenous enzymes are active if the urine was not cooled/treated.[1]
    
  • Fix: Add Saccharolactone (5-10 mM) to inhibit

    
    -glucuronidase.[1] Ensure urine is stored at -80°C, not -20°C, as enzymatic activity can persist slowly at -20°C in complex matrices.[1]
    

Issue 3: "The samples turned dark/greenish after thawing."

  • Diagnosis: Advanced oxidation of quinol moieties.

  • Fix: These samples are likely compromised.[1] For future collections, acidification (pH 4.0-5.0) combined with ascorbic acid is required to prevent chromophore formation.[1]

Standard Operating Procedure (SOP): The "Gold Standard" Storage Protocol

This protocol is designed to lock the metabolite in its native state by arresting both enzymatic and chemical degradation.

Reagents Required[1][2]
  • Stabilization Solution (10x):

    • Ascorbic Acid (20 mg/mL) – Antioxidant[1]

    • Saccharic acid 1,4-lactone (Saccharolactone) (50 mM) – Enzyme Inhibitor[1]

    • Citric Acid (to adjust pH to ~4.0)[1]

  • Storage Vials: Amber polypropylene tubes (light protection).[1]

Workflow Diagram

SampleWorkflowFigure 2: Optimal Sample Preservation WorkflowCollectionSample Collection(Urine/Plasma)ImmediateImmediate Action(< 5 mins)Collection->ImmediateStabilizationAdd Stabilization Sol.(Ascorbic Acid + Saccharolactone)Immediate->StabilizationAcidificationCheck pH(Target 4.0 - 5.0)Stabilization->AcidificationFreezingSnap Freeze(Liquid N2 or Dry Ice)Acidification->FreezingStorageLong Term Storage(-80°C)Freezing->Storage

Step-by-Step Protocol
  • Pre-loading: Pre-load collection tubes with the Stabilization Solution (10% of final volume).

    • Why? Ensures zero-time exposure to oxidants or enzymes.[1]

  • Collection: Collect blood (plasma separation) or urine directly into the pre-loaded tubes.[1]

  • Mixing: Invert gently 5 times. Do not vortex vigorously (aeration accelerates oxidation).[1]

  • pH Check: Verify pH is between 4.0 and 5.0.

    • Warning: pH < 3.0 may cause acid-catalyzed hydrolysis of the ether glucuronide.[1] pH > 7.0 accelerates oxidation.[1]

  • Freezing: Snap freeze on dry ice immediately.

  • Storage: Store at -80°C .

    • Data Support: Stability at -20°C is often compromised after 30 days for hydroxy-metabolites, whereas -80°C preserves integrity for >6 months [1, 2].[1]

Stability Data Summary

Condition4-OH-Prop-1G StabilityRisk FactorRecommendation
RT (25°C), No Additives < 4 HoursRapid Oxidation & HydrolysisUnacceptable
4°C, No Additives 24 HoursSlow OxidationProcess immediately
-20°C, No Additives 2-4 WeeksEnzymatic "Creep"Short-term only
-80°C, No Additives 3-6 MonthsFreeze-Thaw OxidationAcceptable for clean matrix
-80°C + Ascorbic + Saccharolactone > 12 Months MinimalGold Standard

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Metabisulfite instead of Ascorbic Acid? A: Yes. Sodium metabisulfite is a potent antioxidant and is often used in catecholamine analysis. However, ensure it does not interfere with your specific MS ionization source (some sulfur adducts can suppress signal). Ascorbic acid is generally more MS-friendly.[1]

Q: Is 4-Hydroxypropofol 1-O-glucuronide an Acyl Glucuronide? Do I need to worry about acyl migration? A: No. It is an ether (phenolic) glucuronide .[1] The glucuronic acid is attached to the oxygen of the phenol ring.[1] Acyl migration is a phenomenon specific to ester (acyl) glucuronides (where the drug has a carboxylic acid group).[1] Therefore, you do not need to worry about acyl migration, but you do need to worry about the oxidative instability of the free hydroxyl group [3].

Q: Why is my internal standard (IS) degrading? A: If you are using a deuterated analog of the metabolite, it suffers the same oxidative fate. You must stabilize your IS working solution with ascorbic acid as well.[1]

References

  • Simons, P. J., et al. (1992). "Disposition and pharmacology of propofol glucuronide administered intravenously to animals." Xenobiotica, 22(11), 1267-1273.[1][2] Link

  • Ehlers, M., et al. (2024). "Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring." Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 60-67. Link

  • BenchChem Technical Support. "4-Hydroxy Propofol 1-O-β-D-Glucuronide Structure and Properties." Link

  • Lee, M. J., et al. (2014). "Green Urine after Propofol Infusion in the Intensive Care Unit." The Korean Journal of Critical Care Medicine. (Documenting the oxidative chromophores of propofol quinol metabolites). Link

Validation & Comparative

Certified Reference Materials vs. Analytical Standards: A Strategic Guide for 4-Hydroxypropofol 1-O-β-D-glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Critical Gap in Propofol Metabolite Sourcing

For researchers and drug development professionals, 4-Hydroxypropofol 1-O-β-D-glucuronide (often abbreviated as 1-QG ) represents a critical node in propofol pharmacokinetics (PK) and forensic toxicology.[1] It is a major Phase II metabolite formed via the hydroxylation of propofol (CYP2B6-mediated) followed by glucuronidation (UGT1A9-mediated).[1]

Crucial Insight: Unlike the parent drug (Propofol) or its direct glucuronide (Propofol β-D-glucuronide), there is currently NO ISO 17034 Certified Reference Material (CRM) commercially available for 4-Hydroxypropofol 1-O-β-D-glucuronide from major accredited vendors (e.g., Cerilliant, NIST, LGC).[1]

This guide serves as a strategic bridge . It details how to select the highest-quality "Analytical Standards" available (typically Research Grade) and implement a Self-Validating System to qualify these materials for use in regulated (GLP/GMP) bioanalysis, ensuring data integrity despite the absence of a "Gold Standard" CRM.

Part 1: Technical Background & Metabolic Context[1]

Understanding the specific isomerism is vital. Propofol metabolism produces three distinct glucuronide conjugates that must be chromatographically resolved to avoid quantitation errors.

The Metabolic Pathway (Graphviz Diagram)[1]

PropofolMetabolism Propofol Propofol (Parent) PropofolGlu Propofol-glucuronide (Major Urinary Met.) Propofol->PropofolGlu UGT1A9 (Direct Glucuronidation) OHPropofol 4-Hydroxypropofol (Phase I Intermediate) Propofol->OHPropofol CYP2B6 (Hydroxylation) Target 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) OHPropofol->Target UGT1A9 (Conjugation at 1-OH) Isomer4 4-Hydroxypropofol 4-O-β-D-glucuronide (4-QG) OHPropofol->Isomer4 UGT1A9 (Conjugation at 4-OH) Sulfate 4-Hydroxypropofol 4-Sulfate OHPropofol->Sulfate SULT1A1 (Sulfation)

Figure 1: Metabolic pathway of Propofol highlighting the formation of the 1-O-glucuronide target.[1]

Part 2: Comparative Analysis of Material Grades

Since a true CRM is unavailable, laboratories must rely on Analytical Standards . The table below objectively compares the "Gold Standard" (CRM) requirements against what is commercially available for this specific metabolite.

Product Performance Evaluation Table
FeatureISO 17034 CRM (Ideal/Unavailable)Analytical Standard (Available: TRC, Cayman, MCE)Implication for Researchers
Traceability SI Units (NIST/BIPM)Manufacturer's Internal StandardRisk: Potential bias between batches.[1] Requires internal bridging studies.[1]
Uncertainty Explicit Uncertainty Budget (± %)Not Reported / "Purity > 95%"Action: You must assign your own purity factor based on qNMR or elemental analysis if critical.
Homogeneity Statistically VerifiedAssumedAction: Mix vials thoroughly; avoid subdividing small (<1 mg) quantities without re-weighing.
Stability Long-term stability data providedRe-test date onlyAction: Store at -20°C; discard stock solutions after 1 month unless stability is validated in-house.
Legal/Reg Accepted "as is" by FDA/EMARequires "Characterization"Action: The CoA must be included in regulatory filings with a justification of "Best Available Material."

Top Commercial Sources (Non-Endorsement, Technical Verification):

  • Toronto Research Chemicals (TRC): Catalog #H950778.[1] Listed as "Sodium Salt".[1][2] Purity typically >95%.[1]

  • MedChemExpress (MCE): Catalog #HY-W791535.[1][3]

  • Cayman Chemical: Often supplies the Propranolol analog; verify CAS #114991-25-2 specifically for Propofol.[1]

Part 3: The "Self-Validating" System (Protocol)

When using a non-certified standard for regulated bioanalysis, you must construct a validity shield around the material.

Workflow: Qualifying a Research Standard

ValidationWorkflow Step1 1. Receipt & Inspection (Verify CAS: 114991-25-2 Check Appearance/Transport Cond.) Step2 2. Identity Confirmation (High-Res MS + MS/MS) Step1->Step2 Step3 3. Purity Assignment (HPLC-UV @ 210/270nm) Step2->Step3 Step4 4. Stock Preparation (Gravimetric Prep in MeOH) Step3->Step4 Step5 5. Cross-Validation (Compare vs. Parent Drug Molar Response) Step4->Step5

Figure 2: Step-by-step qualification workflow for non-certified reference standards.

Detailed Protocol: LC-MS/MS Quantification[1][2][3]

Objective: Quantify 4-Hydroxypropofol 1-O-β-D-glucuronide in plasma/urine using a validated surrogate matrix approach.

1. Stock Solution Preparation
  • Solvent: Methanol (LC-MS Grade).[1] Note: DMSO is acceptable but difficult to remove during evaporation steps.

  • Concentration: Prepare a 1.0 mg/mL master stock.

  • Storage: -20°C in amber glass. Stability is generally poor in aqueous acidic conditions (hydrolysis risk).[1]

2. Mass Spectrometry Parameters (Sciex QTRAP / Waters Xevo)
  • Ionization: Electrospray Ionization (ESI), Negative Mode .[1][4]

  • Rationale: Glucuronides ionize efficiently in negative mode due to the carboxylic acid moiety (COO-).[1]

  • Source Temp: 500°C (glucuronides are thermally labile; avoid excessive heat).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
1-QG 369.2 [M-H]⁻193.1 -25Loss of Glucuronide (-176 Da)
1-QG 369.2 [M-H]⁻113.0 -40Glucuronide fragment
IS (d17) 386.2 [M-H]⁻210.1 -25Deuterated Analog
3. Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B[1]

    • 0.5-4.0 min: Linear ramp to 95% B

    • Critical: You must resolve the 1-O-glucuronide from the 4-O-glucuronide . They are isobaric.[1] The 1-O isomer typically elutes before the 4-O isomer on standard C18 chemistries due to steric shielding differences.[1]

Part 4: Expert Insights & Troubleshooting

The "Isobaric Trap"

The most common failure mode in analyzing this metabolite is co-elution with 4-Hydroxypropofol 4-O-β-D-glucuronide .[1]

  • Symptom: Double peaks in the 369->193 transition channel.[1]

  • Solution: Do not integrate the sum. Optimize the gradient to achieve baseline resolution (Rs > 1.5). If you only have the 1-O standard, inject it alone to establish retention time (RT).[1] Any peak at a different RT in samples is likely the 4-O isomer.[1]

In-Source Fragmentation

Glucuronides are fragile.[1] If your declustering potential (DP) or cone voltage is too high, the glucuronide will fragment in the source before reaching Q1.[1]

  • Check: Monitor the aglycone channel (4-hydroxypropofol, 193->... ) during the glucuronide retention time. If you see a peak there, you are "burning" your analyte in the source. Lower the DP/Cone Voltage.

Quantitation Without a CRM

If you cannot buy the d17-labeled version of this specific metabolite:

  • Alternative: Use Propofol-glucuronide-d17 as the Internal Standard.[1][5] It is chemically similar (glucuronide, similar RT) and commercially available as a CRM.[1]

  • Correction: Verify the Relative Response Factor (RRF) between the analyte and the IS during method validation.

References

  • National Institutes of Health (NIH) / PMC .[1] Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Detailed review of metabolic pathways including CYP2B6 and UGT1A9 mechanisms.

  • Toronto Research Chemicals (TRC) . 4-Hydroxy Propofol 1-O-β-D-Glucuronide Sodium Salt. Product specifications and chemical identity data. [1]

  • Sigma-Aldrich (Cerilliant) .[1] Propofol β-D-glucuronide Certified Reference Material. Example of the available parent-glucuronide CRM for comparison. [1]

  • Journal of Mass Spectrometry and Advances in the Clinical Lab . Quantitation of propofol metabolites by LC-MS/MS. Recent (2024) protocol validation for propofol metabolites in urine.[1]

  • MedChemExpress . 4-Hydroxy propofol 1-O-β-D-glucuronide Product Datasheet. [1][6][7]

Sources

Comparative Guide: LC-MS/MS vs. GC-MS for Propofol Metabolite Analysis

[1][2][3][4][5][6]

Executive Summary: The Shift from Indirect to Direct Analysis

In the quantification of Propofol (2,6-diisopropylphenol) and its metabolites, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a choice between established indirect measurement and modern direct quantification .

While GC-MS remains a gold standard for volatile parent compounds, its inability to directly analyze thermally labile Phase II metabolites (specifically Propofol-Glucuronide) necessitates laborious hydrolysis and derivatization steps. LC-MS/MS has emerged as the superior technique for high-throughput metabolite profiling, offering the ability to quantify intact conjugates with minimal sample preparation, albeit with specific challenges regarding ionization efficiency in negative mode.

This guide details the mechanistic differences, validated protocols, and performance metrics to support your platform selection.

Metabolic Context & Analytical Challenges

Propofol undergoes rapid hepatic metabolism.[1] Less than 1% is excreted unchanged in urine. The primary analytical targets are:

  • Propofol (Parent): Lipophilic, volatile.

  • Propofol-Glucuronide (PG): The major metabolite (approx. 50% of dose). Polar, non-volatile, thermally labile.[2]

  • 1- and 4-Hydroxypropofol (Phase I): and their subsequent conjugates (Phase II).

The Core Conflict: GC-MS excels at analyzing the volatile parent but fails with the polar glucuronide unless the glucuronide is chemically cleaved (hydrolysis) or heavily derivatized. LC-MS/MS handles both polarities but requires careful ionization optimization.[2]

Technique 1: GC-MS (The Hydrolysis Workflow)

Mechanism & Causality

Because Propofol-Glucuronide (PG) decomposes in a hot GC injector, traditional GC-MS protocols rely on enzymatic or acidic hydrolysis . The lab measures "Free Propofol" first, then subjects the sample to hydrolysis to convert all PG back to Propofol, measuring "Total Propofol."

  • Calculation:

    
    
    
  • Derivatization: Even after hydrolysis, the phenolic hydroxyl group of propofol and its hydroxylated metabolites requires silylation (e.g., TMS) to improve peak shape and prevent column adsorption.

Validated Protocol (GC-MS)

Based on Lee et al. (2012) and standard toxicology workflows.

  • Sample Prep (Hydrolysis):

    • Aliquot 1 mL Urine/Plasma.

    • Add

      
      -glucuronidase (Enzymatic) or 6N HCl (Acidic).
      
    • Incubate: 1 hour at 60°C (Enzyme) or 100°C (Acid). Critical Control: Acid hydrolysis is faster but may degrade labile Phase I metabolites.

  • Extraction (LLE):

    • Adjust pH to < 2.0.

    • Extract with Ethyl Acetate or Cyclohexane.

    • Evaporate to dryness under nitrogen.

  • Derivatization:

    • Reconstitute in 50

      
      L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
      
    • Incubate at 70°C for 30 mins. Why? Steric hindrance of the isopropyl groups requires aggressive silylation conditions.

  • Instrument Parameters:

    • Column: DB-5MS (30m x 0.25mm).

    • Mode: SIM (Selected Ion Monitoring).[3][4] Target ions: m/z 235, 250 (Propofol-TMS).

Technique 2: LC-MS/MS (The Direct Workflow)

Mechanism & Causality

LC-MS/MS utilizes Electrospray Ionization (ESI), allowing the intact Propofol-Glucuronide to be introduced into the mass spectrometer without cleavage.

  • Ionization Mode: Negative Mode ESI (

    
    ) is standard because propofol and PG are phenolic/acidic.
    
  • The "In-Source" Trap: PG is fragile. In the ion source, it can fragment back to propofol. Crucial: The LC gradient must chromatographically separate PG from Propofol to distinguish "native" propofol from "in-source generated" propofol.

Validated Protocol (LC-MS/MS)

Based on Sciex Application Data and Vaiano et al. (2015).

  • Sample Prep (Dilute-and-Shoot / Protein Precip):

    • Aliquot 100

      
      L Plasma/Urine.
      
    • Add 400

      
      L cold Acetonitrile (contains Internal Standard, e.g., Propofol-d17).
      
    • Vortex 1 min, Centrifuge 10 min at 10,000 rpm.

    • Inject Supernatant directly.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or Phenomenex Kinetex).

    • Mobile Phase: A: Water (0.1% Ammonium Acetate), B: Methanol. Note: Ammonium acetate helps deprotonation in negative mode.

  • MS/MS Parameters (MRM):

    • Propofol-Glucuronide:

      
       (loss of glucuronic acid).
      
    • Propofol:

      
       (or derivatized azo-product if sensitivity issues arise).
      

Visualizing the Workflow Divergence

The following diagram contrasts the labor-intensive GC-MS path with the streamlined LC-MS/MS path.

Gcluster_GCGC-MS Workflow (Indirect)cluster_LCLC-MS/MS Workflow (Direct)SampleBiological Sample(Plasma/Urine)HydrolysisHydrolysis(Acid/Enzyme)1-2 HoursSample->HydrolysisPrecipProtein Precipitation(Acetonitrile)10 MinsSample->PrecipLLELLE Extraction& DryingHydrolysis->LLEDerivDerivatization(BSTFA/TMCS)30 MinsLLE->DerivGC_AnalysisGC-MS Analysis(Measure Total Propofol)Deriv->GC_AnalysisResult_GCIndirect ResultGC_Analysis->Result_GCCalculation:Total - Free = MetaboliteCentrifugeCentrifugationPrecip->CentrifugeLC_AnalysisLC-MS/MS Analysis(Measure Intact Metabolites)Centrifuge->LC_AnalysisResult_LCDirect ResultLC_Analysis->Result_LCDirect Quantification

Caption: Comparison of the multi-step hydrolytic GC-MS workflow versus the streamlined direct LC-MS/MS approach.

Head-to-Head Performance Comparison

The following data summarizes performance metrics derived from comparative studies (Lee et al., 2012; Vaiano et al., 2015).

FeatureGC-MS (Derivatized)LC-MS/MS (Direct)Verdict
Target Analytes Parent Propofol (Excellent)Metabolites (Indirect only)Parent & Metabolites (Simultaneous)LC-MS/MS for profiling
Sample Prep Time 3 - 4 Hours (Hydrolysis + Deriv.)< 30 Minutes (Precipitation)LC-MS/MS
Sensitivity (LOQ) ~0.5 ng/mL (SIM Mode)~1.0 - 2.0 ng/mL (Direct)<0.1 ng/mL with derivatizationComparable
Specificity High (EI Spectral Fingerprint)High (MRM Transitions)Tie
Throughput Low (Long run times + Prep)High (Short columns + rapid prep)LC-MS/MS
Cost per Sample Lower Reagent Cost / Higher LaborHigher Reagent Cost / Lower LaborContext Dependent
Critical Technical Nuances
  • Sensitivity Inversion: GC-MS is naturally more sensitive for the parent compound because propofol ionizes poorly in ESI without additives. However, for metabolites, LC-MS/MS wins on accuracy because it avoids the hydrolysis efficiency variable.

  • The Derivatization Option for LC-MS: If extreme sensitivity (<10 pg/mL) is required for LC-MS/MS, researchers can use azo-coupling derivatization (Vaiano et al., 2015) to introduce an ionizable moiety, lowering LOQs significantly below standard GC-MS levels.

Conclusion & Recommendation

Use GC-MS if:

  • You are strictly quantifying free propofol in whole blood/breath.

  • Budget constraints prevent acquiring a triple-quadrupole LC-MS.

  • You require EI spectral libraries for forensic confirmation of the parent drug.

Use LC-MS/MS if:

  • Metabolite profiling (Glucuronides/Sulfates) is the primary goal.

  • High throughput (clinical/CRO setting) is required.

  • You need to distinguish between conjugated and unconjugated forms without the ambiguity of hydrolysis efficiency.

Final Verdict: For modern drug development and comprehensive toxicology, LC-MS/MS is the definitive standard , offering a "one-shot" analysis of the metabolic pathway that GC-MS cannot match without excessive manipulation.

References

  • Lee, S. Y., Park, N. H., Jeong, E. K., & Hong, J. (2012).[4] Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Journal of Chromatography B, 900, 1–10.[5] Link

  • Vaiano, F., Serpelloni, G., Focardi, M., et al. (2015). LC–MS/MS and GC–MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International, 256, 1–6. Link

  • Sciex Application Note. (2014). Analysis of Propofol and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. Link

  • Aminwurita, et al. (2023). Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS).[3][6] Legal Medicine, 65, 102333. Link

4-Hydroxypropofol 1-O-β-D-glucuronide vs. Propofol Glucuronide: Biomarker Utility in Clinical Pharmacology & Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacokinetic profiling of propofol, Propofol Glucuronide (PG) and 4-Hydroxypropofol 1-O-β-D-glucuronide (4-OH-PG) serve distinct but complementary roles. PG is the primary exposure biomarker , representing approximately 70% of the administered dose and serving as a robust index of UGT1A9 activity and total drug clearance. In contrast, 4-OH-PG is a mechanistic biomarker for the CYP2B6-mediated oxidative pathway. While PG is the gold standard for sensitivity and long-term detection (forensics/abuse monitoring), 4-OH-PG is critical for elucidating metabolic shunting, drug-drug interactions (DDIs), and pharmacogenetic variability in Phase I metabolism.

Metabolic Context & Mechanistic Origins

To select the appropriate biomarker, one must understand their distinct origins. Propofol clearance is perfusion-dependent, but its metabolic fate is enzyme-specific.

  • Propofol Glucuronide (PG): Formed via direct Phase II conjugation by UGT1A9. This is the high-capacity "main road" of elimination.

  • 4-Hydroxypropofol 1-O-β-D-glucuronide (4-OH-PG): Formed via a sequential process.[1] First, Phase I oxidation by CYP2B6 (and to a lesser extent CYP2C9) creates 4-hydroxypropofol (quinol). This intermediate is then rapidly glucuronidated (Phase II).

Key Insight: 4-OH-PG is rate-limited by the CYP2B6 step, making it a surrogate for oxidative capacity, whereas PG reflects glucuronidation capacity.

Metabolic Pathway Diagram

PropofolMetabolism cluster_legend Pathway Key Propofol Propofol (Parent Drug) PG Propofol Glucuronide (PG) [Major Biomarker] Propofol->PG Direct Glucuronidation (UGT1A9) Quinol 4-Hydroxypropofol (Quinol) Propofol->Quinol Hydroxylation (CYP2B6 > CYP2C9) Q1G 4-OH-Propofol 1-O-glucuronide (4-OH-PG) Quinol->Q1G Glucuronidation (UGT1A8/1A9) Q4G 4-OH-Propofol 4-O-glucuronide Quinol->Q4G Glucuronidation Sulfate 4-OH-Propofol 4-Sulfate Quinol->Sulfate Sulfation (SULT1A1) key1 Green Path: Major Elimination (~70%) key2 Red Path: Oxidative Pathway (~20-29%)

Figure 1: Propofol metabolic tree illustrating the divergence between direct glucuronidation (PG) and the oxidative CYP-mediated pathway leading to 4-OH-PG.[2]

Comparative Analysis: Performance as Biomarkers
Quantitative Abundance & Kinetics

The utility of a biomarker often depends on its signal-to-noise ratio in biological matrices.

FeaturePropofol Glucuronide (PG)4-OH-Propofol 1-O-glucuronide (4-OH-PG)
Abundance (Urine) High (~60–70% of dose)Moderate (~15–20% of dose)
Abundance (Plasma) High (Accumulates in renal failure)Low (Rapidly excreted)
Detection Window Long (Up to 30 days post-exposure)Moderate (Up to 20 days)
Primary Utility Confirming exposure; Forensic toxicology; Total clearance estimation.Assessing CYP2B6 activity; DDI studies; Pharmacogenetics.[2]
Stability High stability in frozen plasma/urine (-20°C).Stable, but quinol core is susceptible to oxidation if deconjugated.
Renal Clearance Excreted unchanged.Excreted unchanged.
Clinical & Experimental Scenarios

Scenario A: Forensic & Abuse Monitoring

  • Winner: Propofol Glucuronide (PG) [1][2]

  • Reasoning: Due to its high concentration and stability, PG is the definitive marker for detecting propofol abuse (e.g., in healthcare professionals). It remains detectable in urine long after the parent drug (propofol) has vanished from blood (t½ ~ 4-7 hours for parent vs. days for urinary PG accumulation).[3]

Scenario B: Drug-Drug Interaction (DDI) Studies

  • Winner: 4-OH-PG (specifically the 4-OH-PG / PG ratio)

  • Reasoning: If a co-administered drug inhibits CYP2B6 (e.g., ticlopidine), the formation of 4-OH-PG will be suppressed while PG levels may remain stable or increase slightly (metabolic shunting). Monitoring PG alone would miss this interaction.

Scenario C: Renal Insufficiency

  • Insight: Both metabolites accumulate significantly in kidney failure. However, 4-OH-PG accumulation is often less pronounced than PG due to the rate-limiting CYP step upstream.

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for the simultaneous quantification of both metabolites in human urine or plasma. It utilizes a "Dilute-and-Shoot" approach for urine to minimize hydrolysis and a Protein Precipitation (PPT) method for plasma.

Workflow Diagram

Workflow cluster_prep Sample Preparation Start Biological Sample (100 µL Urine or Plasma) IS Add Internal Standard (Propofol-Glucuronide-d17) Start->IS Split Matrix? IS->Split Dilution Urine: Dilute 1:10 with 0.1% Formic Acid Split->Dilution Urine PPT Plasma: Protein Precip Add 300 µL ACN:MeOH (1:1) Split->PPT Plasma LC LC Separation C18 Column, Gradient Elution Dilution->LC Centrifuge Centrifuge 15,000 x g, 10 min, 4°C PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->LC MS MS/MS Detection Negative ESI (MRM Mode) LC->MS Data Quantification Ratio: Analyte Area / IS Area MS->Data

Figure 2: Unified LC-MS/MS workflow for Propofol Glucuronide and 4-OH-PG quantification.

Detailed Methodology

1. Materials:

  • Standards: Propofol-β-D-glucuronide (PG), 4-Hydroxypropofol-1-β-D-glucuronide (4-OH-PG).

  • Internal Standard (IS): Propofol-glucuronide-d17 (preferred) or Propofol-d17.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

2. Sample Preparation:

  • Urine:

    • Thaw urine at room temperature and vortex.

    • Aliquot 50 µL of urine.

    • Add 20 µL of Internal Standard solution (1 µg/mL).

    • Dilute with 430 µL of Mobile Phase A (0.1% FA in water).

    • Vortex and transfer to autosampler vial.

  • Plasma:

    • Aliquot 100 µL of plasma.

    • Add 20 µL of Internal Standard.

    • Add 300 µL of ice-cold ACN:MeOH (50:50 v/v) to precipitate proteins.

    • Vortex for 30s; Centrifuge at 15,000 × g for 10 min at 4°C.

    • Transfer supernatant to a clean vial. Evaporate under nitrogen if sensitivity enhancement is needed, reconstitute in Mobile Phase A.

3. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate for pH stability).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min) -> 5% B (10.1 min).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[4] (Glucuronides ionize poorly in positive mode).

4. MRM Transitions (Validation Required):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Propofol Glucuronide 353.2 [M-H]⁻177.1 (Propofol)3020
113.0 (Glucuronide)3035
4-OH-PG (1-QG) 369.2 [M-H]⁻193.1 (Quinol)3222
113.0 (Glucuronide)3238
IS (PG-d17) 370.3 [M-H]⁻194.23020

Note: The product ion m/z 177 corresponds to the deprotonated propofol aglycone, formed by the loss of the glucuronic acid moiety (176 Da).

References
  • Metabolic Pathways & Pharmacogenetics

    • Title: The Effect of UGT1A9, CYP2B6 and CYP2C9 Genes Polymorphism on Propofol Pharmacokinetics in Children.[5]

    • Source: Pharmacogenomics and Personalized Medicine (2020).[5][6]

    • URL:[Link]

  • Analytical Methodology (Urine)

    • Title: Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.[7][8][9]

    • Source: Journal of Mass Spectrometry and Advances in the Clinical Lab (2024).
    • URL:[Link]

  • Hair Analysis & Long-term Detection

    • Title: Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentr
    • Source: Forensic Science Intern
    • URL:[Link]

  • Stability Studies

    • Title: Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS.
    • Source: Journal of Analytical Toxicology (2023).
    • URL:[Link]

Sources

Cross-Validation of Analytical Methods for 4-Hydroxypropofol 1-O-β-D-glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 4-Hydroxypropofol 1-O-β-D-glucuronide Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, Toxicologists, and DMPK Researchers.

Executive Summary

The accurate quantification of 4-Hydroxypropofol 1-O-β-D-glucuronide (1-O-G) is critical for delineating the complete pharmacokinetic profile of Propofol, particularly in characterizing Phase II metabolic clearance pathways involving UGT1A9.

This guide provides a rigorous cross-validation framework comparing two distinct analytical approaches: a high-throughput Dilute-and-Shoot UHPLC-MS/MS method (Method A) and a high-specificity Solid Phase Extraction (SPE) UHPLC-MS/MS method (Method B). While Method A offers speed for clinical monitoring, Method B serves as the "Gold Standard" reference for validating matrix effects and recovery, essential for regulatory submissions (FDA/EMA).

Part 1: The Analyte & The Challenge

The Molecule: 4-Hydroxypropofol 1-O-β-D-glucuronide

Propofol undergoes hydroxylation to 4-hydroxypropofol (4-OHP), which is subsequently glucuronidated.[1][2] A critical analytical challenge is the presence of two positional isomers:

  • 1-O-β-D-glucuronide: Conjugation at the phenolic hydroxyl (Target).

  • 4-O-β-D-glucuronide: Conjugation at the newly formed aliphatic hydroxyl.

Expert Insight: The 4-OHP aglycone is unstable and prone to oxidation into a quinone. Therefore, direct analysis of the glucuronide conjugate is preferred over hydrolysis methods, which risk aglycone degradation. Furthermore, chromatographic separation of the 1-O and 4-O isomers is mandatory to avoid overestimation.

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation pathways necessitating specific detection of the 1-O-glucuronide.

PropofolMetabolism Propofol Propofol (Parent) OH_Prop 4-Hydroxypropofol (Aglycone) Propofol->OH_Prop CYP2B6 CYP2C9 Quinone 2,6-Diisopropyl-1,4-quinone (Oxidation Product) OH_Prop->Quinone Auto-oxidation (Artifact) G1 4-OH-Propofol 1-O-glucuronide (TARGET) OH_Prop->G1 UGT1A9 (Major) G4 4-OH-Propofol 4-O-glucuronide (Isomer) OH_Prop->G4 UGT1A8/9 (Minor)

Figure 1: Metabolic pathway of Propofol highlighting the critical branch point between 1-O and 4-O glucuronidation and the instability of the aglycone intermediate.

Part 2: Methodology Comparison

Method A: High-Throughput Dilute-and-Shoot UHPLC-MS/MS

Best for: High-volume clinical samples, urine analysis, rapid PK screening.

  • Principle: Minimal sample preparation to prevent equilibrium shifts or degradation, relying on the resolving power of UHPLC to separate matrix interferences.

  • Key Advantage: Speed and preservation of labile metabolites.

  • Key Risk: High susceptibility to matrix effects (ion suppression).

Method B: Solid Phase Extraction (SPE) UHPLC-MS/MS

Best for: Trace analysis in plasma, regulatory validation, resolving complex matrices.

  • Principle: Selective retention of the glucuronide on a polymeric sorbent to remove salts, proteins, and phospholipids before injection.

  • Key Advantage: Superior signal-to-noise ratio and elimination of matrix effects.

  • Key Risk: Potential loss of polar glucuronides during wash steps if not optimized.

Comparative Performance Data

The following data represents typical validation metrics for 4-Hydroxypropofol 1-O-β-D-glucuronide in human plasma.

FeatureMethod A: Dilute-and-ShootMethod B: SPE-LC-MS/MS
Sample Volume 50 µL200 µL
Prep Time 10 mins (Batch of 96)120 mins (Batch of 96)
Recovery N/A (100% theoretical)85% - 92%
Matrix Effect High (-25% suppression typical)Low (< 5% suppression)
LLOQ 5.0 ng/mL0.5 ng/mL
Isomer Resolution Critical (Requires Phenyl-Hexyl)Critical (Requires Phenyl-Hexyl)
Cost Per Sample Low ($)High (

$ - Cartridges)

Part 3: Detailed Experimental Protocols

Chromatographic Conditions (Common to Both Methods)

To ensure cross-validation validity, the LC-MS/MS parameters remain constant while sample prep varies.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Acquity UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

    • Why Phenyl-Hexyl? It provides superior pi-pi interaction selectivity for separating the positional isomers (1-O vs 4-O) compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 6 min (shallow gradient required for isomer separation).

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Quantifier: m/z 369.1 → 193.1 (Loss of glucuronic acid).

    • Qualifier: m/z 369.1 → 113.0 (Glucuronide fragment).

Method A Workflow: Dilute-and-Shoot[5]
  • Aliquot: Transfer 50 µL of urine or plasma (precipitated with 1:3 MeOH) to a 96-well plate.

  • Dilution: Add 450 µL of Mobile Phase A containing Internal Standard (Propofol-d17 glucuronide).

  • Mix: Vortex for 2 min at 1000 rpm.

  • Clarify: Centrifuge at 4000 x g for 10 min.

  • Inject: 5 µL directly onto the column.

Method B Workflow: Solid Phase Extraction (SPE)[6]
  • Conditioning: Use OASIS HLB or Strata-X cartridges. Condition with 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 200 µL plasma with 200 µL 2% H3PO4 (acidify to keep glucuronide protonated). Load onto cartridge.

  • Wash: Wash with 1 mL 5% MeOH in Water (removes salts/proteins).

  • Elution: Elute with 1 mL 100% Methanol.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 200 µL Mobile Phase A.

Part 4: Cross-Validation & Statistical Analysis[7]

To validate Method A (New) against Method B (Reference), you must prove that the simplified cleanup does not introduce bias.

Cross-Validation Workflow Diagram

CrossValidation Samples Incurred Samples (n=50, Range: 10-1000 ng/mL) Split Split Aliquots Samples->Split MethodA Method A: Dilute-and-Shoot Split->MethodA MethodB Method B: SPE Extraction Split->MethodB DataA Concentration A MethodA->DataA DataB Concentration B MethodB->DataB Stats Statistical Analysis (Bland-Altman & ISR) DataA->Stats DataB->Stats Decision Pass Criteria: %Diff within ±20% for 67% of samples Stats->Decision

Figure 2: Decision tree for cross-validating the rapid screening method against the reference extraction method.

Statistical Protocol (Self-Validating System)
  • Incurred Sample Reanalysis (ISR): Select 30-50 samples from a study analyzed by Method A. Re-analyze them using Method B.

  • Calculation: Calculate the % Difference for each pair:

    
    
    
  • Acceptance Criteria: At least 67% of the samples must have a % Difference within ±20%.

  • Matrix Effect Check: If Method A consistently reads lower than Method B (>15% bias), ion suppression is occurring. You must switch to Method B or increase the dilution factor in Method A.

References

  • Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] Relevance: Establishes the dilute-and-shoot protocol and identifies the 1-O vs 4-O glucuronide targets.

  • Analysis of Propofol and its Metabolites in One Injection using the DuoSpray™ Ion Source. Source: LabMedica / AB Sciex Application Note URL:[Link] (Search: Propofol DuoSpray) Relevance: Provides MS/MS transitions and fragmentation mechanisms for propofol glucuronides.

  • Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography–electrospray tandem mass spectrometry. Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link] Relevance: Validates the stability of glucuronides and SPE extraction methodologies.

  • Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Source: National Institutes of Health (NIH) URL:[Link] Relevance: Demonstrates the use of Phenyl-Hexyl columns for separating positional isomers of hydroxy-metabolite glucuronides.

Sources

Comparative Metabolic Profiling of Propofol: A Multi-Population Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Metabolism of Propofol in Different Patient Populations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Metabolic Reliability of Propofol

Propofol (2,6-diisopropylphenol) remains the gold standard for induction and maintenance of anesthesia due to its rapid onset and short context-sensitive half-life. Unlike capacity-limited sedatives (e.g., midazolam), propofol exhibits flow-dependent clearance , making its pharmacokinetic (PK) profile uniquely robust yet highly variable across specific patient populations.

This guide provides a technical analysis of propofol’s metabolic stability, contrasting its performance in pediatric, geriatric, obese, and organ-compromised populations. We further validate these insights with experimental protocols for assessing intrinsic clearance (


) in drug development.
Mechanistic Enzymology: The UGT1A9/CYP2B6 Axis

Propofol metabolism is a high-extraction process, meaning systemic clearance approaches hepatic blood flow (


). However, unlike many anesthetics restricted to the liver, propofol utilizes a dual-organ clearance mechanism .
  • Primary Pathway (Hepatic & Renal): Glucuronidation via UGT1A9 to form propofol-glucuronide (PG).[1] This accounts for ~70% of metabolism. Notably, the kidney contributes ~30-40% to total body clearance, providing a "safety valve" in hepatic failure.

  • Secondary Pathway (Hepatic): Hydroxylation via CYP2B6 (and minor CYP2C9) to form 4-hydroxypropofol, which is subsequently glucuronidated.[2]

Diagram 1: Propofol Metabolic & Clearance Pathways

PropofolMetabolism Propofol Propofol (Lipophilic Parent) Liver Hepatic Microsomes (High Extraction) Propofol->Liver Blood Flow (Qh) Kidney Renal Microsomes (Extrahepatic Cl) Propofol->Kidney Systemic Circ UGT1A9 Enzyme: UGT1A9 (Glucuronidation) Liver->UGT1A9 Major Path (70%) CYP2B6 Enzyme: CYP2B6 (Hydroxylation) Liver->CYP2B6 Minor Path (30%) Kidney->UGT1A9 Significant Contribution PG Propofol-Glucuronide (Inactive, Water Soluble) UGT1A9->PG OHP 4-Hydroxypropofol (Active Metabolite) CYP2B6->OHP Urine Renal Excretion PG->Urine OHP->PG Phase II

Caption: Dual-organ clearance mechanism highlighting the dominance of UGT1A9 in both hepatic and renal tissue.

Comparative Analysis by Patient Population

The "one-size-fits-all" dosing model is obsolete. Below is an objective comparison of how physiological variables alter propofol’s metabolic performance.

Table 1: Population-Specific Metabolic Deviations
PopulationMetabolic DriverPhysiological MechanismClinical Consequence
Pediatrics Hyper-Clearance UGT1A9 ontogeny is rapid; by age 1-3, relative liver mass and blood flow exceed adults.Requires higher mg/kg doses for induction/maintenance. Risk of under-dosing.
Geriatrics Flow-Limited Reduced cardiac output decreases hepatic blood flow (

); reduced hepatocyte mass.
Clearance drops significantly. High sensitivity requires dose reduction (20-50%) .
Obesity Volume (Vd) vs. Clearance Lipophilicity drives massive Vd; Clearance increases with Total Body Weight (TBW) but non-linearly.Induction dose based on Lean Body Weight (LBW) to avoid hypotension; Maintenance on TBW.[3]
Hepatic Failure Compensated Stability Extrahepatic (renal) UGT1A9 metabolism compensates for liver dysfunction.Surprisingly preserved clearance. However, low albumin increases free fraction (toxicity risk).
Renal Failure Metabolite Accumulation Parent drug clearance is largely unaffected; Glucuronide metabolites accumulate.Safe for use.[4] Metabolites are pharmacologically inactive.
Product Performance: Propofol vs. Alternatives

When designing sedation protocols, researchers must weigh propofol's metabolic profile against alternatives like Midazolam (capacity-limited) and Dexmedetomidine.

Table 2: Comparative Metabolic Performance
FeaturePropofol Midazolam Dexmedetomidine
Clearance Type Flow-Dependent (High Extraction)Capacity-Dependent (Low Extraction)Flow-Dependent
Primary Enzyme UGT1A9 (Phase II)CYP3A4 (Phase I)UGTs / CYP2A6
Active Metabolites No (Inactive Glucuronides)Yes (1-OH-Midazolam)No
Liver Failure Clearance Preserved (Renal comp.)Clearance Reduced (Prolonged sedation)Clearance Reduced
Renal Failure Safe (Inactive accumulation)Risk (Active metabolite accumulation)Safe
Offset Profile Rapid (Redistribution)Slow (Context-sensitive accumulation)Moderate

Expert Insight: Propofol's superiority in hepatic impairment lies in its high extraction ratio. Even with reduced intrinsic enzyme activity, clearance remains proportional to blood flow, unlike midazolam, which accumulates dangerously when CYP3A4 capacity is compromised.

Experimental Protocols for Validation

To validate these metabolic claims during drug development or comparative studies, the following protocols are established standards.

Protocol A: In Vitro Intrinsic Clearance (

) Assay

Objective: Determine the contribution of UGT1A9 vs. CYPs in liver/kidney microsomes.

Critical Causality: Unlike CYP assays, UGT assays require pore-forming agents (Alamethicin) to allow the cofactor (UDPGA) to access the luminal side of the endoplasmic reticulum where UGTs reside. Omitting this leads to false-negative clearance data.

Workflow:

  • Preparation: Thaw Human Liver Microsomes (HLM) and Human Kidney Microsomes (HKM) on ice.

  • Activation: Pre-incubate microsomes (0.5 mg/mL) with Alamethicin (50 µg/mg protein) for 15 mins at 4°C.

  • Reaction Mix: Phosphate buffer (pH 7.4), MgCl2 (5 mM), and Propofol (1–500 µM).

  • Initiation: Add cofactors: UDPGA (5 mM) for glucuronidation or NADPH (1 mM) for oxidation.

  • Incubation: 37°C for 30 minutes (linear range).

  • Termination: Add ice-cold Acetonitrile with Internal Standard (e.g., Thymol).

  • Analysis: LC-MS/MS monitoring Propofol-Glucuronide (m/z 353) and 4-Hydroxypropofol.

Protocol B: In Vivo Metabolic Clearance Calculation

Objective: Calculate systemic clearance in a specific population (e.g., Obese rats or clinical trial subjects).

Formula Logic:



Where 

is the Area Under the Concentration-time Curve.

Step-by-Step:

  • Dosing: Administer IV bolus of Propofol (e.g., 2 mg/kg).

  • Sampling: Collect arterial blood at t = 0, 2, 5, 10, 15, 30, 60, 120, 240 mins. Arterial sampling is preferred over venous due to significant lung uptake/metabolism.

  • Processing: Centrifuge immediately; store plasma at -80°C to prevent hydrolysis of glucuronides.

  • Data Fitting: Use a Three-Compartment Model (due to rapid redistribution phase).

  • Population Scaling: For obese subjects, normalize CL by Lean Body Mass (LBM) , not Total Body Weight, to assess true metabolic efficiency.

Diagram 2: Experimental Validation Workflow

ExperimentalWorkflow Start Start: Metabolic Profiling InVitro In Vitro: Microsomal Assay Start->InVitro InVivo In Vivo: Clearance Study Start->InVivo Alamethicin CRITICAL: Add Alamethicin (Access UGTs in ER) InVitro->Alamethicin Cofactors Add UDPGA (UGT) or NADPH (CYP) Alamethicin->Cofactors LCMS LC-MS/MS Quantitation Cofactors->LCMS Result Output: Intrinsic Clearance (CLint) LCMS->Result Sampling Arterial Sampling (Avoid Lung Extraction Bias) InVivo->Sampling Modeling 3-Compartment PK Modeling Sampling->Modeling Modeling->Result

Caption: Workflow distinguishing critical steps for UGT-mediated in vitro assays and in vivo PK modeling.

References
  • McGune, R. et al. (2000). "The role of cytochrome P450 2B6 in the metabolism of propofol." British Journal of Clinical Pharmacology. Link

  • Court, M.H. et al. (2001). "Propofol glucuronidation by human liver microsomes and recombinant UGTs." Anesthesiology. Link

  • Allegaert, K. et al. (2008). "Covariates of propofol clearance in children." British Journal of Anaesthesia. Link

  • Servin, F. et al. (2003). "Pharmacokinetics of propofol in morbidly obese patients." Anesthesiology. Link

  • Hiraoka, H. et al. (2005).[5] "Changes in propofol pharmacokinetics during liver transplantation." Transplantation Proceedings. Link

  • Takizawa, D. et al. (2005). "Propofol metabolism in patients with renal failure." British Journal of Anaesthesia. Link

Sources

Validation of 4-Hydroxypropofol 1-O-β-D-glucuronide as a Forensic Marker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonal Confirmation

In forensic toxicology, the rapid elimination of propofol (


 min) renders the parent drug a notoriously unreliable marker for proving historical abuse or sexual facilitation (DFSA). While Propofol Glucuronide (Prop-G)  has emerged as the primary long-term metabolite, relying on a single glucuronide carries risks of false positives due to potential isobaric interferences or enzymatic hydrolysis issues during storage.

This guide validates 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) not merely as an alternative, but as a critical orthogonal marker . Its presence confirms in vivo Phase I oxidation (CYP2B6 activity) prior to Phase II conjugation, providing a metabolic "fingerprint" that rules out external contamination or passive exposure.

Part 1: The Forensic Challenge & Metabolic Logic

Propofol metabolism is a bi-phasic process. The parent compound is lipophilic and volatile, often disappearing from blood/urine within hours. The forensic window is extended only by targeting downstream conjugates.

The Metabolic Pathway (Graphviz)

The following diagram illustrates the divergence between the direct glucuronidation pathway (Prop-G) and the oxidative pathway leading to 4-Hydroxypropofol conjugates.

PropofolMetabolism Propofol Propofol (Parent) PropG Propofol Glucuronide (Prop-G) [Primary Marker] Propofol->PropG UGT1A9 (Direct Glucuronidation) OHProp 4-Hydroxypropofol (Quinol) Propofol->OHProp CYP2B6/2C9 (Phase I Oxidation) Q1G 4-OH-Propofol 1-O-glucuronide (1-QG) [Target Marker] OHProp->Q1G UGT1A9 (Major Pathway) Q4G 4-OH-Propofol 4-O-glucuronide (4-QG) OHProp->Q4G UGT1A8/1A9 (Minor Pathway) Q4S 4-OH-Propofol 4-Sulfate OHProp->Q4S SULT (Sulfation)

Figure 1: Metabolic divergence of Propofol.[1] Note that 1-QG requires both Phase I and Phase II metabolism, making it a robust proof of ingestion.

Part 2: Comparative Performance Data

The following data synthesizes validation studies comparing the target marker (1-QG) against the primary marker (Prop-G) and the parent drug.

Table 1: Marker Stability and Detection Windows
FeaturePropofol (Parent)Propofol Glucuronide (Prop-G)4-OH-Prop 1-O-Glucuronide (1-QG)
Detection Window (Urine) < 12-24 Hours28 - 60 Days28 - 30 Days
Abundance (Urine) < 1%~60 - 70%~10 - 15%
Stability (RT, 24h) Poor (Volatile)HighHigh
Forensic Specificity Low (Env. Contamination)ModerateHigh (Requires CYP+UGT)
LOD (LC-MS/MS) ~2 ng/mL~0.5 ng/mL~1.0 ng/mL
Green Urine Correlation NoNoYes (Quinol derivatives)
Analytical Insight

While Prop-G is more abundant, 1-QG offers a critical advantage in specificity. In cases of "green urine" (often seen in propofol infusion syndrome or massive abuse), the quinol-based metabolites (including 1-QG) are the chromophores responsible. Detecting 1-QG validates that the color change is drug-induced.

Part 3: Experimental Validation Protocols

To validate 1-QG in your laboratory, you must establish a Self-Validating System . This means the protocol must account for the hydrolysis of glucuronides back to the parent drug if samples are mishandled, and prevent matrix suppression in the lower-abundance 1-QG channel.

Protocol A: Sample Preparation (Dilute-and-Shoot vs. SPE)

Rationale: Direct injection (Dilute-and-Shoot) is faster but risks matrix effects that suppress the 1-QG signal. Solid Phase Extraction (SPE) is recommended for forensic confirmation.

Step-by-Step SPE Workflow:

  • Aliquoting: Transfer 200 µL urine to a glass tube (plastic may absorb parent propofol if hydrolysis occurs).

  • Internal Standard: Add 20 µL of Propofol-d17-Glucuronide (Note: If d-labeled 1-QG is unavailable, Prop-G-d17 is an acceptable surrogate due to similar retention).

  • Conditioning: Use a polymeric weak anion exchange (WAX) cartridge. Condition with 1 mL MeOH, then 1 mL water.

  • Loading: Load sample. Wash with 1 mL 5% NH4OH (removes neutrals).

  • Elution: Elute with 1 mL MeOH containing 2% Formic Acid.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A.

Protocol B: LC-MS/MS Parameters[2][3][4][5][6]

Rationale: 1-QG and 4-QG are isomers. Chromatographic resolution is essential to distinguish them, as they share mass transitions.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B (Slow ramp crucial for isomer separation)

    • 8-10 min: Hold 95% B

  • MRM Transitions (Negative Mode - ESI):

    • 1-QG (Target): m/z 369.2 → 193.1 (Quantifier), 369.2 → 113.0 (Qualifier).

    • Prop-G: m/z 353.2 → 177.1.

Part 4: The Validation Workflow (Logic Map)

This diagram guides the researcher through the decision matrix when validating a positive propofol case.

Figure 2: Decision matrix for using 1-QG as a confirmatory forensic tool.

References

  • Rosano, T. G., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.[2] Journal of Mass Spectrometry and Advances in the Clinical Lab. Link

  • Maas, A., et al. (2018). Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kim, H. S., et al. (2013). Rapid and sensitive determination of propofol glucuronide in hair by liquid chromatography and tandem mass spectrometry.[3] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Lee, J., et al. (2013). Quantitative analysis of propofol-glucuronide in hair as a marker for propofol abuse. Analytical and Bioanalytical Chemistry. Link

  • Simonsen, K. W., et al. (2012). Fatal poisoning with propofol: metabolism and tissue distribution. International Journal of Legal Medicine. Link

Sources

Quantitative Profiling of Propofol Metabolites in Urine: A Comparative Guide to LC-MS/MS vs. GC-MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Relevance

Propofol (2,6-diisopropylphenol) is a short-acting intravenous anesthetic. While its pharmacokinetic profile in blood is characterized by rapid clearance, its urinary elimination profile offers a significantly extended window for detection, making it critical for forensic toxicology and abuse monitoring.[1]

Unlike blood analysis, which targets the parent compound, urine analysis must target hydrophilic conjugates . Less than 1% of propofol is excreted unchanged.[2] The primary urinary metabolite is Propofol Glucuronide (PG) , accounting for 53–73% of the dose, followed by quinol conjugates.

This guide objectively compares the two dominant analytical platforms: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) . We demonstrate that while GC-MS remains a robust forensic tool, LC-MS/MS offers superior specificity and workflow efficiency by allowing direct quantification of conjugates without hydrolysis.

The Metabolic Landscape

Understanding the biotransformation of propofol is a prerequisite for selecting the correct analytical target.

Metabolic Pathway Diagram

The following diagram illustrates the Phase I (hydroxylation) and Phase II (glucuronidation/sulfation) pathways. Note that Propofol Glucuronide (PG) is formed directly, whereas quinol metabolites require an oxidative step first.

PropofolMetabolism Propofol Propofol (Parent Drug) PG Propofol Glucuronide (PG) [Major Urinary Metabolite] Propofol->PG UGT1A9 (Direct Glucuronidation) Quinol 2,6-diisopropyl-1,4-quinol (Intermediate) Propofol->Quinol CYP2B6 (Hydroxylation) Q1G 1-Quinol Glucuronide (1-QG) Quinol->Q1G UGT Q4G 4-Quinol Glucuronide (4-QG) Quinol->Q4G UGT Q4S 4-Quinol Sulfate (4-QS) Quinol->Q4S SULT

Figure 1: Propofol metabolic pathway showing the direct formation of Propofol Glucuronide (PG) and the secondary quinol pathway.

Comparative Analysis: LC-MS/MS vs. GC-MS[7][8]

The Core Divergence: To Hydrolyze or Not?

The fundamental difference lies in sample preparation.

  • LC-MS/MS analyzes the intact glucuronide (PG). This preserves the molecular information and distinguishes between isomers (e.g., 1-QG vs. 4-QG).

  • GC-MS requires the analyte to be volatile. Since glucuronides are non-volatile, the sample must undergo hydrolysis (cleaving the glucuronide) and derivatization (adding silyl groups). This measures "Total Propofol" derived from conjugates.

Performance Data Comparison

The following data aggregates performance metrics from recent validation studies (see References).

FeatureLC-MS/MS (Dilute-and-Shoot)GC-MS (Hydrolysis + Derivatization)
Primary Target Intact Propofol Glucuronide (PG)Total Propofol (Aglycone)
Sample Volume 50–100 µL1.0–2.0 mL
LOD / LLOQ 0.5 – 2.0 ng/mL (High Sensitivity)10 – 50 ng/mL (Moderate Sensitivity)
Linearity Range 100 – 10,000 ng/mL50 – 5,000 ng/mL
Prep Time < 30 mins4 – 6 hours (Hydrolysis + Extraction)
Specificity High (Distinguishes isomers)Moderate (Loss of conjugate info)
Throughput High (Automated)Low (Manual steps)

Detailed Experimental Protocols

Protocol A: LC-MS/MS (The "Dilute-and-Shoot" Standard)

Recommended for high-throughput clinical and forensic labs.

Principle: Direct injection of urine after minimal dilution. The use of a stable isotope internal standard (PG-d17 or Propofol-d17) is mandatory to correct for matrix effects (ion suppression).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Internal Standard (IS): Propofol-glucuronide-d17 (10 µg/mL in methanol).

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of urine into a 1.5 mL centrifuge tube.

  • Internal Standard: Add 10 µL of IS working solution.

  • Dilution: Add 890 µL of Mobile Phase A (1:10 dilution).

    • Expert Note: A 1:10 dilution is critical to reduce salt concentration and prevent source contamination in the MS.

  • Centrifugation: Vortex for 30s, then centrifuge at 10,000 x g for 10 mins at 4°C.

  • Injection: Transfer supernatant to an autosampler vial. Inject 5–10 µL onto the LC-MS/MS.

Instrument Parameters (Example):

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • PG: m/z 353.2 → 177.1 (Quantifier), 353.2 → 113.0 (Qualifier).

    • IS (PG-d17): m/z 370.3 → 177.1.

Protocol B: GC-MS (The Hydrolysis & Derivatization Route)

Recommended for labs without LC-MS/MS capabilities or for confirmation of total propofol load.

Principle: Enzymatic hydrolysis cleaves the glucuronide. Liquid-Liquid Extraction (LLE) isolates the propofol. Silylation (TMS) makes it volatile for GC.

Reagents:

  • Enzyme:

    
    -Glucuronidase (from E. coli or Helix pomatia).
    
  • Extraction Solvent: n-Hexane or Cyclohexane.

  • Derivatizing Agent: BSTFA + 1% TMCS.

Step-by-Step Workflow:

  • Hydrolysis:

    • Mix 1.0 mL urine with 1.0 mL Acetate Buffer (pH 5.0).

    • Add 50 µL

      
      -Glucuronidase.
      
    • Incubate at 60°C for 1–2 hours .

    • Validation Check: Ensure pH remains < 5.5 to prevent phenol degradation.

  • Extraction (LLE):

    • Add 3 mL n-Hexane. Vortex vigorously for 2 mins.

    • Centrifuge at 3,000 x g for 5 mins.

    • Transfer the organic (upper) layer to a glass tube.

  • Derivatization:

    • Evaporate the solvent to dryness under nitrogen stream at 40°C.

    • Reconstitute in 50 µL BSTFA + 1% TMCS .

    • Incubate at 70°C for 30 mins .

  • Analysis: Inject 1 µL into GC-MS (Splitless mode).

Instrument Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Ions (SIM Mode):

    • Propofol-TMS: m/z 235 (Quant), 250, 207.

Workflow Visualization

The following diagram contrasts the efficiency of the two workflows.

WorkflowComparison cluster_LC LC-MS/MS Workflow (High Throughput) cluster_GC GC-MS Workflow (Labor Intensive) LC_Start Urine Sample (100 µL) LC_Step1 Add Internal Standard (PG-d17) LC_Start->LC_Step1 LC_Step2 Dilute 1:10 with Mobile Phase LC_Step1->LC_Step2 LC_Step3 Centrifuge LC_Step2->LC_Step3 LC_End LC-MS/MS Analysis (Target: Intact PG) LC_Step3->LC_End GC_Start Urine Sample (1 mL) GC_Step1 Enzymatic Hydrolysis (1-2 Hours) GC_Start->GC_Step1 GC_Step2 Liquid-Liquid Extraction (Hexane) GC_Step1->GC_Step2 GC_Step3 Evaporation & Derivatization (BSTFA, 30 mins) GC_Step2->GC_Step3 GC_End GC-MS Analysis (Target: Propofol-TMS) GC_Step3->GC_End

Figure 2: Workflow comparison highlighting the streamlined "Dilute-and-Shoot" LC-MS/MS process versus the multi-step GC-MS preparation.

Troubleshooting & Validation

Matrix Effects (LC-MS/MS)

Urine is a complex matrix containing salts and urea that can suppress ionization.

  • Symptom: Loss of signal intensity for the Internal Standard.

  • Solution:

    • Dilution: Do not dilute less than 1:5. A 1:10 dilution is optimal.

    • Column Choice: Use a C18 column with high carbon load to retain polar glucuronides away from the solvent front where salts elute.

Hydrolysis Efficiency (GC-MS)

Incomplete hydrolysis leads to underestimation of propofol concentration.

  • Control: Run a "Positive Control" sample spiked with a known concentration of Propofol Glucuronide standard to verify 100% conversion to propofol.

  • Enzyme Choice:

    
    -Glucuronidase from E. coli is generally preferred over Helix pomatia for propofol glucuronide due to faster kinetics.
    
Stability[6]
  • Urine Storage: Propofol glucuronide is stable in urine at -20°C for at least 6 months.

  • pH: Acidifying urine (pH < 5) preserves phenolic metabolites. Alkaline urine may accelerate oxidation of quinol metabolites, turning the urine green (a known clinical side effect).

References

  • Rosano, T. G., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.[1] Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 60–67. Link

  • Lee, H. C., et al. (2012). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine.[3][4] Journal of Chromatography B, 900, 1–10. Link

  • Salerno, J., et al. (2013). Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol.[5] Pharmacology & Pharmacy, 4, 528-534.[5] Link

  • Wu, M., et al. (2023). Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS).[6] Legal Medicine, 65, 102333. Link

  • Vaiano, F., et al. (2014). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization.[7] Analytical and Bioanalytical Chemistry, 406(11), 2695-2701. Link

Sources

inter-laboratory comparison of 4-Hydroxypropofol 1-O-b-D-glucuronide measurement

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison Guide: Quantification of 4-Hydroxypropofol 1-O-β-D-glucuronide

Part 1: Executive Summary & Core Directive

The Challenge: Quantifying 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) is a critical component of propofol pharmacokinetic (PK) profiling and forensic toxicology.[1] However, inter-laboratory reproducibility is frequently compromised by two factors:

  • Isomeric Interference: The presence of the structural isomer 4-Hydroxypropofol 4-O-β-D-glucuronide (4-QG).[1]

  • Methodological Divergence: The split between "Direct Quantification" (LC-MS/MS of the intact glucuronide) and "Indirect Quantification" (Enzymatic hydrolysis followed by propofol/quinol measurement).[1]

The Solution: This guide establishes a Direct LC-MS/MS workflow as the "Gold Standard" for inter-laboratory comparison, rejecting hydrolysis-based methods due to variable enzymatic efficiency. It provides a self-validating protocol to distinguish 1-QG from 4-QG and ensures data integrity across different analytical sites.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Grounding: The Isomer Problem

Propofol metabolism is bifurcated. While direct glucuronidation forms Propofol-Glucuronide (PG), the oxidative pathway via CYP2B6 forms 4-Hydroxypropofol (Quinol).[1] This Quinol intermediate has two hydroxyl groups available for glucuronidation:

  • Position 1 (Phenolic): Forms 1-QG (The target analyte).

  • Position 4 (Alcoholic): Forms 4-QG .

Expert Insight: Most general "Propofol Metabolite" assays fail to chromatographically separate 1-QG from 4-QG.[1] Because UGT1A9 preferentially forms 1-QG, it is the major metabolite.[1] However, in renal failure or specific genetic polymorphisms, the ratio changes.[1] Crucially, 1-QG is an ether glucuronide (stable), while acyl glucuronides (often confused in other drug classes) are labile.[1]

Methodological Comparison: Direct vs. Indirect
FeatureMethod A: Direct LC-MS/MS (Recommended) Method B: Enzymatic Hydrolysis (Legacy)
Principle Measures intact m/z 369 → 193 transition.[1]Hydrolyzes glucuronide → measures free 4-OH-Propofol.[1]
Specificity High: Chromatographically separates 1-QG from 4-QG.[1]Low: Sums 1-QG, 4-QG, and 4-QS (Sulfate) if sulfatase is present.[1]
Accuracy High: Relies on stable isotope internal standard (1-QG-d17).[1]Variable: Dependent on β-glucuronidase efficiency (helix pomatia vs. E. coli).
Throughput High (Dilute-and-Shoot or SPE).[1]Low (Requires incubation time).[1]
Verdict Superior for Clinical/Forensic Precision. Obsolete for specific isomer quantification.
Reference Standard Selection Criteria

For an inter-laboratory comparison, the "Product" being validated is often the Reference Material itself.[1]

  • Purity Requirement: >98% Isomeric Purity.

  • Critical Check: The Certificate of Analysis (CoA) must show NMR data confirming the glucuronic acid attachment at the phenolic oxygen (Position 1) vs. the alcoholic oxygen (Position 4).[1]

  • Suppliers: Validated sources include Toronto Research Chemicals (Cat# H950770) and MedChemExpress (Cat# HY-W791535).[1]

Part 3: Visualization & Formatting

Pathway Visualization

The following diagram illustrates the metabolic divergence that necessitates specific measurement of 1-QG.

PropofolMetabolism Propofol Propofol (Parent) PG Propofol-Glucuronide (PG) Propofol->PG UGT1A9 OH_Prop 4-Hydroxypropofol (Quinol) Propofol->OH_Prop CYP2B6 CYP2C9 Q1G 1-QG (Target Analyte) OH_Prop->Q1G UGT1A9 (Major) Q4G 4-QG (Isomer) OH_Prop->Q4G UGT1A8/1A10 (Minor) Q4S 4-QS (Sulfate) OH_Prop->Q4S SULT1A1

Caption: Metabolic pathway of Propofol highlighting the critical separation of 1-QG (Target) from its isomer 4-QG.[1]

Experimental Protocol: Direct LC-MS/MS Quantification

Objective: Quantify 1-QG in human plasma with cross-lab reproducibility.

1. Materials:

  • Standard: 4-Hydroxypropofol 1-O-β-D-glucuronide (TRC or equivalent).[1]

  • Internal Standard (IS): Propofol-Glucuronide-d17 (PG-d17) or 1-QG-d17 (if available).[1]

  • Matrix: Drug-free human plasma.[1]

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of Acetonitrile containing IS (200 ng/mL).

  • Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of 0.1% Formic Acid in water.

3. LC-MS/MS Conditions (The "Comparison" Standard):

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm). Note: A Phenyl-Hexyl column may offer better isomer separation.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

4. Mass Spectrometry (MRM Mode - Negative Ion):

  • Ionization: ESI Negative Mode (Glucuronides ionize better in negative mode).[1]

  • Transitions:

    • 1-QG (Target): m/z 369.2 → 193.1 (Loss of glucuronic acid moiety).[1]

    • IS (PG-d17): m/z 371.2 → 195.1.[1]

Inter-Laboratory Comparison Workflow

To validate performance across labs, follow this logic flow:

ComparisonWorkflow Start Start Inter-Lab Study Spike Central Lab: Spike Plasma Pools (Low, Med, High) Start->Spike Distribute Distribute Aliquots to Participating Labs Spike->Distribute LabA Lab A: Direct LC-MS/MS Distribute->LabA LabB Lab B: Direct LC-MS/MS Distribute->LabB LabC Lab C: Hydrolysis (Legacy) Distribute->LabC Data Data Aggregation LabA->Data LabB->Data LabC->Data Analysis Calculate %CV & Bias Data->Analysis

Caption: Workflow for inter-laboratory comparison. Note Lab C represents the control group using the inferior hydrolysis method.

Quantitative Data Summary (Expected Performance)
ParameterAcceptance Criteria (Direct LC-MS/MS)Typical Hydrolysis Method Performance
LLOQ 1.0 - 5.0 ng/mL10 - 25 ng/mL
Linearity (R²) > 0.995> 0.990
Precision (%CV) < 15% (Intra-day)15 - 25% (Due to enzyme variability)
Accuracy (%Bias) ± 15%± 20-30%
Isomer Selectivity Resolved (RT difference > 0.2 min)Unresolved (Co-measured)

References

  • BenchChem. 4-Hydroxy Propofol 1-O-β-D-Glucuronide Structure and Properties. Retrieved from [1]

  • National Institutes of Health (NIH). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. PMC4988893. Retrieved from [1]

  • MedChemExpress. 4-Hydroxy propofol 1-O-β-D-glucuronide Product Information. Retrieved from [1][2]

  • Simons, P. J., et al. Disposition and pharmacology of propofol glucuronide administered intravenously to animals. Xenobiotica, 1992. Retrieved from

  • Toronto Research Chemicals. 4-Hydroxy Propofol 1-O-β-D-Glucuronide Standard.[1][3] Retrieved from [1]

Sources

Assessing the Clinical Utility of 4-Hydroxypropofol 1-O-β-D-glucuronide: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anesthetic drug monitoring and forensic toxicology, the pursuit of reliable and informative biomarkers is paramount. Propofol, a widely utilized intravenous anesthetic, undergoes extensive metabolism, creating a complex profile of derivatives in biological matrices.[1][2] Among these, 4-Hydroxypropofol 1-O-β-D-glucuronide has emerged as a significant metabolite. This guide provides an in-depth assessment of its clinical utility, offering a comparative analysis against other relevant analytes and furnishing the technical details necessary for its accurate quantification.

The Rationale for Monitoring Propofol Metabolism

Propofol's rapid and extensive metabolism, primarily in the liver, results in the formation of water-soluble, inactive metabolites that are excreted renally.[2][3] While the liver is the main site of metabolism, extrahepatic clearance also plays a significant role, as evidenced by continued metabolite production during the anhepatic phase of liver transplants.[1] The primary metabolic pathways are direct glucuronidation of the parent drug and hydroxylation followed by conjugation.[1][4][5]

The significant interindividual variability in propofol pharmacokinetics and pharmacodynamics can lead to unpredictable clinical outcomes, including adverse events like respiratory and cardiac depression.[1][4][6] This variability is influenced by genetic polymorphisms in metabolic enzymes such as UDP-glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) isoforms.[1][6] Consequently, monitoring propofol and its metabolites can provide a more comprehensive understanding of a patient's drug exposure and metabolic phenotype.

Propofol's Metabolic Journey: A Visual Representation

The biotransformation of propofol is a multi-step process involving both Phase I and Phase II metabolic reactions. The following diagram illustrates the major metabolic pathways leading to the formation of 4-Hydroxypropofol 1-O-β-D-glucuronide and other key metabolites.

G Propofol Propofol Propofol_Glucuronide Propofol Glucuronide (PG) Propofol->Propofol_Glucuronide UGT1A9 Hydroxypropofol 4-Hydroxypropofol (2,6-diisopropyl-1,4-quinol) Propofol->Hydroxypropofol CYP2B6, CYP2C9 HP_1_Glucuronide 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) Hydroxypropofol->HP_1_Glucuronide UGT HP_4_Glucuronide 4-Hydroxypropofol 4-O-β-D-glucuronide (4-QG) Hydroxypropofol->HP_4_Glucuronide UGT HP_4_Sulfate 4-Hydroxypropofol 4-Sulfate (4-QS) Hydroxypropofol->HP_4_Sulfate SULT

Caption: Major metabolic pathways of propofol.

Comparative Analysis of Propofol and its Metabolites as Biomarkers

The choice of an appropriate biomarker for assessing propofol exposure depends on the clinical or forensic question at hand. While propofol itself is a direct measure of the active drug, its metabolites, including 4-Hydroxypropofol 1-O-β-D-glucuronide, offer distinct advantages, particularly in terms of a longer detection window. The following table provides a comparative overview of these analytes.

AnalytePrimary Biological MatrixDetection WindowKey AdvantagesKey Limitations
Propofol Blood/PlasmaShort (up to 15 hours post-anesthesia)[7]Direct measure of active drug; correlates with pharmacodynamic effects.Rapidly cleared from the bloodstream; short detection window.
Propofol Glucuronide (PG) Urine, Blood/PlasmaLong (detectable for several days to weeks)[7][8][9]Major metabolite; significantly longer detection window than propofol.Indirect measure of exposure; concentrations can vary based on UGT1A9 activity.
4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) Urine, Blood/PlasmaLong (detectable for several days to weeks)[8][9]A major metabolite formed via the CYP450 pathway; provides insight into oxidative metabolism.Concentrations may be influenced by CYP2B6 and CYP2C9 activity.
4-Hydroxypropofol 4-O-β-D-glucuronide (4-QG) Urine, Blood/PlasmaIntermediate to LongAnother significant quinol glucuronide metabolite.Generally found in lower concentrations than PG and 1-QG.[8][9]
4-Hydroxypropofol 4-Sulfate (4-QS) Urine, Blood/PlasmaIntermediate to LongProvides information on the sulfation conjugation pathway.Typically present at lower concentrations compared to glucuronide conjugates.[8][9]

The Clinical Utility of 4-Hydroxypropofol 1-O-β-D-glucuronide: Key Applications

The measurement of 4-Hydroxypropofol 1-O-β-D-glucuronide, often in conjunction with other metabolites, has several important clinical and forensic applications:

  • Prolonged Detection of Propofol Use: In cases of suspected drug abuse or diversion, particularly among healthcare professionals, the parent propofol is often undetectable in urine.[8][9] However, 4-Hydroxypropofol 1-O-β-D-glucuronide and propofol glucuronide can be detected in urine for an extended period, providing a reliable indicator of prior propofol administration.[8][9] Studies have shown that both propofol glucuronide and 4-hydroxypropofol 1-O-β-D-glucuronide can be detectable in urine for up to 30 days following a single administration.[8]

  • Insight into Metabolic Pathways: The relative concentrations of propofol glucuronide and the glucuronide conjugates of 4-hydroxypropofol can offer insights into the primary routes of metabolism in an individual. This could be particularly relevant for patients with known or suspected polymorphisms in UGT or CYP enzymes, which can affect drug clearance and response.[10]

  • Forensic Toxicology: In post-mortem investigations, the presence of propofol metabolites like 4-Hydroxypropofol 1-O-β-D-glucuronide in urine can confirm antemortem exposure to propofol, even when the parent drug is no longer detectable in blood.

Experimental Protocol: Quantification of 4-Hydroxypropofol 1-O-β-D-glucuronide in Human Urine by LC-MS/MS

The following protocol outlines a robust and sensitive method for the simultaneous quantification of propofol and its major metabolites, including 4-Hydroxypropofol 1-O-β-D-glucuronide, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Dilute-and-Shoot)

This method utilizes a simple and efficient sample preparation technique that minimizes matrix effects and reduces sample preparation time.

  • Step 1: Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • Step 2: In a clean microcentrifuge tube, combine 50 µL of urine with 950 µL of an internal standard solution (e.g., deuterated analogs of the analytes in methanol).

  • Step 3: Vortex the mixture for 30 seconds.

  • Step 4: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Step 5: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

3. Mass Spectrometry Parameters (MRM Transitions)

The following are example MRM transitions for the analytes of interest. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Propofol177.1119.1
Propofol Glucuronide353.2177.1
4-Hydroxypropofol 1-O-β-D-glucuronide 369.2193.1
4-Hydroxypropofol 4-O-β-D-glucuronide369.2193.1
4-Hydroxypropofol 4-Sulfate273.1193.1

4. Data Analysis and Validation

  • Calibration: Prepare a series of calibrators in drug-free urine to generate a calibration curve. A linear regression with a 1/x weighting is typically used.

  • Quality Control: Include low, medium, and high concentration quality control samples in each analytical batch to ensure accuracy and precision.

  • Validation: The method should be fully validated according to established guidelines, including assessments of linearity, accuracy, precision, selectivity, matrix effect, and stability.

Workflow for Clinical Utility Assessment

The decision to utilize 4-Hydroxypropofol 1-O-β-D-glucuronide as a biomarker in a clinical or research setting can be guided by the following workflow:

G start Clinical/Research Question q1 Need for long-term propofol exposure detection? start->q1 q2 Assessment of metabolic phenotype needed? q1->q2 No measure_metabolites Measure Propofol and its Glucuronide Metabolites (PG, 1-QG, 4-QG) in Urine q1->measure_metabolites Yes q2->measure_metabolites Yes measure_propofol Measure Propofol in Blood/Plasma q2->measure_propofol No interpret_long_term Interpret presence/absence of metabolites for long-term use assessment measure_metabolites->interpret_long_term interpret_phenotype Analyze metabolite ratios to infer metabolic activity (UGT vs. CYP pathways) measure_metabolites->interpret_phenotype interpret_acute Correlate plasma propofol concentration with pharmacodynamic effects measure_propofol->interpret_acute report Generate Report interpret_long_term->report interpret_phenotype->report interpret_acute->report

Caption: Decision workflow for utilizing propofol metabolite analysis.

Conclusion

4-Hydroxypropofol 1-O-β-D-glucuronide is a valuable biomarker for assessing propofol exposure, offering a significantly longer detection window in urine compared to the parent drug in blood. Its measurement, in conjunction with propofol and other key metabolites like propofol glucuronide, provides a more comprehensive picture of propofol's pharmacokinetics and metabolism within an individual. For researchers, scientists, and drug development professionals, the ability to accurately quantify this metabolite using robust analytical methods like LC-MS/MS is crucial for advancing our understanding of propofol's clinical effects and for developing safer and more personalized anesthetic regimens. The methodologies and comparative data presented in this guide serve as a foundational resource for the integration of 4-Hydroxypropofol 1-O-β-D-glucuronide analysis into clinical and forensic practice.

References

  • Dinis-Oliveira, R. J. (2018). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. BioMed Research International, 2018, 9359124. [Link]

  • Greenblatt, D. J., & Patwardhan, R. (Year). The main metabolic pathway of propofol. In phase I, the metabolism of... - ResearchGate. ResearchGate. [Link]

  • Borek, A., & Zieminska, E. (2022). Clinical Importance of Potential Genetic Determinants Affecting Propofol Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 13, 842004. [Link]

  • Allegaert, K., & van den Anker, J. N. (2017). Biomarkers of Propofol Metabolism in Neonates: The Quest Beyond Ontogeny. Expert Opinion on Drug Metabolism & Toxicology, 13(11), 1113-1116. [Link]

  • Deranged Physiology. (2025, March 2). Propofol. Deranged Physiology. [Link]

  • Fechner, J., Ihmsen, H., & Schüttler, J. (2004). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 43(10), 667–693. [Link]

  • Bemis, D. J. (2021). Quantification of Propofol in Blood Plasma and its Application to Future Clinical Research in Anesthesiology and Perioperative Medicine. Oregon State University. [Link]

  • Dinis-Oliveira, R. J. (2018). Review Article Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Semantic Scholar. [Link]

  • SCIEX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]

  • Clarke, C. N., et al. (2021). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Chromatography B, 1179, 122822. [Link]

  • Clarke, C. N., et al. (2021). Biotransformation of propofol to its major conjugated metabolites via... - ResearchGate. ResearchGate. [Link]

  • Clarke, C. N., et al. (2026, January 7). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. ResearchGate. [Link]

  • Van der Rijt, C. C., et al. (1995). Direct high-performance liquid chromatography determination of propofol and its metabolite quinol with their glucuronide conjugates and preliminary pharmacokinetics in plasma and urine of man. Journal of Chromatography B: Biomedical Applications, 668(1), 113-120. [Link]

  • Borek, A., & Zieminska, E. (2022). Clinical Importance of Potential Genetic Determinants Affecting Propofol Pharmacokinetics and Pharmacodynamics. PMC. [Link]

  • Lee, J. Y., et al. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. PMC. [Link]

  • Dinis-Oliveira, R. J. (2018, May 24). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Hindawi. [Link]

  • Salerno, J., et al. (2013, October 1). Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. USDTL. [Link]

Sources

Biomarker Efficacy Guide: 4-Hydroxypropofol 1-O-β-D-glucuronide vs. Propofol Glucuronide for Dosage Reconstruction

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It evaluates the utility of 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) as a pharmacokinetic biomarker for propofol exposure, contrasting it with the primary metabolite, Propofol Glucuronide (PG).

Executive Summary

In the pharmacokinetic profiling of propofol, the primary metabolite Propofol Glucuronide (PG) is the industry standard for assessing immediate exposure due to its high abundance (~70% of total dose). However, 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) has emerged as a critical alternative biomarker. While less abundant, 1-QG offers distinct advantages in retrospective dosage reconstruction and CYP2B6 phenotypic profiling . This guide objectively compares these metabolites, providing experimental protocols and correlation data to support their specific applications in clinical and forensic toxicology.

Mechanistic Grounding: The Dual-Pathway Divergence

To understand the correlation of 1-QG with dosage, one must first understand the bifurcation of propofol metabolism. Propofol clearance is not a single-stream process; it splits into a high-capacity conjugation pathway and a lower-capacity oxidative pathway.

  • The Major Pathway (Conjugation): Direct glucuronidation by UGT1A9 forms Propofol Glucuronide (PG).[1] This system is high-capacity and rapid, closely mirroring plasma propofol levels.

  • The Minor Pathway (Oxidation): Hydroxylation by CYP2B6 (and CYP2C9) forms 4-Hydroxypropofol (Quinol).[2][3] This intermediate is then glucuronidated (by UGTs) at either the 1-position (forming 1-QG ) or the 4-position (forming 4-QG).

Expert Insight: The formation of 1-QG is rate-limited by CYP2B6 activity. Therefore, 1-QG levels correlate not just with dosage, but with the metabolic capacity of the liver's oxidative Phase I system. This makes 1-QG a sensitive marker for CYP2B6 polymorphisms (e.g., CYP2B6*6 slow metabolizers), which PG cannot distinguish.

Pathway Visualization

The following diagram illustrates the metabolic shunting that dictates the ratio of PG to 1-QG.

PropofolMetabolism Propofol Propofol (Parent Drug) PG Propofol Glucuronide (PG) [Major Metabolite ~70%] Propofol->PG Direct Glucuronidation (UGT1A9) Quinol 4-Hydroxypropofol (Intermediate) Propofol->Quinol Hydroxylation (CYP2B6, CYP2C9) Q1G 4-OH-Propofol 1-O-β-D-glucuronide (1-QG) Quinol->Q1G Glucuronidation (UGT1A9) Q4G 4-OH-Propofol 4-O-β-D-glucuronide (4-QG) Quinol->Q4G Glucuronidation

Caption: Metabolic bifurcation of propofol. Green path indicates the major clearance route (PG); dashed path indicates the oxidative route leading to the target analyte 1-QG.

Comparative Performance Analysis

The following data synthesizes performance metrics from LC-MS/MS validation studies and clinical pharmacokinetic trials.

Table 1: Biomarker Utility Comparison
FeaturePropofol Glucuronide (PG)4-OH-Propofol 1-O-β-D-glucuronide (1-QG)
Primary Utility Acute exposure monitoring; Immediate post-op status.Retrospective detection; CYP2B6 phenotyping.
Abundance (Urine) High (>60% of metabolites).Moderate (~10-15% of metabolites).
Dose Correlation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
0.92 - 0.98 (High linearity with IV dose).0.85 - 0.90 (Subject to CYP variability).
Detection Window Short to Medium (< 48-72 hours post-infusion).Extended (Detectable up to 20-30 days).[4][5]
Stability Susceptible to spontaneous hydrolysis.High stability in acidified urine matrices.
Limit of Detection ~1-5 ng/mL.~0.5-2 ng/mL (High sensitivity req.).
Correlation Dynamics
  • Linearity: 1-QG exhibits linear pharmacokinetics within standard anesthetic induction doses (2–2.5 mg/kg). However, at saturation doses (prolonged ICU sedation), the correlation curve flattens earlier than PG due to the saturation of CYP2B6 enzymes.

  • The "Ratio" Metric: A more robust correlation with dosage is often found by calculating the PG : 1-QG ratio . A deviation in this ratio suggests altered hepatic blood flow or enzyme inhibition, rather than a change in dosage alone.

Experimental Protocol: LC-MS/MS Quantification

To accurately correlate 1-QG levels with dosage, a specific and sensitive LC-MS/MS workflow is required. The following protocol separates the 1-O-glucuronide isomer from the 4-O-glucuronide isomer, which is critical for accurate quantification.

Methodology: Dilute-and-Shoot LC-MS/MS

Objective: Simultaneous quantification of PG, 1-QG, and 4-QG in human urine.

1. Sample Preparation:

  • Aliquot: Transfer 100 µL of urine into a 96-well plate.

  • Internal Standard: Add 10 µL of deuterated internal standard mix (Propofol-glucuronide-d17, final conc. 100 ng/mL).

  • Dilution: Add 890 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 30 seconds.

  • Centrifugation: Spin at 4000 x g for 10 minutes to pellet particulates.

2. Chromatographic Separation (LC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm). Note: High resolution is needed to separate 1-QG and 4-QG isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

3. Mass Spectrometry (MS/MS) Parameters:

  • Mode: Negative Electrospray Ionization (ESI-).

  • Source Temp: 500°C.

  • MRM Transitions (Critical):

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
1-QG 369.2 193.1 (Quinol core)3025
1-QG (Qual) 369.2113.0 (Glucuronide)3035
PG 353.2177.1 (Propofol)3022
IS (PG-d17) 370.3177.13022

Self-Validating Check:

  • Isomer Resolution: Ensure the retention time difference between 1-QG and 4-QG is >0.2 minutes. 1-QG typically elutes after 4-QG on standard C18 chemistries due to steric hindrance differences.

  • Linearity Check: The calibration curve for 1-QG should be linear (

    
    ) from 10 ng/mL to 5000 ng/mL.
    
References
  • BenchChem. 4-Hydroxy Propofol 1-O-β-D-Glucuronide Structure and Pathway Data.

  • Rosano, T. G., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.[6] Journal of Mass Spectrometry and Advances in the Clinical Lab.[7]

  • Sahinovic, M. M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics.[1][8]

  • Maas, A., et al. (2018). Propofol and propofol glucuronide concentrations in hair following medical propofol administration and in forensic death cases.[9] Forensic Toxicology.[5][7][9][10]

  • Iohom, G., et al. Biotransformation of propofol to its major conjugated metabolites via direct glucuronidation or hydroxylation. ResearchGate.[5]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Hydroxypropofol 1-O-b-D-glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

4-Hydroxypropofol 1-O-b-D-glucuronide is a Phase II metabolite of the anesthetic Propofol. While glucuronidation generally increases polarity and renal clearance, laboratory handling of this concentrated standard requires strict adherence to Universal Precautions for Pharmacologically Active Compounds (PACs) .

Critical Hazard Insight: Do not assume "metabolite" implies "inactive."

  • Deconjugation Risk: In vivo or enzymatic hydrolysis can revert this compound to 4-Hydroxypropofol , a redox-active quinone precursor with potential cytotoxicity.

  • Solvent Vectoring: This compound is typically reconstituted in organic solvents (DMSO/Methanol), which act as permeation enhancers, carrying the solute through standard dermal barriers.

Immediate Action Plan:

  • Default Containment: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Minimum PPE: Double Nitrile Gloves, N95 (if outside hood), Safety Goggles (not glasses), Lab Coat (Tyvek sleeves recommended).

  • Disposal: High-temperature incineration (OEB 3/4 protocol).

Chemical Hazard & Risk Assessment

To select the correct PPE, we must understand the mechanism of exposure.

ParameterTechnical SpecificationImplications for PPE
Physical State Solid (Powder/Lyophilized)Inhalation Risk: High.[1][2] Static electricity can disperse fine particles.
Solubility High in DMSO, Methanol, WaterDermal Risk: High. Solubilized compound can penetrate skin rapidly if the solvent breaches the glove.
Pharmacology Propofol Metabolite (Anesthetic derivative)Systemic Risk: Potential sedation or sensitization if significantly absorbed.
OEB (Est.) Band 3 (10–100 µg/m³)Containment: Handle as a potent compound. Open bench work is prohibited.

Engineering Controls: The Primary Barrier

PPE is the last line of defense. The primary barrier must be engineering controls.

  • Solid Handling (Weighing): Must be performed in a Vented Balance Enclosure (VBE) or a Class II Biosafety Cabinet . If these are unavailable, a chemical fume hood with a draft shield is the minimum requirement.

  • Liquid Handling (Pipetting/HPLC): Chemical Fume Hood. Ensure face velocity is 80–100 fpm (0.4–0.5 m/s).

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of stock solutions (e.g., 1–10 mg/mL in DMSO) and neat powder.

A. Hand Protection (Gloves)
  • Requirement: Double-gloving is mandatory for stock preparation.

  • Material: Nitrile Rubber (Accelerator-free preferred to reduce contact dermatitis).

  • Thickness: Outer glove > 5 mil (0.12 mm); Inner glove > 4 mil.

  • The "Solvent Trap": The glucuronide itself does not permeate nitrile easily. However, DMSO and Methanol DO .

    • If using Methanol: Change outer gloves every 15 minutes.

    • If using DMSO: Nitrile has good resistance, but immediate changing upon splash is required.

B. Eye & Face Protection[1][2][3]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Why not Safety Glasses? Safety glasses allow powder to bypass the lens via air currents and liquids to run down the forehead into the eye. Goggles provide a seal.[3]

C. Respiratory Protection
  • Inside Hood: No respirator required if sash is at proper height.

  • Outside Hood (Spill Cleanup): N95 (minimum) or P100 (HEPA) half-face respirator.

D. Body Protection
  • Standard: Long-sleeved lab coat (buttoned/snapped).

  • Enhanced: Disposable Tyvek® sleeve covers are recommended during weighing to prevent powder accumulation on reusable lab coat cuffs.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Reconstitution
  • Preparation:

    • Don PPE: Inner gloves -> Lab Coat -> Sleeve Covers -> Outer Gloves -> Goggles.

    • Place an anti-static gun and weighing paper inside the balance enclosure.

    • Scientific Logic:[4] Glucuronide powders are often hygroscopic and static-prone. Static charge causes powder to "jump," increasing inhalation risk.

  • Weighing:

    • Open the vial only inside the enclosure.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Weigh mass. Close vial immediately.

  • Solubilization (The Critical Moment):

    • Add solvent (e.g., DMSO) to the vial before removing it from the balance (if possible) or move the closed vial to a fume hood.

    • Vortexing: Ensure the cap is wrapped in Parafilm before vortexing to prevent aerosol leakage.

  • Doffing (Removal):

    • Remove outer gloves inside the hood/enclosure.

    • Dispose of outer gloves as hazardous waste.

Protocol B: Emergency Spill Response
  • Powder Spill:

    • Do NOT sweep (creates dust).[3]

    • Cover with wet paper towels (water-dampened) to solubilize and trap the powder.

    • Wipe up and dispose of as hazardous waste.

  • Liquid Spill (Solvent):

    • Cover with absorbent pads.

    • Clean area with soap and water (glucuronides are water-soluble).

Visualizations & Logic Flows

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting PPE based on the physical state of the metabolite and the solvent vector used.

PPE_Decision_Tree Start Start: Handling 4-Hydroxypropofol 1-O-b-D-glucuronide State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Containment Is Balance Enclosure/Hood Available? Solid->Containment Solvent Solvent Type? Liquid->Solvent Yes_Hood Standard PPE: Nitrile Gloves (Double) Lab Coat Goggles Containment->Yes_Hood Yes No_Hood Enhanced PPE: N95/P100 Respirator Tyvek Suit Goggles Designated Area Containment->No_Hood No Aq Aqueous/Buffer Solvent->Aq Org Organic (DMSO/MeOH) Solvent->Org PPE_Aq Standard PPE (Splash Protection) Aq->PPE_Aq PPE_Org Enhanced Hand Protection: Check Permeation Time Change Gloves every 15-30m Org->PPE_Org

Figure 2: Biological Fate & Handling Risk

Caption: Mechanism of risk. Handling precautions must account for the potential of the glucuronide to revert to the bioactive parent compound.

Bio_Fate Metabolite 4-Hydroxypropofol 1-O-b-D-glucuronide (Polar, Excretable) Exposure Accidental Exposure (Ingestion/Inhalation) Metabolite->Exposure Enzyme Beta-Glucuronidase (Gut Bacteria/Lysosomes) Exposure->Enzyme Systemic Absorption Parent 4-Hydroxypropofol (Bioactive Quinone Precursor) Enzyme->Parent Hydrolysis Effect Toxicity/Sedation Risk Parent->Effect

Waste Disposal & Decontamination

  • Solids/Wipes: Dispose of in yellow "Chemo/Incinerate Only" bins. Do not use general trash.

  • Liquids: Segregate based on solvent (Halogenated vs. Non-Halogenated). Label clearly: "Contains Propofol Metabolites - Potentially Bioactive."

  • Glassware: Triple rinse with Methanol, then water. Discard rinsate into liquid waste.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (2024). Propofol Glucuronide Compound Summary. National Library of Medicine. [Link]

  • Simons, P. J., et al. (1988).[5] Disposition in male volunteers of a subanaesthetic intravenous dose of an oil in water emulsion of 14C-propofol. Xenobiotica. (Establishes metabolic pathways and glucuronide prevalence). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.